molecular formula C10H13NO4 B1676178 Melevodopa CAS No. 7101-51-1

Melevodopa

Número de catálogo: B1676178
Número CAS: 7101-51-1
Peso molecular: 211.21 g/mol
Clave InChI: XBBDACCLCFWBSI-ZETCQYMHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Melevodopa hydrochloride, also known as Levodopa methyl ester (LDME), is a dopaminergic agent and a prodrug of the gold-standard therapeutic levodopa (L-DOPA) . As a methyl ester, this compound offers significantly enhanced aqueous solubility—approximately 250 times greater than levodopa itself—which allows for more rapid and complete absorption in research models . Following administration, it is rapidly hydrolyzed by esterases in the body to yield the active metabolite, levodopa . This makes it a valuable compound for researching Parkinson's disease, with studies indicating a quicker onset of action and a more reliable pharmacokinetic profile compared to conventional levodopa formulations, potentially reducing motor fluctuations . Beyond Parkinson's research, studies in animal models have investigated its potential anti-amblyopic effects, with findings suggesting it can increase dopamine and its metabolite content in the visual cortex, inhibit neuronal apoptosis, and up-regulate c-fos expression . Its mechanism of action is contingent upon conversion to levodopa, which subsequently crosses the blood-brain barrier and is decarboxylated to dopamine, thereby replenishing depleted dopamine levels in the striatum . This compound is commonly used in combination with a peripheral decarboxylase inhibitor like carbidopa in clinical settings, a relevant consideration for designing robust preclinical research protocols . This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Propiedades

IUPAC Name

methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-10(14)7(11)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,12-13H,4,11H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBDACCLCFWBSI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048433
Record name Melevodopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7101-51-1
Record name L-Dopa methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7101-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melevodopa [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007101511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melevodopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13313
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Melevodopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MELEVODOPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M30686U4X4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical properties of Melevodopa hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of Melevodopa Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound hydrochloride (LDME), the methyl ester hydrochloride salt of Levodopa (LD), is an active pharmaceutical ingredient (API) used in the treatment of Parkinson's disease.[1][2] It serves as a prodrug, offering significantly higher water solubility—approximately 250 times greater—than its parent compound, Levodopa.[1][3] This enhanced solubility allows for the preparation of high-dose liquid formulations and can facilitate passage through the stomach, potentially leading to a quicker onset of action.[1] A key characteristic of this compound is its pH-dependent degradation pathway, where its primary degradation product is Levodopa, which retains the desired anti-Parkinsonian therapeutic effect. This guide provides a comprehensive overview of the core physicochemical properties of this compound hydrochloride, detailed experimental protocols for their determination, and visual workflows to aid in laboratory research and development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound hydrochloride are summarized below. These parameters are critical for formulation development, analytical method design, and understanding its behavior in biological systems.

PropertyDataReference(s)
IUPAC Name methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride
Molecular Formula C₁₀H₁₄ClNO₄
Molecular Weight 247.67 g/mol
Appearance White to off-white solid
pKa (Strongest Acidic) 9.29
pKa (Strongest Basic) 6.97
LogP -1.642

Solubility Profile

This compound hydrochloride's high aqueous solubility is its most significant advantage over Levodopa. Studies have identified at least two polymorphic forms, designated here as LDME-I (the initial, raw material) and LDME-II (a form obtained after recrystallization), which exhibit different solubility profiles. The solubility generally increases with the polarity of the solvent.

SolventPolymorphSolubility at 25 °C (mg/mL)Reference(s)
Water LDME-I912
LDME-II614
Methanol LDME-I232
LDME-II303
Ethanol LDME-I105
LDME-II31.8
DMSO N/A100
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

  • Preparation : An excess amount of this compound hydrochloride is added to a known volume of the selected solvent (e.g., water, ethanol) in a sealed glass vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Equilibration : The container is agitated, for instance, using an orbital shaker, at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation : After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution, commonly by centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE) that does not absorb the solute.

  • Quantification : The concentration of this compound hydrochloride in the clear, saturated filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). For spectrophotometric analysis of this compound, a quantification wavelength of 280 nm is typically used.

  • Reporting : The solubility is reported in units of mass per volume (e.g., mg/mL) at the specified temperature.

G cluster_workflow Workflow: Shake-Flask Solubility Determination prep 1. Preparation Add excess solid to solvent equil 2. Equilibration Agitate at constant T (24-72h) prep->equil Establish Equilibrium sep 3. Phase Separation Centrifuge & Filter equil->sep Isolate Saturated Solution quant 4. Quantification Analyze filtrate (e.g., HPLC) sep->quant Measure Concentration report 5. Reporting Report as mg/mL at T quant->report

A generalized workflow for determining equilibrium solubility.

Melting Point and Thermal Behavior

The thermal behavior of this compound hydrochloride is complex and indicative of polymorphism. Studies using Differential Scanning Calorimetry (DSC) and hot-stage microscopy show that a recrystallized form (LDME-II) has a significantly lower melting point than the initial form (LDME-I). Upon heating past its melting point, the molten LDME-II tends to recrystallize into the more stable LDME-I form, which is observed as an exothermic peak on the DSC curve. This recrystallized LDME-I then melts at a higher temperature. The thermal stability of this compound hydrochloride is also linked to its polymorphic form, with the lower-melting point form starting to decompose after melting.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

  • Sample Preparation : A small amount of the sample (typically 3-5 mg) is accurately weighed into an aluminum pan. The pan is crimped, often with holes pierced in the lid to allow for the escape of any volatiles.

  • Instrument Setup : The analysis is carried out under a constant flow of an inert gas, such as argon (e.g., at 150 mL/min), to prevent oxidative degradation.

  • Thermal Program : The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25-300 °C).

  • Data Analysis : The resulting DSC curve plots heat flow against temperature. Endothermic events (like melting) appear as peaks pointing down, while exothermic events (like recrystallization) appear as peaks pointing up. The melting point is determined from the onset or peak of the endothermic melting event.

Dissociation Constant (pKa)

The pKa value is a critical parameter that describes the extent of ionization of a drug at a particular pH, which in turn influences its solubility, absorption, and distribution. As an amphoteric molecule, this compound has both acidic and basic functional groups.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a common and accurate method for pKa determination. For compounds with poor water solubility, co-solvents may be used.

  • Solution Preparation : A precise amount of this compound hydrochloride is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration : The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while the pH of the solution is continuously monitored using a calibrated pH electrode.

  • Data Plotting : A titration curve is generated by plotting the measured pH versus the volume of titrant added.

  • pKa Calculation : The pKa value corresponds to the pH at the half-equivalence point (the midpoint of the steepest portion of the titration curve), where the concentrations of the ionized and non-ionized species are equal. Specialized software is often used to analyze the curve and determine the inflection points accurately.

G cluster_workflow Workflow: pKa Determination via Potentiometric Titration prep 1. Preparation Dissolve sample in appropriate solvent titrate 2. Titration Add standardized titrant (acid/base) prep->titrate monitor 3. Monitoring Record pH vs. titrant volume titrate->monitor plot 4. Data Plotting Generate titration curve monitor->plot calc 5. Calculation pKa = pH at half-equivalence point plot->calc

A workflow for pKa determination using potentiometry.

Stability Profile and Degradation

This compound hydrochloride is known to be sensitive to temperature, pH, and aqueous media. Its primary degradation pathway in aqueous solution is hydrolysis of the methyl ester group, which advantageously yields Levodopa, the active therapeutic agent. This conversion is pH-dependent. Forced degradation studies, as prescribed by ICH guidelines, are essential to understand its stability profile. Such studies typically expose the drug to hydrolytic (acidic, basic), oxidative, and photolytic stress conditions.

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (RP-HPLC) method is designed to separate the intact API from its degradation products, allowing for accurate quantification of the API's stability over time.

  • Forced Degradation : Solutions of this compound hydrochloride are subjected to stress conditions (e.g., heat, acid, base, oxidation with H₂O₂).

  • Chromatographic System : A reverse-phase HPLC system is used. A typical system might consist of a C18 column with a mobile phase composed of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) run in either isocratic or gradient mode. Detection is commonly performed using a UV detector at an appropriate wavelength (e.g., 280-282 nm).

  • Method Validation : The method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can reliably quantify this compound in the presence of its degradants.

  • Analysis : The stressed samples are injected into the HPLC system. The chromatograms are analyzed to assess the decrease in the peak area of the parent drug and the appearance and growth of peaks corresponding to degradation products.

G cluster_pathway Primary Degradation Pathway of this compound LDME This compound HCl (Levodopa Methyl Ester HCl) LD Levodopa (Active Drug) LDME->LD Hydrolysis (+H₂O, pH-dependent) Other Further Degradation Products LD->Other

The primary degradation pathway of this compound hydrochloride.

References

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Melevodopa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways and chemical characterization of Melevodopa, a methyl ester prodrug of Levodopa used in the management of Parkinson's disease. This compound offers enhanced solubility and lipophilicity compared to its parent compound, leading to improved pharmacokinetic properties.[1][2] This document details the primary synthetic routes, experimental protocols, and analytical characterization of this important pharmaceutical agent.

Physicochemical Properties of this compound

This compound, chemically known as methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate, possesses distinct physical and chemical properties that are crucial for its formulation and therapeutic efficacy.[1] A summary of these properties is presented below.

PropertyValueReference
IUPAC Namemethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate[1]
SynonymsLevodopa methyl ester, L-DOPA methyl ester, LDME[1]
Molecular FormulaC10H13NO4
Molar Mass211.21 g/mol
CAS Number7101-51-1
AppearanceCrystalline solid
SolubilityHighly soluble in water

Synthesis of this compound

The primary route for the synthesis of this compound is through the esterification of Levodopa. This is most commonly achieved via two established methods: the Hydrogen Chloride Gas Method and the Thionyl Chloride Method. Both methods yield this compound hydrochloride, which can then be neutralized to obtain the free base.

Synthesis Pathway Overview

Melevodopa_Synthesis cluster_esterification Esterification cluster_neutralization Neutralization Levodopa Levodopa Melevodopa_HCl This compound Hydrochloride Levodopa->Melevodopa_HCl Methanol, HCl (gas) or SOCl2 This compound This compound Melevodopa_HCl->this compound Base (e.g., NaOH or NH4OH)

Caption: General synthesis pathway of this compound from Levodopa.

Experimental Protocols

This procedure involves the direct esterification of Levodopa using methanol saturated with hydrogen chloride gas.

Protocol:

  • Suspend Levodopa (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

  • Cool the suspension in an ice bath.

  • Bubble dry hydrogen chloride gas through the suspension with continuous stirring.

  • After saturation, remove the ice bath and allow the reaction mixture to stir at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent and excess HCl under reduced pressure.

  • The resulting crude this compound hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

This method utilizes thionyl chloride as a source of in situ generated HCl for the esterification reaction.

Protocol:

  • To a flask containing anhydrous methanol, slowly add thionyl chloride (1.1-1.5 equivalents) at 0°C with stirring.

  • After the addition is complete, add Levodopa (1 equivalent) portion-wise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

  • Remove the solvent in vacuo to yield crude this compound hydrochloride.

  • Purify the product by recrystallization.

A patent describing this method reports a yield of over 95% with a purity of more than 99%.

Chemical Characterization

The identity and purity of synthesized this compound are confirmed through various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive method for the quantification of this compound.

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)212.50
Product Ion (m/z)152.13
Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides characteristic chemical shifts for the protons and carbons in the this compound molecule.

Chemical Shift (ppm)MultiplicityAssignment
~3.7s-OCH3
~3.0mβ-CH2
~4.0tα-CH
~6.5-6.8mAromatic protons
Chemical Shift (ppm)Assignment
~37β-C
~52-OCH3
~55α-C
~115-121Aromatic CH
~127Aromatic C
~143-144Aromatic C-OH
~173C=O

Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Crude_Product Crude this compound Purified_Product Purified this compound Crude_Product->Purified_Product Recrystallization MS Mass Spectrometry Purified_Product->MS NMR NMR Spectroscopy Purified_Product->NMR IR IR Spectroscopy Purified_Product->IR Purity Purity Assessment (HPLC) Purified_Product->Purity

Caption: A typical workflow for the synthesis and characterization of this compound.

This guide provides foundational information for professionals engaged in the research and development of this compound. The detailed synthesis protocols and characterization data serve as a valuable resource for laboratory-scale preparation and analysis of this significant antiparkinsonian agent.

References

The In Vivo Transformation of Melevodopa: A Technical Guide to its Enzymatic Conversion to Levodopa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melevodopa, the methyl ester prodrug of levodopa, represents a significant advancement in the management of Parkinson's disease. Its enhanced solubility and absorption characteristics offer a more reliable and rapid onset of therapeutic action compared to standard levodopa formulations. This technical guide provides an in-depth exploration of the core mechanism underpinning this compound's efficacy: its rapid and complete enzymatic conversion to levodopa in vivo. This process is primarily mediated by ubiquitous esterase enzymes in the gastrointestinal tract and bloodstream. This document details the metabolic pathway, summarizes key pharmacokinetic data, outlines relevant experimental protocols for studying this conversion, and provides visual representations of the involved processes to support further research and development in this area.

Introduction

Levodopa remains the gold-standard therapy for Parkinson's disease, effectively replenishing depleted dopamine levels in the brain. However, its physicochemical properties, such as poor solubility, can lead to variable absorption and motor fluctuations.[1] this compound was designed to overcome these limitations. As a methyl ester of levodopa, it exhibits significantly higher aqueous solubility, allowing for more rapid and complete dissolution and subsequent absorption from the gastrointestinal tract.[1] The therapeutic activity of this compound is entirely dependent on its efficient hydrolysis to the active moiety, levodopa.

The Enzymatic Conversion Pathway

The conversion of this compound to levodopa is a one-step hydrolysis reaction catalyzed by non-specific esterase enzymes. This process is highly efficient and occurs predominantly presystemically.

  • Location of Conversion: The hydrolysis of this compound begins in the gastrointestinal tract and continues in the bloodstream upon absorption.[2] Studies have demonstrated complete prehepatic hydrolysis of this compound to levodopa.[1]

  • Enzymes Involved: While specific studies pinpointing the exact esterases responsible for this compound hydrolysis are not extensively detailed in the literature, it is understood that a variety of ubiquitous esterases contribute to this rapid conversion. Human plasma is known to contain several types of esterases, including butyrylcholinesterase, paraoxonase, and albumin, all of which could potentially contribute to the hydrolysis of ester-type prodrugs. It is noteworthy that, unlike some animal models, human plasma does not contain carboxylesterase.

  • Rapidity of Conversion: The conversion is so rapid that this compound is often not detectable in plasma following oral administration of this compound/carbidopa formulations, confirming its complete degradation to the active levodopa form.

Below is a diagram illustrating the enzymatic conversion of this compound to levodopa and the subsequent metabolic pathway of levodopa.

Enzymatic_Conversion This compound This compound (Levodopa Methyl Ester) Levodopa Levodopa This compound->Levodopa Esterases (Hydrolysis) BloodBrainBarrier Blood-Brain Barrier Levodopa->BloodBrainBarrier Transport Dopamine Dopamine BloodBrainBarrier->Dopamine AADC (Decarboxylation) GI_Blood Gastrointestinal Tract & Bloodstream Brain Brain PK_Workflow start Patient Recruitment (PD with motor fluctuations) randomization Randomization (Crossover Design) start->randomization treatment_A Administer this compound/Carbidopa + Placebo Tablet randomization->treatment_A treatment_B Administer Levodopa/Carbidopa + Placebo Solution randomization->treatment_B blood_sampling Serial Blood Sampling (Pre-dose and Post-dose) treatment_A->blood_sampling treatment_B->blood_sampling processing Plasma Separation & Storage (-20°C) blood_sampling->processing analysis LC-MS/MS or HPLC-ECD Analysis of Levodopa processing->analysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, tmax, AUC) analysis->pk_analysis washout Washout Period pk_analysis->washout crossover Crossover to Alternative Treatment washout->crossover crossover->treatment_A crossover->treatment_B end Study Completion Hydrolysis_Workflow start Prepare this compound Stock Solution initiate Initiate Reaction: Add this compound to Plasma start->initiate pre_warm Pre-warm Human Plasma to 37°C pre_warm->initiate incubate Incubate at 37°C initiate->incubate sampling Time-Course Sampling (e.g., 0-60 min) incubate->sampling quench Quench Reaction (e.g., Acetonitrile) sampling->quench centrifuge Centrifuge to Remove Proteins quench->centrifuge analyze Analyze Supernatant (HPLC or LC-MS/MS) centrifuge->analyze calculate Calculate Hydrolysis Rate and Half-life analyze->calculate

References

Pharmacokinetic Profile of Melevodopa in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melevodopa, the methyl ester prodrug of levodopa, is a strategic pharmaceutical agent designed to enhance the bioavailability and pharmacokinetic profile of levodopa, the cornerstone therapy for Parkinson's disease. Its increased solubility and lipophilicity compared to levodopa facilitate more rapid and consistent absorption. This technical guide provides a comprehensive overview of the pharmacokinetic profile of this compound in various preclinical animal models, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic and experimental workflows.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of levodopa following the administration of this compound in different animal models. It is important to note that due to its rapid in-vivo hydrolysis, most studies focus on the resulting levodopa concentrations rather than those of the parent prodrug, this compound.

Table 1: Pharmacokinetics of Levodopa Following Intranasal Administration of Levodopa Methyl Ester (LDME) in Rats [1]

ParameterNasal LDME without CarbopolNasal LDME with CarbopolOral Levodopa/CarbidopaIntravenous Levodopa/Carbidopa
Dose 10 mg/kg LDME10 mg/kg LDME50 mg/kg Levodopa10 mg/kg Levodopa
Absolute Bioavailability (%) 66.782.416.2100
Drug Targeting Efficiency (Brain AUC/Plasma AUC) 1.080.980.69-

Table 2: Pharmacokinetics of Levodopa Following Intramuscular (IM) and Intravenous (IV) Administration of Levodopa/Carbidopa in Rabbits [2]

Parameter2/0.5 mg/kg (IM)5/1.25 mg/kg (IM)10/2.5 mg/kg (IM)2/0.5 mg/kg (IV)
Cmax (µg/mL) 0.8 ± 0.32.1 ± 0.54.2 ± 1.1-
Tmax (min) 303030-
AUC (µg·h/mL) 0.7 ± 0.21.9 ± 0.53.9 ± 1.00.8 ± 0.2
IM Bioavailability (%) 87.595.097.5-

Table 3: Pharmacokinetics of Levodopa Following Oral Administration in MPTP-Lesioned Macaques [3]

ParameterValue
Dose 30 mg/kg Levodopa
Cmax (nmol/mL) 18.2 ± 3.8
Tmax (h) 1.6 ± 0.3
Half-life (min) 58.8 ± 22.7

Table 4: Pharmacokinetics of Levodopa Following Oral Administration in Dogs [4]

RouteDose (mg/kg)AUC (µg·h/mL)
Intravenous2.42.05 ± 0.16
Intravenous4.84.15 ± 0.33
Intravenous9.68.25 ± 0.65
Oral4.81.03 ± 0.21
Oral9.62.58 ± 0.43
Oral19.26.54 ± 0.98

Experimental Protocols

General Protocol for Oral Gavage in Rats

This protocol outlines a standard procedure for the oral administration of this compound for pharmacokinetic studies in rats.

  • Animal Model: Male Sprague-Dawley or Wistar rats, weighing between 200-250g, are commonly used. Animals are fasted overnight prior to dosing to minimize variability in gastric emptying and absorption.

  • Formulation Preparation: this compound hydrochloride is dissolved in sterile water or saline to the desired concentration. For suspension formulations, a vehicle such as 0.5% methylcellulose may be used. The formulation should be prepared fresh on the day of the experiment.

  • Dose Administration:

    • The rat is gently restrained.

    • A flexible gavage needle of appropriate size (e.g., 16-18 gauge for adult rats) is attached to a syringe containing the calculated dose volume.

    • The length of the gavage needle to be inserted is predetermined by measuring the distance from the tip of the rat's nose to the last rib.

    • The gavage needle is carefully inserted into the esophagus, and the formulation is administered slowly.

  • Blood Sample Collection:

    • Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.

    • Common collection sites include the tail vein, saphenous vein, or via a surgically implanted cannula for serial sampling.

    • Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and a stabilizer (e.g., sodium metabisulfite) to prevent degradation of this compound and levodopa.

  • Plasma Processing and Storage:

    • The blood samples are centrifuged (e.g., at 4°C, 3000 rpm for 10 minutes) to separate the plasma.

    • The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

Analytical Method: LC-MS/MS for this compound and Levodopa

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the simultaneous quantification of this compound and levodopa in plasma samples.

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation. An internal standard (e.g., a deuterated analog of levodopa or this compound) is added to the plasma, followed by a precipitating agent such as acetonitrile or methanol containing formic acid. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.

  • Chromatographic Separation:

    • Column: A C18 or HILIC column is commonly used for separation.

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound, levodopa, and the internal standard.

Mandatory Visualizations

Metabolic Pathway of this compound

melevodopa_metabolism cluster_peripheral Peripheral Circulation / Gut Wall cluster_brain Brain This compound This compound (Levodopa Methyl Ester) Levodopa Levodopa (L-DOPA) This compound->Levodopa Esterases Metabolites Further Metabolites (e.g., 3-OMD, DOPAC, HVA) Levodopa->Metabolites COMT, AADC Levodopa_brain Levodopa Levodopa->Levodopa_brain LAT1 Transporter (Blood-Brain Barrier) Dopamine Dopamine Dopamine->Metabolites MAO, COMT Levodopa_brain->Dopamine AADC

Caption: Metabolic conversion of this compound to Levodopa and subsequent pathways.

Experimental Workflow for a Preclinical Pharmacokinetic Study

pk_workflow animal_prep Animal Preparation (e.g., Fasting, Cannulation) dose_admin Dose Administration (e.g., Oral Gavage, IV Infusion) animal_prep->dose_admin blood_sampling Serial Blood Sampling dose_admin->blood_sampling plasma_proc Plasma Processing (Centrifugation, Stabilization) blood_sampling->plasma_proc sample_analysis LC-MS/MS Analysis plasma_proc->sample_analysis pk_analysis Pharmacokinetic Analysis (NCA, Compartmental Modeling) sample_analysis->pk_analysis data_reporting Data Reporting (Tables, Figures) pk_analysis->data_reporting

Caption: A typical experimental workflow for a pharmacokinetic study in animal models.

References

Melevodopa's Lipophilicity and its Impact on Blood-Brain Barrier Penetration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melevodopa, the methyl ester prodrug of levodopa, represents a significant advancement in the management of Parkinson's disease. Its enhanced lipophilicity compared to its parent compound, levodopa, is a key physiochemical property designed to overcome the pharmacokinetic limitations of levodopa, primarily its poor solubility and variable absorption. This technical guide provides an in-depth analysis of this compound's lipophilicity, its role in improving levodopa's bioavailability, and the subsequent penetration of levodopa across the blood-brain barrier (BBB). While this compound's increased lipophilicity is crucial for its enhanced absorption from the gastrointestinal tract, it is important to note that this compound itself is not the primary moiety that crosses the BBB. Instead, it undergoes rapid hydrolysis in the periphery to yield levodopa, which is then transported into the brain via the Large Amino Acid Transporter 1 (LAT1). This guide details the experimental protocols for assessing lipophilicity and BBB penetration and presents available quantitative data to support the understanding of this compound's mechanism of action.

Introduction: The Rationale for this compound

Levodopa remains the gold standard for treating the motor symptoms of Parkinson's disease. However, its therapeutic efficacy is often hampered by its physicochemical properties, including low aqueous solubility and extensive peripheral metabolism, which lead to variable oral absorption and a short plasma half-life. To address these challenges, this compound was developed as a prodrug strategy to improve the delivery of levodopa to the systemic circulation and, consequently, to the central nervous system (CNS).

The esterification of levodopa to this compound increases its lipophilicity.[1] This enhanced lipophilicity is intended to facilitate its absorption across the lipid-rich membranes of the gastrointestinal tract.[1] Once absorbed, this compound is rapidly converted back to levodopa by ubiquitous esterase enzymes in the gut, blood, and liver.[2] This strategy effectively increases the bioavailability of levodopa, leading to more consistent plasma concentrations and a potentially more reliable therapeutic response.[3][4]

This compound's Physicochemical Properties and Lipophilicity

Lipophilicity is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD) between an organic and an aqueous phase.

Quantitative Data on Lipophilicity
CompoundLogP (Calculated)Reference
This compound-0.2PubChem CID: 23497
Levodopa-1.6 to -2.2 (experimental)Various sources

Note: The negative LogP value for this compound still indicates a higher affinity for the aqueous phase, but it is less hydrophilic than levodopa.

Impact of Lipophilicity on Absorption

The increased lipophilicity of this compound compared to levodopa is a key factor in its improved absorption. At physiological pH, this compound exists in a nonionized form, which, combined with its greater lipophilicity, enhances its ability to permeate the intestinal wall. This leads to faster and more complete absorption, resulting in a more rapid onset of action.

Blood-Brain Barrier Penetration: The Role of this compound as a Prodrug

The BBB is a highly selective barrier that protects the brain from harmful substances. For drugs to enter the CNS, they must either be sufficiently lipophilic to diffuse across the endothelial cell membranes or be a substrate for specific transporters.

Dopamine itself cannot cross the BBB, which is why its precursor, levodopa, is used in Parkinson's treatment. Levodopa is transported across the BBB by the Large Amino Acid Transporter 1 (LAT1), which recognizes it as an amino acid.

This compound and the LAT1 Transporter

Current evidence strongly suggests that this compound itself is not a significant substrate for the LAT1 transporter. Studies on similar amino acid esters, such as phenylalanine methyl ester, have shown that they do not inhibit LAT1-mediated transport. This indicates that the esterification of the carboxyl group, a key recognition moiety for LAT1, prevents effective binding and transport.

Therefore, the primary mechanism by which this compound enhances levodopa delivery to the brain is by increasing its systemic bioavailability. The rapid and efficient hydrolysis of this compound in the periphery ensures that higher and more consistent concentrations of levodopa are available in the bloodstream to be transported across the BBB by LAT1.

Pharmacokinetic Evidence

Clinical studies have demonstrated that administration of this compound results in a more favorable pharmacokinetic profile for levodopa compared to standard levodopa formulations.

Pharmacokinetic ParameterThis compound/CarbidopaLevodopa/CarbidopaReference
Levodopa AUC (0-t) (ng·h/mL)~8% lower over entire dosing period-
Levodopa Cmax (ng/mL)Up to 26% lower over entire dosing period-
Levodopa AbsorptionQuicker and less variableSlower and more variable
Levodopa Accumulation in PlasmaLess noticeableMore noticeable

Note: While the overall exposure (AUC) and peak concentration (Cmax) of levodopa might be slightly lower with this compound in some studies, the key advantages are the faster absorption and reduced variability, leading to a more reliable therapeutic effect.

Experimental Protocols

The following sections detail the standard experimental protocols for assessing lipophilicity and BBB penetration, which are applicable to the evaluation of this compound and other CNS drug candidates.

Determination of Lipophilicity (LogP/LogD)

This method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD).

Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for 24 hours, followed by separation.

  • Compound Addition: Prepare a stock solution of the test compound (e.g., this compound) in the pre-saturated aqueous buffer.

  • Partitioning: Add a known volume of the compound's aqueous solution to a known volume of pre-saturated n-octanol in a flask.

  • Equilibration: Shake the flask for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the aqueous and n-octanol phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

This is a high-throughput method that correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Protocol:

  • System Setup: Use a C18 reversed-phase HPLC column. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known LogP values and record their retention times (t_R).

  • Calculation of Capacity Factor (k): For each standard, calculate the capacity factor: k = (t_R - t_0) / t_0, where t_0 is the dead time of the column.

  • Standard Curve: Plot the log(k) values of the standards against their known LogP values to generate a calibration curve.

  • Sample Analysis: Inject the test compound (this compound) under the same chromatographic conditions and determine its retention time and calculate its log(k).

  • LogP Determination: Interpolate the LogP of the test compound from the calibration curve using its log(k) value.

Assessment of Blood-Brain Barrier Penetration

The PAMPA-BBB assay is a non-cell-based in vitro model that predicts passive diffusion across the BBB.

Protocol:

  • Membrane Preparation: A filter plate (donor plate) is coated with a lipid solution (e.g., porcine brain lipid extract in dodecane) to form an artificial membrane.

  • Compound Addition: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) and added to the wells of the donor plate.

  • Assay Assembly: The donor plate is placed on top of an acceptor plate containing fresh buffer.

  • Incubation: The "sandwich" plate is incubated for a specific period (e.g., 4-18 hours) at a controlled temperature (e.g., 25°C or 37°C).

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured using an analytical method like LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (P_app) is calculated using the following equation: P_app = [-ln(1 - C_A / C_eq)] * V_A / (Area * time) where C_A is the concentration in the acceptor well, C_eq is the equilibrium concentration, V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

In vivo studies in animal models provide the most definitive data on BBB penetration.

Protocol:

  • Animal Model: Use a suitable animal model, such as rats or mice.

  • Compound Administration: Administer the test compound (this compound) and the parent drug (levodopa) via a relevant route (e.g., oral or intravenous).

  • Sample Collection: At various time points after administration, collect blood samples and brain tissue.

  • Sample Processing: Process the blood to obtain plasma. Homogenize the brain tissue.

  • Quantification: Analyze the concentrations of the test compound and its metabolites in plasma and brain homogenates using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate pharmacokinetic parameters such as the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) to quantify the extent of BBB penetration.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

Melevodopa_Mechanism Melevodopa_Oral This compound (Oral) GI_Tract GI Tract Melevodopa_Oral->GI_Tract Absorption Bloodstream Bloodstream GI_Tract->Bloodstream Levodopa_Blood Levodopa GI_Tract->Levodopa_Blood Hydrolysis BBB Blood-Brain Barrier Bloodstream->BBB Brain Brain BBB->Brain Transport Levodopa_Brain Levodopa BBB->Levodopa_Brain Dopamine Dopamine Levodopa_Blood->Bloodstream Levodopa_Blood->BBB via LAT1 Levodopa_Brain->Brain Levodopa_Brain->Dopamine Decarboxylation Esterases_GI Esterases Esterases_GI->GI_Tract Esterases_Blood Esterases Esterases_Blood->Bloodstream LAT1 LAT1 Transporter LAT1->BBB AADC AADC AADC->Brain

Caption: Metabolic pathway of this compound to dopamine in the brain.

Experimental Workflow: Shake-Flask Method for LogD Determination

Shake_Flask_Workflow Start Start Prepare_Phases Pre-saturate n-octanol and aqueous buffer Start->Prepare_Phases Add_Compound Dissolve compound in aqueous phase Prepare_Phases->Add_Compound Mix_Phases Mix aqueous and octanol phases Add_Compound->Mix_Phases Equilibrate Shake for 1-2 hours Mix_Phases->Equilibrate Separate Centrifuge to separate phases Equilibrate->Separate Sample Sample aqueous and octanol layers Separate->Sample Analyze Quantify concentration (e.g., HPLC-UV) Sample->Analyze Calculate Calculate LogD Analyze->Calculate End End Calculate->End

Caption: Workflow for LogD determination using the shake-flask method.

Experimental Workflow: PAMPA-BBB Assay

PAMPA_BBB_Workflow Start Start Coat_Plate Coat donor plate filter with lipid solution Start->Coat_Plate Add_Compound_Donor Add compound solution to donor plate Coat_Plate->Add_Compound_Donor Assemble Place donor plate on acceptor plate Add_Compound_Donor->Assemble Prepare_Acceptor Add buffer to acceptor plate Prepare_Acceptor->Assemble Incubate Incubate for 4-18 hours Assemble->Incubate Sample Sample donor and acceptor wells Incubate->Sample Analyze Quantify concentration (e.g., LC-MS/MS) Sample->Analyze Calculate Calculate Papp Analyze->Calculate End End Calculate->End

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).

Conclusion

This compound is a successful example of a prodrug strategy designed to enhance the therapeutic potential of a well-established drug. Its increased lipophilicity is a key feature that improves its absorption from the gastrointestinal tract, leading to more reliable and rapid achievement of therapeutic plasma concentrations of levodopa. While this compound itself does not appear to be the primary molecule that crosses the blood-brain barrier, its efficient conversion to levodopa in the periphery ensures a greater supply of the active drug to the LAT1 transporter for entry into the brain. This technical guide has provided an overview of the role of lipophilicity in this compound's mechanism of action, along with detailed experimental protocols for assessing the key parameters of lipophilicity and blood-brain barrier permeability. Further research providing more extensive quantitative data on this compound's physicochemical properties and its disposition in vivo will continue to refine our understanding of this important therapeutic agent.

References

Preclinical Research on Melevodopa for Parkinson's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melevodopa, the methyl ester of levodopa, is a prodrug developed to enhance the therapeutic profile of levodopa, the gold-standard treatment for Parkinson's disease. The primary rationale for the development of this compound lies in its increased solubility compared to levodopa, which is intended to lead to more rapid and consistent absorption, thereby addressing some of the motor complications associated with long-term levodopa therapy, such as "wearing-off" phenomena and dyskinesias. This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, pharmacokinetics, efficacy in animal models of Parkinson's disease, and associated experimental protocols.

Mechanism of Action

This compound's mechanism of action is fundamentally that of its parent drug, levodopa. As a prodrug, this compound is a pharmacologically inactive compound that is converted into the active levodopa in the body.[1]

Biochemical Conversion and Dopamine Synthesis

This compound is designed to be rapidly hydrolyzed by esterases in the gastrointestinal tract and blood to yield levodopa.[1] This conversion circumvents the poor solubility of levodopa, potentially allowing for faster absorption into the bloodstream. Once in the circulation, levodopa crosses the blood-brain barrier via the large neutral amino acid transporter system. Within the brain, levodopa is decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC) to form dopamine.[1] This newly synthesized dopamine replenishes the depleted stores in the striatum of Parkinson's disease patients, thereby alleviating motor symptoms.

This compound This compound (Levodopa Methyl Ester) Levodopa Levodopa This compound->Levodopa Hydrolysis by Esterases Bloodstream Bloodstream Levodopa->Bloodstream Dopamine Dopamine BBB Blood-Brain Barrier Bloodstream->BBB Brain Brain BBB->Brain LAT1 Transporter Brain->Dopamine AADC Decarboxylation

Figure 1: this compound's conversion to dopamine.

Preclinical Pharmacokinetics

The enhanced solubility of this compound is hypothesized to lead to improved and more consistent pharmacokinetic parameters compared to standard levodopa. Preclinical studies have investigated various administration routes.

Animal Models and Methods

Pharmacokinetic studies of levodopa and its esters have been conducted in various animal models, primarily rats. A common methodology involves the administration of the compound followed by serial blood sampling to determine plasma concentrations of the parent drug and its metabolites over time. Brain tissue is also often analyzed to assess brain-targeting efficiency. High-performance liquid chromatography (HPLC) with electrochemical detection is a standard analytical method for quantifying levodopa and dopamine concentrations.[2]

Summary of Pharmacokinetic Data

A study in rats investigated the pharmacokinetics of levodopa methyl ester (LDME) administered intranasally. The results demonstrated significantly higher bioavailability compared to oral levodopa.

ParameterOral LevodopaIntranasal LDME (without Carbopol)Intranasal LDME (with Carbopol)
Absolute Bioavailability (%) 16.266.782.4
Drug-Targeting Efficiency (AUCbrain/AUCplasma) 0.691.080.98
Table 1: Pharmacokinetic parameters of levodopa methyl ester (LDME) in rats following intranasal administration compared to oral levodopa.

Another study comparing oral and rectal administration of various levodopa esters in rats and mice found that rectal administration resulted in significantly higher plasma levels of the esters and levodopa compared to oral administration. This suggests that first-pass metabolism in the gut wall may significantly reduce the bioavailability of orally administered levodopa esters.

Preclinical Efficacy

The efficacy of this compound has been evaluated in established animal models of Parkinson's disease that mimic the motor deficits observed in humans.

Animal Models of Parkinson's Disease

6-Hydroxydopamine (6-OHDA) Model: This is a widely used model where the neurotoxin 6-OHDA is unilaterally injected into the medial forebrain bundle or the striatum of rats. This leads to a progressive loss of dopaminergic neurons in the substantia nigra, resulting in motor impairments on the contralateral side of the body. These impairments can be quantified by observing rotational behavior induced by dopamine agonists like apomorphine or by assessing limb use asymmetry with tests such as the cylinder test.

Reserpine-Induced Akinesia Model: Reserpine is a drug that depletes monoamines, including dopamine, from nerve terminals, leading to a state of akinesia (lack of movement) in rodents. The reversal of this akinesia by a test compound is a measure of its dopaminergic activity.

Efficacy Data

A key preclinical study compared the efficacy of levodopa methyl ester to levodopa in two different animal models.

Animal ModelTreatmentOutcome
Reserpine-induced akinesia (mice) Levodopa methyl ester (IP or SC)Equivalent to levodopa in reversing akinesia.
Levodopa methyl ester (oral)More active than oral levodopa.
6-OHDA-induced circling (rats) Levodopa methyl ester (IP or SC)Produced contraversive circling behavior equivalent to levodopa.
Table 2: Summary of efficacy data for levodopa methyl ester in preclinical models of Parkinson's disease.

Another study in a 6-OHDA rat model investigated the development of abnormal involuntary movements (AIMs), a preclinical correlate of levodopa-induced dyskinesia in patients. Rats treated with levodopa methyl ester (25 mg/kg, i.p.) daily for 29 days showed a progressive increase in AIMs scores over time, reaching a plateau by day 22. The motor response duration to levodopa methyl ester progressively shortened over the 29-day treatment period.

Day of TreatmentMean AIMs Score (± SEM)Motor Response Duration (min ± SEM)
Day 10.39 ± 0.27149.62 ± 11.55
Day 84.62 ± 0.96118.46 ± 8.52
Day 155.31 ± 0.7398.08 ± 4.58
Day 2210.08 ± 0.9193.85 ± 5.13
Day 299.69 ± 0.8288.08 ± 2.86
Table 3: Abnormal Involuntary Movements (AIMs) scores and motor response duration in 6-OHDA lesioned rats treated with levodopa methyl ester.

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

Start Start Anesthesia Anesthetize Rat (e.g., isoflurane) Start->Anesthesia Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Injection Inject 6-OHDA into Medial Forebrain Bundle Stereotaxic->Injection Recovery Post-operative Recovery (2-3 weeks) Injection->Recovery Validation Validate Lesion with Apomorphine-induced Rotation Recovery->Validation Behavioral Proceed with Behavioral Testing and Drug Administration Validation->Behavioral End End Behavioral->End

Figure 2: Workflow for creating a 6-OHDA rat model.

Detailed Methodology:

  • Animal Preparation: Male Sprague-Dawley or Wistar rats are typically used. They are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

  • Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. A small hole is drilled in the skull at the coordinates corresponding to the medial forebrain bundle (MFB).

  • 6-OHDA Injection: A solution of 6-OHDA hydrochloride (typically 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid to prevent oxidation) is slowly infused into the MFB using a microsyringe.

  • Post-operative Care: Animals are allowed to recover for 2-3 weeks to allow for the full development of the dopaminergic lesion.

  • Lesion Validation: The extent of the lesion is often validated by assessing the rotational response to a dopamine agonist such as apomorphine (typically 0.05-0.5 mg/kg, s.c.). A robust contralateral rotational response (away from the lesioned side) indicates a successful lesion.

Behavioral Assessment: Rotational Behavior

Protocol:

  • Following the validation of the 6-OHDA lesion, animals are habituated to the testing environment (e.g., a circular arena).

  • On the day of testing, the animal is administered this compound or the control vehicle.

  • The animal is then placed in the testing arena, and the number of full 360° contralateral rotations is counted over a specified period (e.g., 90-120 minutes). Automated video tracking systems are often used for accurate quantification.

Biochemical Analysis: Striatal Dopamine Levels

Protocol:

  • At the end of the experiment, animals are euthanized, and their brains are rapidly removed and dissected on ice.

  • The striatum is isolated from both the lesioned and non-lesioned hemispheres.

  • The tissue is homogenized in a suitable buffer (e.g., perchloric acid) to precipitate proteins.

  • After centrifugation, the supernatant is analyzed by HPLC with electrochemical detection to quantify the levels of dopamine and its metabolites (DOPAC and HVA).

Signaling Pathways and Logical Relationships

The therapeutic effect of this compound and the development of motor complications are linked to complex signaling pathways within the basal ganglia.

This compound This compound Levodopa Levodopa This compound->Levodopa Hydrolysis Dopamine Dopamine Levodopa->Dopamine Decarboxylation in Brain Striatum Striatum Dopamine->Striatum Dyskinesia Potential for Dyskinesia Dopamine->Dyskinesia Pulsatile Stimulation (long-term) D1_receptor D1 Receptor Striatum->D1_receptor D2_receptor D2 Receptor Striatum->D2_receptor Motor_Improvement Motor Symptom Improvement D1_receptor->Motor_Improvement Direct Pathway Activation D2_receptor->Motor_Improvement Indirect Pathway Inhibition

Figure 3: this compound's impact on striatal pathways.

Conclusion

Preclinical research indicates that this compound, as a more soluble prodrug of levodopa, holds promise for improving the delivery and consistency of levodopa therapy for Parkinson's disease. Animal studies have demonstrated its efficacy in reversing motor deficits in models of Parkinson's disease. However, these studies also highlight the potential for the development of levodopa-induced motor complications with chronic treatment. The detailed pharmacokinetic and pharmacodynamic data from these preclinical investigations are crucial for optimizing the clinical use of this compound and for the development of future therapeutic strategies for Parkinson's disease. Further preclinical research focusing on the long-term effects of this compound on motor complications and its potential neuroprotective properties is warranted.

References

The Metabolic Divergence: A Technical Guide to the Fates of Melevodopa and Levodopa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levodopa (L-dopa) remains the cornerstone of symptomatic therapy for Parkinson's disease, directly addressing the dopaminergic deficit that characterizes the condition. However, its pharmacokinetic limitations, including poor solubility, variable absorption, and extensive peripheral metabolism, have driven the development of prodrugs designed to enhance its delivery and efficacy. Melevodopa, the methyl ester of levodopa, represents a significant advancement in this area. This technical guide provides an in-depth comparison of the metabolic fates of this compound and Levodopa, offering quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved.

Absorption and Bioavailability: The Prodrug Advantage

This compound was designed to overcome the solubility challenges of Levodopa. As a methyl ester, this compound exhibits significantly higher water solubility, allowing for more rapid and complete dissolution. This enhanced solubility, coupled with greater lipophilicity at physiological pH, facilitates faster absorption from the gastrointestinal tract.

Upon ingestion, this compound is rapidly hydrolyzed to Levodopa by esterases present in the gastrointestinal tract and bloodstream. This conversion is so efficient that this compound itself is not typically detected in systemic circulation. The primary advantage of this compound lies in its ability to deliver Levodopa to its absorption site in the small intestine more reliably than standard Levodopa formulations.

The Role of Esterases in this compound Hydrolysis

The bioconversion of this compound to Levodopa is catalyzed by a class of enzymes known as carboxylesterases. In humans, two primary carboxylesterases, hCE1 and hCE2, are responsible for the metabolism of many ester-containing drugs.[1][2] hCE1 is predominantly found in the liver, while hCE2 is highly expressed in the small intestine.[1][2] Given that this compound is administered orally, it is likely that intestinal hCE2 plays a significant role in its initial hydrolysis, with any absorbed prodrug being rapidly cleaved by hepatic hCE1.

Comparative Pharmacokinetics

The differing absorption profiles of this compound and Levodopa lead to distinct pharmacokinetic parameters. A key study compared an effervescent this compound/Carbidopa formulation (V1512) with a standard-release Levodopa/Carbidopa tablet in patients with Parkinson's disease. The following tables summarize the pharmacokinetic data from this study.

Pharmacokinetic Parameters of Levodopa after Administration of this compound/Carbidopa vs. Levodopa/Carbidopa (4 doses over 12 hours)
ParameterThis compound/Carbidopa (V1512)Levodopa/Carbidopa (Standard)
Cmax (ng/mL) 1856.3 ± 650.42088.9 ± 709.8
Tmax (hr) 0.58 ± 0.200.83 ± 0.41
AUC (ng·hr/mL) 4082.1 ± 1361.64420.2 ± 1533.3
(Data presented as mean ± standard deviation)[3]
Pharmacokinetic Parameters of Levodopa with Concomitant Entacapone Administration (2 doses over 12 hours)
ParameterThis compound/Carbidopa + EntacaponeLevodopa/Carbidopa + Entacapone
Cmax (ng/mL) 2062.0 ± 888.12390.8 ± 838.2
Tmax (hr) 0.88 ± 0.401.25 ± 0.62
AUC (ng·hr/mL) 6092.7 ± 2769.16649.0 ± 2326.8
(Data presented as mean ± standard deviation)

These data indicate that the effervescent this compound formulation leads to a quicker absorption of Levodopa (shorter Tmax) compared to the standard Levodopa tablet. While the peak concentration (Cmax) and overall exposure (AUC) are slightly lower with this this compound formulation, the pharmacokinetic profile is generally less variable between patients.

Metabolic Pathways of Levodopa

Once this compound is converted to Levodopa, its subsequent metabolic fate is identical to that of directly administered Levodopa. The metabolism of Levodopa is complex and occurs both peripherally and centrally. The major metabolic pathways are decarboxylation and O-methylation.

Peripheral Metabolism

A significant portion of orally administered Levodopa is metabolized in the periphery before it can cross the blood-brain barrier.

  • Decarboxylation: The primary peripheral metabolic pathway is the conversion of Levodopa to dopamine by the enzyme Aromatic L-amino acid decarboxylase (AADC) . This peripherally formed dopamine does not cross the blood-brain barrier and is responsible for many of the side effects associated with Levodopa therapy. To mitigate this, Levodopa is almost always co-administered with a peripheral AADC inhibitor, such as Carbidopa or Benserazide .

  • O-methylation: When AADC is inhibited, the O-methylation of Levodopa to 3-O-methyldopa (3-OMD) by the enzyme Catechol-O-methyltransferase (COMT) becomes a major metabolic route. 3-OMD has a long half-life and can compete with Levodopa for transport across the blood-brain barrier. Therefore, COMT inhibitors , such as Entacapone and Tolcapone , are often used as adjuncts to Levodopa therapy to increase its bioavailability to the brain.

Central Metabolism

After crossing the blood-brain barrier, Levodopa is converted to dopamine by AADC within dopaminergic neurons. This newly synthesized dopamine is then available to act as a neurotransmitter. Dopamine is subsequently metabolized by Monoamine oxidase (MAO) and COMT to form 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) , respectively.

The Influence of Gut Microbiota

Recent research has highlighted the significant role of the gut microbiota in the peripheral metabolism of Levodopa. Certain gut bacteria can metabolize Levodopa, potentially reducing its bioavailability.

  • Enterococcus faecalis possesses a tyrosine decarboxylase (TyrDC) that can convert Levodopa to dopamine.

  • Eggerthella lenta can further metabolize this dopamine to m-tyramine .

  • Clostridium sporogenes has been shown to deaminate Levodopa to 3-(3,4-dihydroxyphenyl) propionic acid .

This microbial metabolism is not inhibited by Carbidopa, providing another avenue for peripheral Levodopa loss.

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the metabolic fates of this compound and Levodopa.

Melevodopa_Metabolism This compound This compound GI_Tract Gastrointestinal Tract This compound->GI_Tract Oral Administration Levodopa Levodopa GI_Tract->Levodopa Hydrolysis (Carboxylesterases, e.g., hCE2) Bloodstream Bloodstream GI_Tract->Bloodstream Absorption Bloodstream->Levodopa Hydrolysis (Carboxylesterases, e.g., hCE1)

Fig. 1: this compound Absorption and Conversion to Levodopa.

Levodopa_Metabolism cluster_peripheral Peripheral Compartment cluster_central Central Nervous System Levodopa_p Levodopa Dopamine_p Dopamine Levodopa_p->Dopamine_p AADC (inhibited by Carbidopa) OMD 3-O-Methyldopa Levodopa_p->OMD COMT (inhibited by Entacapone) Gut_Metabolites Gut Microbiota Metabolites (Dopamine, m-Tyramine, etc.) Levodopa_p->Gut_Metabolites Gut Microbiota (e.g., E. faecalis) Levodopa_c Levodopa Levodopa_p->Levodopa_c Transport OMD->Levodopa_c Competition for Transport Dopamine_c Dopamine Levodopa_c->Dopamine_c AADC DOPAC DOPAC Dopamine_c->DOPAC MAO HVA HVA Dopamine_c->HVA COMT BBB Blood-Brain Barrier

Fig. 2: Major Metabolic Pathways of Levodopa.

Experimental Protocols

The quantification of this compound, Levodopa, and their metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and specificity.

Representative LC-MS/MS Method for Quantification in Human Plasma

This protocol is a synthesis of methodologies reported in the literature for the simultaneous quantification of Levodopa, this compound, and Carbidopa.

5.1.1. Sample Preparation

  • Protein Precipitation: To a 100 µL aliquot of human plasma, add 300 µL of an ice-cold solution of acetonitrile containing a suitable internal standard (e.g., Levodopa-d3, Carbidopa-d3).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Inject a 5-10 µL aliquot into the LC-MS/MS system.

5.1.2. Chromatographic Conditions

  • HPLC System: A UHPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 2% to 98% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

5.1.3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Levodopa: m/z 198 -> 152

    • This compound: m/z 212 -> 166

    • Carbidopa: m/z 227 -> 181

    • Levodopa-d3 (IS): m/z 201 -> 155

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).

5.1.4. Data Analysis

  • Quantification is performed by constructing a calibration curve from the peak area ratios of the analytes to their respective internal standards at known concentrations.

  • The validation of the method should be performed according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.

Conclusion

This compound represents a successful application of prodrug strategy to enhance the therapeutic potential of Levodopa. By improving solubility and absorption, this compound provides a more rapid and reliable delivery of Levodopa, which can translate to a faster onset of clinical effect and reduced inter-patient variability. Once converted to Levodopa, its metabolic fate is subject to the same complex enzymatic pathways, including the increasingly recognized influence of the gut microbiota. A thorough understanding of these metabolic pathways is crucial for optimizing therapeutic strategies, developing novel drug delivery systems, and personalizing treatment for individuals with Parkinson's disease. The methodologies and data presented in this guide provide a technical foundation for researchers and drug development professionals working to further advance the treatment of this neurodegenerative disorder.

References

The Solubility Advantage of Melevodopa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Melevodopa, the methyl ester prodrug of levodopa, represents a significant advancement in the formulation and delivery of the gold-standard treatment for Parkinson's disease. Its primary advantage lies in its markedly superior aqueous solubility compared to its parent compound, levodopa. This enhanced solubility addresses several pharmacokinetic challenges associated with levodopa therapy, leading to improved drug absorption and a more reliable clinical response. This technical guide provides an in-depth analysis of the solubility advantages of this compound, complete with quantitative data, experimental methodologies, and visual representations of key concepts.

Enhanced Aqueous Solubility: The Core Advantage

The esterification of the carboxylic acid group of levodopa to form this compound dramatically increases its solubility in water. This is particularly true for the hydrochloride salt of this compound. Levodopa itself is characterized by its poor aqueous solubility, which can lead to erratic absorption and delayed onset of action, especially in patients with delayed gastric emptying.[1][2] this compound's high solubility allows for the formulation of aqueous solutions, such as effervescent tablets, that are rapidly absorbed in the small intestine.[1][3][4]

Comparative Solubility Data

The following table summarizes the reported aqueous solubility of this compound and levodopa from various sources. It is important to note that the solubility of ionizable compounds like levodopa can be influenced by pH.

CompoundFormSolventTemperature (°C)SolubilityReference
This compound Hydrochloride (Form I)Water25912 mg/mL
This compound Hydrochloride (Form II)Water25614 mg/mL
This compound Not SpecifiedWaterNot SpecifiedPredicted: 2.15 mg/mL
Levodopa -WaterNot Specified5.0 mg/mL
Levodopa -WaterNot Specified~3.3 mg/mL
Levodopa -WaterNot Specified1.65 mg/mL (66 mg/40 mL)

Note: The predicted low solubility for this compound may refer to the free base rather than the more commonly used hydrochloride salt.

One of the most cited advantages of this compound is its approximately 250-fold higher water solubility compared to levodopa. This substantial difference is the cornerstone of its formulation benefits.

Chemical Structures

The structural difference between levodopa and this compound is the esterification of the carboxylic acid group.

CompoundChemical StructureMolecular FormulaIUPAC Name
Levodopa [Image of Levodopa chemical structure]C₉H₁₁NO₄(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid
This compound [Image of this compound chemical structure]C₁₀H₁₃NO₄methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate
This compound HCl [Image of this compound Hydrochloride chemical structure]C₁₀H₁₄ClNO₄methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride

From Prodrug to Active Agent: The Conversion Pathway

This compound is a prodrug, meaning it is an inactive compound that is converted into an active drug in the body. After oral administration, this compound is rapidly hydrolyzed by esterases, which are ubiquitous in the gastrointestinal tract and bloodstream, to release levodopa. This rapid and efficient conversion ensures that high concentrations of levodopa are available for absorption.

G cluster_ingestion Oral Administration cluster_gi_tract Gastrointestinal Tract / Bloodstream cluster_absorption Systemic Circulation This compound This compound (High Solubility) Hydrolysis Esterase-mediated Hydrolysis This compound->Hydrolysis Levodopa Levodopa (Active Drug) Hydrolysis->Levodopa

Conversion of this compound to Levodopa.

Experimental Protocols: Determining Solubility

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol is a generalized representation based on standard methodologies for active pharmaceutical ingredients (APIs).

Shake-Flask Method for Solubility Determination
  • Preparation of Media: Prepare aqueous buffer solutions at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic the conditions of the gastrointestinal tract.

  • Addition of Excess Solute: Add an excess amount of the test compound (this compound hydrochloride or levodopa) to a known volume of the prepared buffer solution in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the flasks at a constant temperature (typically 37 ± 1 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). HPLC is often preferred as it can also detect any degradation of the compound.

  • Data Analysis: The determined concentration represents the equilibrium solubility of the compound under the specific pH and temperature conditions.

G start Start prep_media Prepare Buffer (pH 1.2, 4.5, 6.8) start->prep_media add_excess Add Excess API to Buffer prep_media->add_excess agitate Agitate at 37°C (24-72h) add_excess->agitate separate Centrifuge/Filter to Separate Phases agitate->separate analyze Analyze Supernatant (HPLC/UV-Vis) separate->analyze end End (Solubility Data) analyze->end

Workflow for Shake-Flask Solubility Determination.

Absorption and Bioavailability: The Clinical Impact

The enhanced solubility of this compound translates to several clinical advantages. By administering this compound as a solution, the dissolution step, which can be a rate-limiting factor for poorly soluble drugs like levodopa, is bypassed. This leads to a more rapid and reliable absorption from the small intestine.

Levodopa is absorbed via the large neutral amino acid (LNAA) transport system in the small intestine. By providing a readily available solution of levodopa (after hydrolysis of this compound) at the site of absorption, this compound formulations can achieve a faster onset of therapeutic effect. This is particularly beneficial for patients experiencing "delayed on" or "no on" phenomena. Furthermore, the greater lipophilicity of this compound at physiological pH may also contribute to enhanced absorption across the intestinal wall.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Vein Melevodopa_Sol This compound (in solution) Hydrolysis Hydrolysis by Esterases Melevodopa_Sol->Hydrolysis Levodopa_Lumen Levodopa Hydrolysis->Levodopa_Lumen LNAA LNAA Transporter (e.g., b(0,+)AT-rBAT) Levodopa_Lumen->LNAA Absorption Levodopa_Cell Levodopa LNAA->Levodopa_Cell Levodopa_Blood Levodopa to Systemic Circulation Levodopa_Cell->Levodopa_Blood

Absorption Pathway of this compound.

Conclusion

The superior aqueous solubility of this compound compared to levodopa provides a clear formulation advantage, enabling the development of rapidly dissolving and absorbable dosage forms. This physicochemical property directly addresses some of the key limitations of conventional levodopa therapy, offering the potential for a more predictable and effective treatment for individuals with Parkinson's disease. The ability to prepare high-concentration aqueous solutions of this compound opens avenues for novel delivery systems and improved patient outcomes. For drug development professionals, this compound serves as a prime example of how prodrug strategies can be effectively employed to overcome the biopharmaceutical challenges of important therapeutic agents.

References

Early-Stage Research on Melevodopa's Therapeutic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melevodopa, the methyl ester prodrug of levodopa, represents a promising therapeutic strategy in the management of Parkinson's disease. Its enhanced solubility and lipophilicity compared to standard levodopa offer potential advantages in bioavailability and consistency of therapeutic effect. This technical guide synthesizes early-stage preclinical and clinical research on this compound, focusing on its mechanism of action, pharmacokinetic profile, and therapeutic efficacy. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility. Visual diagrams of signaling pathways and experimental workflows are provided to further elucidate the core concepts.

Mechanism of Action

This compound is designed to overcome some of the pharmacokinetic limitations of levodopa, the gold standard for Parkinson's disease treatment. As a prodrug, this compound itself is pharmacologically inactive. Its therapeutic effect is realized after its conversion to levodopa.

Physicochemical Properties

A key advantage of this compound lies in its physicochemical properties. It is significantly more soluble in water than levodopa, which facilitates its formulation and potentially enhances its absorption.

PropertyLevodopaThis compoundReference
Solubility LowHigh[1]
Lipophilicity LowerHigher[1]
Biochemical Conversion and Signaling Pathway

Once administered, this compound is rapidly absorbed and then hydrolyzed by esterases in the plasma and tissues to yield levodopa. Levodopa then follows the established metabolic pathway, crossing the blood-brain barrier and being converted to dopamine in the brain. This replenishment of dopamine in the striatum is the ultimate mechanism by which this compound exerts its anti-parkinsonian effects.

This compound Signaling Pathway This compound This compound (Administered) Absorbed_this compound Absorbed this compound (Plasma) This compound->Absorbed_this compound Absorption Levodopa_Plasma Levodopa (Plasma) Absorbed_this compound->Levodopa_Plasma Hydrolysis by Esterases BBB Blood-Brain Barrier Levodopa_Plasma->BBB Levodopa_Brain Levodopa (Brain) BBB->Levodopa_Brain Dopamine Dopamine (Striatum) Levodopa_Brain->Dopamine Decarboxylation by DOPA Decarboxylase Therapeutic_Effect Therapeutic Effect (Alleviation of Parkinsonian Symptoms) Dopamine->Therapeutic_Effect

Figure 1: Biochemical conversion and signaling pathway of this compound.

Preclinical Efficacy in Animal Models

The 6-hydroxydopamine (6-OHDA)-lesioned rat is a widely used preclinical model of Parkinson's disease. This model allows for the assessment of motor deficits and the efficacy of potential therapeutic agents.

Rotational Behavior Studies

A key study investigated the effects of repeated administration of methyl levodopa (this compound) on rotational behavior in unilateral 6-OHDA-lesioned rats.[2]

Treatment GroupOutcome MeasureResultReference
Methyl Levodopa + BenserazideNumber of contralateral rotationsIncreased over a 10-day period[2]
Apomorphine challenge after Methyl Levodopa pretreatmentRotational responseEnhanced compared to baseline[2]

Note: Specific quantitative data on the number of rotations and statistical significance were not available in the accessed abstract.

Experimental Protocol: 6-OHDA Lesioning and Rotational Behavior

The following provides a general outline of the experimental protocol for inducing a 6-OHDA lesion and assessing rotational behavior in rats, based on common laboratory practices.

Experimental Workflow for Preclinical Evaluation cluster_0 6-OHDA Lesion Induction cluster_1 Drug Administration cluster_2 Behavioral Assessment Animal_Selection Animal Selection (e.g., Sprague-Dawley rats) Anesthesia Anesthesia Animal_Selection->Anesthesia Stereotaxic_Surgery Stereotaxic Injection of 6-OHDA into the Medial Forebrain Bundle Anesthesia->Stereotaxic_Surgery Post_Op_Care Post-Operative Care and Recovery Stereotaxic_Surgery->Post_Op_Care Drug_Prep Preparation of This compound/Benserazide Solution Post_Op_Care->Drug_Prep IP_Injection Intraperitoneal (i.p.) Injection Drug_Prep->IP_Injection Habituation Habituation to Rotational Arena IP_Injection->Habituation Rotation_Monitoring Automated Monitoring of Rotational Behavior Habituation->Rotation_Monitoring Data_Analysis Quantification of Contralateral Rotations Rotation_Monitoring->Data_Analysis

References

Methodological & Application

Application Notes & Protocols for the Quantification of Melevodopa (as Levodopa) in Human Plasma using HPLC-DAD

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Melevodopa is the methyl ester prodrug of Levodopa, the primary medication used in the management of Parkinson's disease. Following oral administration, this compound is rapidly hydrolyzed to Levodopa by esterases in the gastrointestinal tract and blood. Therefore, the quantification of Levodopa in plasma is a direct measure of the systemically available active drug derived from this compound. This document provides detailed high-performance liquid chromatography with diode-array detection (HPLC-DAD) methods for the quantification of Levodopa in human plasma, which can be applied to pharmacokinetic studies of this compound. The methods described are based on established and validated procedures for Levodopa analysis.[1][2]

The primary challenge in analyzing Levodopa in biological matrices is its instability, as it is prone to oxidation.[3] Therefore, sample collection and preparation procedures must include measures to minimize degradation, such as the use of antioxidants and temperature control.[3][4] The most common sample preparation technique involves protein precipitation, which is simple, fast, and effective.

Experimental Protocols

This section details the necessary steps for sample preparation and HPLC-DAD analysis for the quantification of Levodopa in human plasma.

Sample Collection and Handling

Proper sample handling is critical to prevent the degradation of Levodopa.

  • Anticoagulant: Collect whole blood in tubes containing heparin.

  • Stabilization: To prevent oxidation, it is recommended to add an antioxidant stabilizer, such as sodium metabisulfite, to the collection tubes before blood collection.

  • Processing: Centrifuge the blood samples at approximately 4000 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: Immediately transfer the plasma to labeled polypropylene tubes and store frozen at -70°C to -80°C until analysis. Levodopa has been shown to be stable under these conditions for extended periods.

Reagents and Materials
  • Levodopa reference standard

  • Methyldopa (Internal Standard - IS)

  • Perchloric acid (0.4 M)

  • Trichloroacetic acid

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

  • Ultrapure water

Preparation of Stock and Working Solutions
  • Levodopa Stock Solution (1 mg/mL): Accurately weigh and dissolve Levodopa in 0.4 M perchloric acid.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Methyldopa in 0.4 M perchloric acid.

  • Working Solutions: Prepare working standard solutions of Levodopa and the internal standard by serial dilution of the stock solutions with the mobile phase or an appropriate diluent.

Sample Preparation: Protein Precipitation

This is a widely used method for extracting Levodopa from plasma.

  • Thaw the frozen plasma samples at room temperature.

  • To a 200 µL aliquot of plasma in a microcentrifuge tube, add a specific volume of the internal standard working solution.

  • Add 240 µL of ice-cold 0.4 M perchloric acid to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to an HPLC vial for analysis.

HPLC-DAD Chromatographic Conditions

Two exemplary methods are provided, based on common practices found in the literature.

Method 1: Isocratic Elution

ParameterCondition
HPLC System Shimadzu LC 20A or equivalent
Column Zorbax Eclipse XDB C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase 20 mM KH₂PO₄ (pH adjusted to 2.5 with phosphoric acid) and Methanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
DAD Wavelength 230 nm or 280 nm

Method 2: Alternative Isocratic Elution

ParameterCondition
HPLC System Agilent 1100/1200 series or equivalent
Column Hypersil-ODS C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Methanol and 0.002 M KH₂PO₄ (pH adjusted to 5.0) (25:75, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
DAD Wavelength 280 nm

Data Presentation

The performance of HPLC-DAD methods for Levodopa quantification is summarized below. These values are representative of what can be achieved with the described protocols.

ParameterMethod 1Method 2
Linearity Range (µg/mL) 0.1 - 100.05 - 5
Correlation Coefficient (r²) > 0.999> 0.999
Intra-day Precision (%RSD) < 15%< 10%
Inter-day Precision (%RSD) < 15%< 10%
Accuracy (% Recovery) 85 - 115%90 - 110%
Limit of Quantification (LOQ) (µg/mL) 0.10.05
Retention Time (Levodopa) (min) ~ 5~ 6
Retention Time (Methyldopa - IS) (min) ~ 7~ 8

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of Levodopa in plasma samples.

G cluster_0 Sample Collection & Processing cluster_1 Sample Preparation cluster_2 HPLC-DAD Analysis A 1. Blood Collection (Heparin Tube + Stabilizer) B 2. Centrifugation (4000g, 10 min, 4°C) A->B C 3. Plasma Separation B->C D 4. Storage at -80°C C->D E 5. Thaw Plasma Sample D->E F 6. Add Internal Standard E->F G 7. Protein Precipitation (e.g., Perchloric Acid) F->G H 8. Vortex & Centrifuge G->H I 9. Collect Supernatant H->I J 10. Inject into HPLC System I->J K 11. Chromatographic Separation J->K L 12. DAD Detection K->L M 13. Data Acquisition & Analysis L->M

Workflow for Levodopa Quantification in Plasma
Logical Relationship of Method Components

This diagram shows the relationship between the different components of the analytical method.

G cluster_0 Analyte & Matrix cluster_1 Sample Preparation cluster_2 Chromatography cluster_3 Detection & Quantification Analyte Levodopa in Plasma PP Protein Precipitation Analyte->PP IS Internal Standard (Methyldopa) IS->PP Extraction Clean Extract PP->Extraction Separation Separation Extraction->Separation Column Stationary Phase (C18 Column) Column->Separation MobilePhase Mobile Phase (Buffer + Organic) MobilePhase->Separation DAD DAD Detector (230 or 280 nm) Separation->DAD Quant Quantification (Peak Area Ratio) DAD->Quant Result Concentration Quant->Result

Components of the HPLC-DAD Analytical Method

References

Application Note: Simultaneous Quantification of Melevodopa and Carbidopa in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Melevodopa (levodopa methyl ester) and Carbidopa in human plasma. This compound, a prodrug of Levodopa, is co-administered with Carbidopa, a dopa-decarboxylase inhibitor, for the management of Parkinson's disease.[1][2] Therapeutic drug monitoring of both compounds is crucial for optimizing treatment efficacy and minimizing side effects.[1][2][3] The described method utilizes a simple protein precipitation for sample preparation and offers high selectivity and sensitivity for pharmacokinetic and bioequivalence studies.

Introduction

Parkinson's disease treatment is most effective when combining Levodopa with dopa-decarboxylase inhibitors like Carbidopa. This compound, the methyl ester of Levodopa, is a prodrug designed to enhance the pharmacokinetic profile of Levodopa. The simultaneous quantification of this compound and Carbidopa is essential for understanding their complex pharmacokinetic interactions and for personalizing patient therapy. LC-MS/MS offers the necessary selectivity and sensitivity for accurately measuring these polar compounds in complex biological matrices like human plasma. This method has been developed and validated to provide a reliable tool for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents

  • This compound hydrochloride (LDME) and Carbidopa monohydrate reference standards

  • Levodopa-d3 (L-DOPA-D3) as an internal standard (IS)

  • HPLC grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (K2EDTA)

Instrumentation

  • A UHPLC system coupled with a triple quadrupole mass spectrometer.

  • An electrospray ionization (ESI) source.

LC-MS/MS Method Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample Collection s2 Addition of Internal Standard (Levodopa-d3) s1->s2 s3 Protein Precipitation (with acidic methanol) s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Transfer s4->s5 lc UHPLC Separation s5->lc ms Mass Spectrometry Detection (ESI+, MRM mode) lc->ms dp Quantification using Analyst Software ms->dp dr Pharmacokinetic Analysis dp->dr

Caption: Experimental workflow from sample preparation to data analysis.

Sample Preparation Protocol
  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 20 µL of the internal standard working solution (Levodopa-d3).

  • Add 400 µL of methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Chromatographic Conditions
ParameterCondition
Column Atlantis HILIC (150 x 2.1 mm, 3 µm)
Mobile Phase Acetonitrile/Water (79:21, v/v) with 0.05% formic acid and 3 mmol/L ammonium formate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 7 minutes
Mass Spectrometric Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 500°C
Capillary Voltage 1.5 kV
Cone Gas Flow 150 L/h
Desolvation Gas Flow 1000 L/h

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound (LDME) 212.50152.13
Carbidopa 227.07181.11
Levodopa-d3 (IS) 201.05154.39

Results

The developed LC-MS/MS method demonstrated excellent performance for the simultaneous quantification of this compound and Carbidopa in human plasma.

Method Validation Summary
ParameterThis compound (LDME)Carbidopa
Linearity Range (ng/mL) 5 - 20005 - 2000
Correlation Coefficient (r²) > 0.995> 0.998
LLOQ (ng/mL) 55
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Intra-day Accuracy (%Bias) ± 15%± 15%
Inter-day Accuracy (%Bias) ± 15%± 15%
Recovery (%) 79 ± 3.893 ± 3.2

Data synthesized from multiple sources for representative values.

Chromatograms

Representative chromatograms show excellent separation and peak shape for this compound, Carbidopa, and the internal standard, with no significant interference from endogenous plasma components.

Pharmacokinetic Application

This method was successfully applied to a pharmacokinetic study in healthy volunteers, demonstrating its suitability for clinical research.

Signaling Pathway and Drug Action

drug_action cluster_periphery Periphery cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System This compound This compound Levodopa_p Levodopa This compound->Levodopa_p Hydrolysis Dopamine_p Dopamine Levodopa_p->Dopamine_p Metabolism Levodopa_cns Levodopa Levodopa_p->Levodopa_cns Transport Carbidopa Carbidopa DDC_p DOPA Decarboxylase Carbidopa->DDC_p Inhibition BBB Dopamine_cns Dopamine Levodopa_cns->Dopamine_cns Metabolism Therapeutic Therapeutic Effect Dopamine_cns->Therapeutic DDC_cns DOPA Decarboxylase

Caption: Mechanism of action for this compound and Carbidopa.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific tool for the simultaneous quantification of this compound and Carbidopa in human plasma. The simple sample preparation and short run time make it suitable for high-throughput analysis in clinical and research settings. This application note offers a comprehensive protocol for researchers and professionals involved in the development and therapeutic monitoring of antiparkinsonian drugs.

References

Application Notes and Protocols for Melevodopa/Carbidopa Effervescent Tablet Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melevodopa, a methyl ester of levodopa, offers enhanced solubility and pharmacokinetic properties compared to its parent compound, potentially leading to a more rapid onset of action.[1][2][3] When combined with carbidopa, a peripheral dopa-decarboxylase inhibitor, the peripheral conversion of levodopa to dopamine is minimized, thereby increasing the bioavailability of levodopa to the brain and reducing peripheral side effects.[4][5] An effervescent tablet formulation of this compound/Carbidopa provides a rapidly dissolving dosage form, which may be advantageous for patients with Parkinson's disease who experience dysphagia or require a faster therapeutic effect.

This document provides a representative protocol for the formulation, manufacturing, and quality control of this compound/Carbidopa effervescent tablets. It is important to note that specific formulation details for commercially available products are often proprietary. Therefore, the following protocols are based on general principles of effervescent tablet manufacturing and publicly available information on other levodopa/carbidopa dosage forms.

Mechanism of Action

The combination of this compound and Carbidopa is designed to increase the levels of dopamine in the brain to alleviate the motor symptoms of Parkinson's disease.

  • This compound: As a prodrug of levodopa, this compound is more soluble and readily absorbed. After absorption, it is rapidly converted to levodopa by esterases. Levodopa can cross the blood-brain barrier, which dopamine itself cannot do.

  • Carbidopa: This enzyme inhibitor prevents the conversion of levodopa to dopamine in the peripheral tissues by inhibiting the aromatic L-amino acid decarboxylase (AADC) enzyme. This action increases the amount of levodopa that reaches the brain, allowing for a lower dose of levodopa and reducing peripheral side effects like nausea and vomiting.

  • Central Conversion: Once in the brain, levodopa is converted to dopamine by AADC, replenishing the depleted dopamine stores and improving motor function.

G cluster_periphery Peripheral System cluster_cns Central Nervous System (Brain) This compound This compound (Oral Administration) Levodopa_p Levodopa This compound->Levodopa_p Esterase Conversion Dopamine_p Dopamine (Peripheral) Levodopa_p->Dopamine_p Metabolism by AADC Levodopa_c Levodopa Levodopa_p->Levodopa_c Crosses Blood-Brain Barrier SideEffects Peripheral Side Effects Dopamine_p->SideEffects Carbidopa Carbidopa AADC_p AADC Enzyme Carbidopa->AADC_p Inhibits Dopamine_c Dopamine (Central) Levodopa_c->Dopamine_c Conversion by AADC TherapeuticEffect Therapeutic Effect (Symptom Relief) Dopamine_c->TherapeuticEffect AADC_c AADC Enzyme

Caption: Mechanism of Action of this compound/Carbidopa.

Experimental Protocols

Formulation of this compound/Carbidopa Effervescent Tablets

The following table outlines a representative formulation for a batch of 1000 effervescent tablets. The exact quantities may require optimization based on experimental trials.

Component Function Quantity per Tablet (mg) Quantity per Batch (g)
This compound HClActive Pharmaceutical Ingredient125125
CarbidopaActive Pharmaceutical Ingredient2525
Citric Acid (Anhydrous)Acid Source800800
Sodium BicarbonateAlkali Source10001000
Povidone K30Binder5050
MannitolDiluent, Sweetener200200
AspartameSweetener2020
Lemon FlavorFlavoring Agent1010
Magnesium StearateLubricant2020
Total Weight 2250 2250
Manufacturing Process: Wet Granulation

Due to the reactive nature of effervescent components, manufacturing requires a controlled environment with low humidity (≤ 20% RH) and temperature (≤ 23°C).

G start Start dispensing 1. Dispensing of Raw Materials start->dispensing sieving 2. Sieving of APIs and Excipients dispensing->sieving dry_mixing 3. Dry Mixing (this compound, Carbidopa, Citric Acid, Mannitol) sieving->dry_mixing granulation 4. Wet Granulation (with Binder Solution - Povidone in Ethanol) dry_mixing->granulation wet_sieving 5. Wet Sieving granulation->wet_sieving drying 6. Drying of Granules (Fluidized Bed Dryer) wet_sieving->drying dry_sieving 7. Dry Sieving of Granules drying->dry_sieving final_blending 8. Final Blending (with Sodium Bicarbonate, Aspartame, Flavor, Magnesium Stearate) dry_sieving->final_blending compression 9. Tablet Compression final_blending->compression packaging 10. Packaging (Moisture-proof containers) compression->packaging end End packaging->end

Caption: Experimental Workflow for Tablet Manufacturing.

Protocol:

  • Dispensing: Accurately weigh all raw materials as per the formulation table.

  • Sieving: Sieve the active pharmaceutical ingredients (APIs) and all excipients separately through an appropriate mesh sieve (e.g., #40 mesh) to ensure uniformity.

  • Dry Mixing: Blend this compound HCl, Carbidopa, anhydrous citric acid, and mannitol in a suitable blender for 15 minutes to achieve a homogenous mixture.

  • Granulation: Prepare a binder solution by dissolving Povidone K30 in anhydrous ethanol. Add the binder solution slowly to the powder blend under continuous mixing to form coherent granules.

  • Wet Sieving: Pass the wet mass through a larger mesh sieve (e.g., #12 mesh) to obtain uniform granules.

  • Drying: Dry the granules in a fluidized bed dryer at a temperature not exceeding 60°C until the moisture content is below 0.5%.

  • Dry Sieving: Sieve the dried granules through a smaller mesh sieve (e.g., #16 mesh) to obtain the desired granule size.

  • Final Blending: Add the sieved sodium bicarbonate, aspartame, and lemon flavor to the dried granules and blend for 10 minutes. Finally, add magnesium stearate and blend for another 3-5 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.

  • Packaging: Immediately pack the effervescent tablets in moisture-proof packaging, such as aluminum tubes with a desiccant cap.

Quality Control Protocols

The following tests are essential to ensure the quality, safety, and efficacy of the this compound/Carbidopa effervescent tablets.

Test Method Acceptance Criteria
Appearance Visual InspectionWhite to off-white, circular, flat-faced beveled edge tablets.
Weight Variation USP <905>Not more than two of the individual weights deviate from the average weight by more than ±5%, and none deviates by more than ±10%.
Hardness USP <1217>4-8 kg/cm ²
Friability USP <1216>Less than 1.0%
Thickness Vernier CaliperWithin ±5% of the standard value.
Effervescence Time In 200 mL of water at 20±1°CComplete disintegration within 5 minutes.
pH of Solution pH meterpH of the solution after tablet disintegration should be between 4.0 and 6.0.
Assay (Content Uniformity) HPLC90.0% - 110.0% of the label claim for both this compound and Carbidopa.
Dissolution USP Apparatus II (Paddle), 50 rpm, 900 mL of 0.1 N HClAt least 80% of both drugs dissolved in 30 minutes.

Detailed Protocol for Dissolution Testing:

  • Apparatus: USP Dissolution Apparatus II (Paddle).

  • Dissolution Medium: 900 mL of 0.1 N Hydrochloric acid.

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 rpm.

  • Procedure:

    • Place one tablet in each of the six dissolution vessels.

    • Withdraw a 10 mL aliquot of the medium at 5, 10, 15, 20, and 30-minute intervals.

    • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

    • Filter the samples through a 0.45 µm filter.

    • Analyze the samples for this compound and Carbidopa content using a validated HPLC method.

  • Acceptance Criteria: Not less than 80% (Q) of the labeled amount of this compound and Carbidopa is dissolved within 30 minutes.

Conclusion

The development of a this compound/Carbidopa effervescent tablet formulation presents a promising approach to improve the management of Parkinson's disease, particularly for patients who may benefit from a more rapid onset of action and an easier mode of administration. The protocols outlined in this document provide a foundational framework for the formulation, manufacturing, and quality control of such a dosage form. It is imperative that all processes are conducted under strictly controlled environmental conditions to ensure the stability and efficacy of the final product. Further optimization and validation studies are essential to transition from this representative protocol to a market-ready product.

References

Application Note: In Vitro Dissolution Testing for Melevodopa Solid Dosage Forms

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Melevodopa, a methyl ester of levodopa, is a prodrug used in the treatment of Parkinson's disease, often in combination with carbidopa. The in vitro dissolution testing of this compound solid dosage forms is a critical quality control measure to ensure batch-to-batch consistency and to predict in vivo performance.[1] This application note provides a detailed protocol for the dissolution testing of this compound solid dosage forms, including immediate-release, extended-release, and orally disintegrating tablets. The methodologies are based on established USP monographs for levodopa and carbidopa products, given the close chemical relationship and therapeutic use.[2][3][4] Dissolution testing plays a pivotal role throughout the drug development lifecycle, from formulation development to regulatory compliance.

The rate at which the active pharmaceutical ingredient (API) dissolves from the solid dosage form is a key determinant of its bioavailability. Therefore, a robust and reproducible dissolution method is essential for assessing product performance and detecting any physical changes in the API or the formulated product. This document outlines the necessary apparatus, dissolution media, and analytical procedures to perform reliable in vitro dissolution studies for this compound solid dosage forms.

Challenges in Dissolution Testing

Several factors can introduce variability into dissolution testing results. It is crucial to be aware of these challenges to ensure the development of a robust and reliable method. Key challenges include:

  • Method Robustness: The dissolution method should be robust enough to withstand small, deliberate variations in method parameters such as temperature, media pH, and rotation speed without significantly affecting the results.

  • Media Selection: The choice of dissolution medium is critical and should be based on the physicochemical properties of the drug substance. For APIs with low solubility, the addition of surfactants may be necessary.

  • Dosage Form Position: The position of the dosage form within the dissolution vessel can impact the hydrodynamics and, consequently, the dissolution rate.

Experimental Protocols

The following protocols are based on the USP monographs for Carbidopa and Levodopa tablets of various release profiles.

Materials and Apparatus
  • Dissolution Apparatus: USP Apparatus 1 (Basket) or USP Apparatus 2 (Paddle). The choice depends on the specific dosage form.

  • Dissolution Media:

    • 0.1 N Hydrochloric Acid (HCl)

    • Simulated Gastric Fluid TS (without enzymes)

    • Phosphate Buffer (pH 4.5 and 6.8)

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reference Standards: USP this compound RS, USP Levodopa RS, USP Carbidopa RS.

  • Reagents: All reagents should be of analytical grade.

Dissolution Procedure for Immediate-Release Tablets

This protocol is adapted from the USP monograph for Carbidopa and Levodopa Tablets.

Table 1: Dissolution Parameters for Immediate-Release this compound Tablets

ParameterSetting
Apparatus USP Apparatus 1 (Basket)
Rotation Speed 50 rpm
Dissolution Medium 0.1 N Hydrochloric Acid (HCl)
Volume of Medium 750 mL
Temperature 37 ± 0.5 °C
Sampling Time 30 minutes
Analytical Method HPLC

Protocol:

  • Prepare the dissolution medium (0.1 N HCl) and place 750 mL into each dissolution vessel.

  • Equilibrate the medium to 37 ± 0.5 °C.

  • Place one tablet in each basket.

  • Lower the baskets into the dissolution medium and start the apparatus at 50 rpm.

  • After 30 minutes, withdraw a sample from each vessel and filter through a suitable 0.45 µm filter.

  • Analyze the samples using a validated HPLC method to determine the amount of this compound (and carbidopa, if present) dissolved.

  • The amount of dissolved drug should not be less than 80% (Q) of the labeled amount in 30 minutes.

Dissolution Procedure for Extended-Release Tablets

This protocol is based on the USP monograph for Carbidopa and Levodopa Extended-Release Tablets.

Table 2: Dissolution Parameters for Extended-Release this compound Tablets

ParameterSetting
Apparatus USP Apparatus 2 (Paddle)
Rotation Speed 50 rpm
Dissolution Medium Simulated Gastric Fluid TS (without enzymes)
Volume of Medium 900 mL
Temperature 37 ± 0.5 °C
Sampling Times 0.5, 1, 2, and 3 hours
Analytical Method HPLC

Protocol:

  • Prepare the dissolution medium (Simulated Gastric Fluid TS without enzymes) and place 900 mL into each dissolution vessel.

  • Equilibrate the medium to 37 ± 0.5 °C.

  • Place one tablet in each vessel, ensuring it settles at the bottom.

  • Start the apparatus at 50 rpm.

  • At each specified time point (0.5, 1, 2, and 3 hours), withdraw a sample from each vessel and filter through a 0.45 µm filter.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Analyze the samples using a validated HPLC method.

  • The percentage of dissolved drug at each time point should meet the specifications outlined in the product-specific monograph.

Dissolution Procedure for Orally Disintegrating Tablets

This protocol is adapted from the USP monograph for Carbidopa and Levodopa Orally Disintegrating Tablets.

Table 3: Dissolution Parameters for Orally Disintegrating this compound Tablets

ParameterSetting
Apparatus USP Apparatus 2 (Paddle)
Rotation Speed 50 rpm
Dissolution Medium 0.1 N Hydrochloric Acid (HCl)
Volume of Medium 750 mL
Temperature 37 ± 0.5 °C
Sampling Time 10 minutes
Analytical Method HPLC

Protocol:

  • Prepare the dissolution medium (0.1 N HCl) and place 750 mL into each dissolution vessel.

  • Equilibrate the medium to 37 ± 0.5 °C.

  • Gently place one tablet in each vessel.

  • Start the apparatus at 50 rpm.

  • After 10 minutes, withdraw a sample from each vessel and filter through a 0.45 µm filter, discarding the first 3 mL.

  • Analyze the samples using a validated HPLC method.

  • The amount of dissolved drug should not be less than 75% (Q) of the labeled amount in 10 minutes.

Analytical Finish: HPLC Method

The concentration of this compound (and carbidopa, if applicable) in the dissolution samples is typically determined by a validated reverse-phase HPLC method.

Table 4: Example HPLC Parameters

ParameterSpecification
Column C18, 4.6 mm x 150 mm, 5 µm packing
Mobile Phase A mixture of a suitable buffer (e.g., phosphate buffer pH 2.8) and an organic modifier (e.g., methanol or acetonitrile).
Flow Rate 1.0 - 2.0 mL/min
Injection Volume 20 µL
Detector UV at 280 nm
Column Temperature Ambient or controlled (e.g., 35 °C)

Standard and Sample Preparation:

  • Standard Solution: Prepare a standard solution of USP this compound RS (and USP Carbidopa RS, if needed) of known concentration in the dissolution medium.

  • Sample Solution: The filtered aliquots from the dissolution vessels are used as the sample solutions. Dilution with the dissolution medium may be necessary to fall within the linear range of the assay.

Calculation:

The percentage of the labeled amount of this compound dissolved is calculated using the following formula:

Where:

  • Au = Peak area of the analyte in the sample solution

  • As = Peak area of the analyte in the standard solution

  • Cs = Concentration of the standard solution (mg/mL)

  • V = Volume of the dissolution medium (mL)

  • L = Label claim of the drug (mg/Tablet)

Visualizations

Dissolution_Workflow start Start prep_media Prepare Dissolution Medium start->prep_media equilibrate Equilibrate Medium to 37°C prep_media->equilibrate place_tablet Place Dosage Form in Apparatus equilibrate->place_tablet start_dissolution Start Dissolution Apparatus place_tablet->start_dissolution sampling Withdraw Samples at Predetermined Times start_dissolution->sampling filter_sample Filter Sample sampling->filter_sample hplc_analysis Analyze by HPLC filter_sample->hplc_analysis calculate Calculate % Dissolved hplc_analysis->calculate end End calculate->end Factors_Influencing_Dissolution cluster_formulation Formulation Factors cluster_method Method Parameters dissolution This compound Dissolution Rate api_props API Properties (Solubility, Particle Size) api_props->dissolution excipients Excipients (Binders, Disintegrants) excipients->dissolution dosage_form Dosage Form Type (IR, ER, ODT) dosage_form->dissolution apparatus Apparatus Type & Speed apparatus->dissolution medium Dissolution Medium (pH, Volume) medium->dissolution temperature Temperature temperature->dissolution

References

Application Notes and Protocols: Utilizing Melevodopa for Modeling Dopamine Delivery in Neurobiology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melevodopa, a methyl ester prodrug of levodopa, offers a valuable tool for researchers modeling dopamine delivery in the central nervous system.[1][2][3] Its enhanced pharmacokinetic properties, including increased solubility and more rapid absorption compared to standard levodopa, allow for a more efficient and potentially more consistent delivery of levodopa to the brain.[1][3] This characteristic is particularly advantageous in preclinical models of Parkinson's disease and other dopamine-related neurological disorders, enabling a more precise investigation of dopamine replacement strategies and their downstream effects on neuronal signaling and behavior.

These application notes provide a comprehensive overview of this compound's utility in neurobiological research, including its mechanism of action, comparative pharmacokinetic data, and detailed protocols for its use in established in vivo and in vitro models.

Mechanism of Action

This compound acts as a precursor to dopamine. As a methyl ester of levodopa, it possesses increased lipophilicity, which facilitates faster and more efficient absorption from the gastrointestinal tract. Following absorption, this compound is rapidly hydrolyzed by esterases in the blood and tissues to yield levodopa. Levodopa then crosses the blood-brain barrier via the large neutral amino acid transporter. Within the brain, levodopa is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), replenishing depleted dopamine levels in conditions such as Parkinson's disease.

To enhance the central nervous system bioavailability of levodopa derived from this compound, it is typically co-administered with a peripheral DOPA decarboxylase inhibitor, such as carbidopa. This prevents the premature conversion of levodopa to dopamine in the periphery, thereby increasing the amount of levodopa that reaches the brain and reducing peripheral side effects.

Data Presentation: Pharmacokinetic Profile

The primary advantage of this compound lies in its improved pharmacokinetic profile compared to standard levodopa formulations. The following tables summarize key pharmacokinetic parameters, highlighting the differences in absorption and exposure.

ParameterThis compound/Carbidopa (V1512) vs. Levodopa/CarbidopaReference
L-dopa Absorption Tended to be quicker
Pharmacokinetic Variability Less variable over time and between patients
L-dopa Exposure (AUC) Approximately 8% lower
Maximum Plasma Concentration (Cmax) Up to 26% lower
Variability in Cmax (over 6 dosing intervals) 1.4-fold difference
Variability in Cmax (Standard Levodopa/Carbidopa) 1.7-fold difference

Table 1: Comparative Pharmacokinetics of Levodopa after Administration of this compound/Carbidopa vs. Standard Levodopa/Carbidopa.

Experimental Protocols

In Vivo Model: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol describes the induction of a unilateral dopamine lesion in rats using 6-OHDA and subsequent treatment with this compound to assess effects on motor behavior.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • 6-hydroxydopamine (6-OHDA) hydrochloride

  • Ascorbic acid

  • Sterile saline (0.9%)

  • Desipramine hydrochloride

  • Ketamine and Xylazine (for anesthesia)

  • Stereotaxic frame

  • Hamilton syringe (10 µL)

  • This compound hydrochloride

  • Carbidopa

  • Apparatus for behavioral testing (e.g., rotometer, cylinder test)

Protocol:

  • Animal Preparation and 6-OHDA Lesioning:

    • Anesthetize the rat with an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).

    • Thirty minutes prior to 6-OHDA injection, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons.

    • Secure the animal in a stereotaxic frame.

    • Prepare the 6-OHDA solution (e.g., 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid).

    • Inject 6-OHDA unilaterally into the medial forebrain bundle at the appropriate stereotaxic coordinates (e.g., AP: -4.4 mm, ML: -1.2 mm, DV: -7.8 mm from bregma). Inject at a rate of 1 µL/min.

    • Leave the needle in place for 5 minutes post-injection before slowly retracting.

    • Suture the incision and allow the animal to recover for at least 2 weeks.

  • This compound Administration:

    • Prepare a fresh solution of this compound hydrochloride and carbidopa in sterile saline or water. The dose of this compound should be calculated based on the molar equivalent of the desired levodopa dose. For example, a 125.6 mg dose of this compound is equivalent to 100 mg of levodopa.

    • Administer this compound/carbidopa via oral gavage or intraperitoneal injection. A typical starting dose for levodopa in this model is 25 mg/kg, co-administered with carbidopa at a 1:4 or 1:10 ratio (carbidopa:levodopa).

  • Behavioral Assessment:

    • Rotational Behavior: Thirty minutes after this compound administration, place the rat in a rotometer bowl and record the number of contralateral rotations for 60-90 minutes. An increase in contralateral rotations is indicative of a therapeutic effect.

    • Cylinder Test: Place the rat in a transparent cylinder and record the number of times it rears and touches the wall with its impaired (contralateral to the lesion) and unimpaired forelimbs. An improvement in the use of the impaired limb suggests a positive treatment effect.

  • Neurochemical and Histological Analysis (Optional):

    • Following the final behavioral test, euthanize the animals and dissect the striatum for neurochemical analysis (e.g., HPLC to measure dopamine and its metabolites).

    • Perfuse the brains and process for immunohistochemical staining of tyrosine hydroxylase (TH) to confirm the extent of the dopamine lesion.

In Vitro Model: Dopamine Release from PC12 Cells

This protocol describes a method to assess dopamine release from PC12 cells in response to stimulation, which can be modulated by pre-treatment with this compound.

Materials:

  • PC12 cells

  • Cell culture medium (e.g., DMEM with horse and fetal bovine serum)

  • Poly-L-lysine coated culture plates

  • This compound hydrochloride

  • High potassium buffer (e.g., Krebs-Ringer buffer with 60 mM KCl)

  • Reagents for dopamine detection (e.g., HPLC with electrochemical detection, or a commercial dopamine ELISA kit)

Protocol:

  • Cell Culture:

    • Culture PC12 cells in a humidified incubator at 37°C and 5% CO2.

    • Plate cells on poly-L-lysine coated plates at a suitable density and allow them to adhere.

    • To induce a more neuronal phenotype, cells can be treated with Nerve Growth Factor (NGF) for several days prior to the experiment.

  • This compound Treatment:

    • Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., sterile water or DMSO, depending on solubility).

    • Dilute the stock solution in culture medium to the desired final concentrations.

    • Incubate the PC12 cells with this compound for a predetermined period (e.g., 1-4 hours) to allow for uptake and conversion to dopamine.

  • Stimulation of Dopamine Release:

    • Wash the cells gently with a pre-warmed buffer (e.g., Krebs-Ringer buffer).

    • Add the high potassium buffer to the cells to depolarize the membrane and trigger dopamine release.

    • Incubate for a short period (e.g., 5-15 minutes).

  • Sample Collection and Dopamine Measurement:

    • Collect the supernatant (which contains the released dopamine).

    • Analyze the dopamine concentration in the supernatant using a suitable method such as HPLC-ED or an ELISA kit.

    • Normalize the dopamine release to the total protein content of the cells in each well.

Mandatory Visualizations

Melevodopa_Mechanism_of_Action cluster_periphery Periphery cluster_brain Brain This compound This compound Levodopa_p Levodopa This compound->Levodopa_p Hydrolysis Dopamine_p Dopamine Levodopa_p->Dopamine_p Conversion Levodopa_b Levodopa Levodopa_p->Levodopa_b Crosses BBB Esterases Esterases Esterases->this compound AADC_p AADC AADC_p->Levodopa_p Carbidopa Carbidopa Carbidopa->AADC_p Inhibition Dopamine_b Dopamine Levodopa_b->Dopamine_b Conversion Dopaminergic_Neuron Dopaminergic Neuron Dopamine_b->Dopaminergic_Neuron Replenishment AADC_b AADC AADC_b->Levodopa_b

Caption: Mechanism of this compound action.

Experimental_Workflow_6OHDA start Start lesion Unilateral 6-OHDA Lesion in Rat MFB start->lesion recovery Recovery Period (2-3 weeks) lesion->recovery treatment This compound/Carbidopa Administration recovery->treatment behavior Behavioral Testing (e.g., Rotation, Cylinder Test) treatment->behavior analysis Neurochemical/Histological Analysis behavior->analysis end End analysis->end

Caption: In vivo experimental workflow.

Dopamine_Signaling_Pathway cluster_D1 D1 Receptor Signaling (Direct Pathway) cluster_D2 D2 Receptor Signaling (Indirect Pathway) Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Dopamine->D2R Gs Gs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Thr34) ERK ERK PKA->ERK Activates (via Ras-GRF1) PP1 Protein Phosphatase-1 (PP-1) DARPP32->PP1 Inhibits pERK pERK ERK->pERK Gi Gi/o D2R->Gi Activates AC_i Adenylyl Cyclase Gi->AC_i Inhibits cAMP_i cAMP AC_i->cAMP_i PKA_i PKA cAMP_i->PKA_i

Caption: Dopamine receptor signaling pathways.

References

Application Notes and Protocols for Melevodopa in Advanced Parkinson's Disease Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing and implementing clinical trials of Melevodopa for the treatment of advanced Parkinson's disease (PD). This compound, a methyl ester of levodopa, is a prodrug designed to offer pharmacokinetic advantages over standard levodopa formulations, such as increased solubility and more rapid absorption.[1] This document outlines the critical components of a phase III clinical trial, from patient selection to data analysis, and includes detailed experimental protocols and visualizations to guide researchers.

Introduction to this compound

This compound is a prodrug of levodopa, the gold-standard treatment for Parkinson's disease.[1] As a methyl ester of levodopa, it possesses greater solubility, which is intended to lead to faster and more reliable absorption compared to conventional levodopa/carbidopa tablets.[1][2] This characteristic is particularly advantageous for patients with advanced PD who often experience motor fluctuations and delayed "on" times.[1] The effervescent tablet formulation of this compound, when combined with a dopa-decarboxylase inhibitor like carbidopa, aims to provide a more consistent therapeutic effect and reduce "off" periods.

Clinical Trial Design: A Phase III Randomized, Double-Blind, Active-Controlled Study

This section outlines a representative Phase III clinical trial design to evaluate the efficacy and safety of this compound/Carbidopa effervescent tablets compared to standard-release levodopa/carbidopa in patients with advanced Parkinson's disease experiencing motor fluctuations.

Study Objectives
  • Primary Objective: To assess the efficacy of this compound/Carbidopa in reducing the total daily "off" time compared to standard levodopa/carbidopa.

  • Secondary Objectives:

    • To evaluate the effect of this compound/Carbidopa on "on" time without troublesome dyskinesia.

    • To assess the impact on motor function using the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III (Motor Examination).

    • To evaluate patient-reported outcomes related to activities of daily living (MDS-UPDRS Part II).

    • To assess the safety and tolerability of this compound/Carbidopa.

    • To characterize the pharmacokinetic profile of this compound compared to standard levodopa.

Patient Population and Selection Criteria

A well-defined patient population is crucial for the successful execution of the clinical trial.

Table 1: Inclusion and Exclusion Criteria

Inclusion CriteriaExclusion Criteria
Diagnosis of idiopathic Parkinson's disease.Atypical parkinsonism.
Age 30 years or older.Presence of dementia or significant cognitive impairment.
Advanced stage of PD with motor fluctuations.History of psychosis or severe psychiatric disorders.
Experiencing an average of at least 2.5 hours of "off" time per day.Uncontrolled medical conditions.
Responsive to levodopa treatment.Concomitant use of medications that may interfere with the study drug.
Stable dose of anti-Parkinsonian medications for at least 4 weeks prior to screening.Previous surgical treatment for Parkinson's disease (e.g., deep brain stimulation).
Study Schema and Treatment Allocation

The study will be a randomized, double-blind, double-dummy, parallel-group design. Patients will be randomized in a 1:1 ratio to receive either this compound/Carbidopa effervescent tablets plus a placebo for standard tablets, or standard levodopa/carbidopa tablets plus a placebo for the effervescent formulation. The double-dummy design is essential to maintain blinding due to the different formulations of the active and comparator treatments.

G cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (12 Weeks) cluster_followup Follow-up Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Screening->Randomization ArmA Arm A This compound/Carbidopa (effervescent tablet) + Placebo (standard tablet) Randomization->ArmA ArmB Arm B Standard Levodopa/Carbidopa (standard tablet) + Placebo (effervescent tablet) Randomization->ArmB FollowUp End of Treatment Assessments Safety Follow-up ArmA->FollowUp ArmB->FollowUp

Dosing and Administration

The dosage of this compound/Carbidopa will be individualized based on the patient's prior levodopa dosage. The effervescent tablets are to be dissolved in water before administration.

Table 2: Dosing Regimen

ParameterThis compound/Carbidopa ArmStandard Levodopa/Carbidopa Arm
Formulation Effervescent TabletStandard Tablet
Initial Dose Equivalent to the patient's current total daily levodopa dose, divided into multiple administrations.Patient's current total daily levodopa dose, divided into multiple administrations.
Titration Dosage may be adjusted by the investigator based on clinical response and tolerability during the first 4 weeks.Dosage may be adjusted by the investigator based on clinical response and tolerability during the first 4 weeks.
Administration Dissolved in a standard volume of water.Swallowed with water.

Experimental Protocols

This section provides detailed methodologies for the key experiments and assessments in the clinical trial.

Protocol for Efficacy Assessment: Patient Diary

Patients will be trained to complete a daily diary to record their motor status in 30-minute intervals throughout the waking day.

  • Objective: To quantify the duration of "off" time, "on" time without troublesome dyskinesia, and "on" time with troublesome dyskinesia.

  • Procedure:

    • Patients will be provided with a paper or electronic diary.

    • Training will be provided to the patient and their caregiver on how to accurately record their motor state.

    • For each 30-minute interval, the patient will select one of the following states that best describes their condition for the majority of that period:

      • Asleep

      • Off: A state of poor motor function where the effects of medication have worn off.

      • On without dyskinesia: A state of good motor function without involuntary movements.

      • On with non-troublesome dyskinesia: A state of good motor function with involuntary movements that are not bothersome.

      • On with troublesome dyskinesia: A state of good motor function with involuntary movements that are bothersome and interfere with activities.

    • Diaries will be completed for 3 consecutive days at baseline and at specified follow-up visits.

G cluster_workflow Patient Diary Workflow Training Patient & Caregiver Training Diary Daily Diary Completion (30-min intervals) Training->Diary Data Data Collection & Review Diary->Data Analysis Calculation of 'On'/'Off' Time Data->Analysis

Protocol for Efficacy Assessment: MDS-UPDRS Part III (Motor Examination)

The MDS-UPDRS Part III will be administered by a trained and certified rater at baseline and at follow-up visits.

  • Objective: To objectively assess the severity of motor signs of Parkinson's disease.

  • Procedure:

    • The examination will be conducted in a standardized clinical setting.

    • The rater will assess the 33 items of the MDS-UPDRS Part III, which cover speech, facial expression, rigidity, finger tapping, hand movements, pronation-supination movements of the hands, toe tapping, leg agility, arising from a chair, gait, freezing of gait, postural stability, posture, global spontaneity of movement, and rest tremor.

    • Each item is scored on a 5-point scale from 0 (normal) to 4 (severe).

    • The total score will be calculated by summing the scores for all items.

Protocol for Safety Assessment

Safety will be monitored throughout the study.

  • Objective: To evaluate the safety and tolerability of this compound/Carbidopa.

  • Procedure:

    • Adverse Events (AEs): All AEs will be recorded at each study visit, including their severity, duration, and relationship to the study drug.

    • Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature will be measured at each visit.

    • Physical Examinations: A complete physical examination will be performed at screening and at the end of the study.

    • Laboratory Tests: Blood and urine samples will be collected at specified time points for hematology, clinical chemistry, and urinalysis.

    • Electrocardiograms (ECGs): ECGs will be performed at screening and at the end of the study.

Protocol for Pharmacokinetic Analysis

Blood samples will be collected to determine the pharmacokinetic profile of levodopa.

  • Objective: To compare the rate and extent of absorption of levodopa from this compound versus standard levodopa.

  • Procedure:

    • On a designated study day, a morning dose of the assigned study medication will be administered after an overnight fast.

    • Blood samples will be collected at pre-dose and at multiple time points post-dose (e.g., 10, 20, 30, 45, 60, 90, 120, 180, and 240 minutes).

    • Plasma will be separated and stored frozen until analysis.

    • Plasma concentrations of levodopa will be determined using a validated bioanalytical method (e.g., LC-MS/MS).

    • Pharmacokinetic parameters (Cmax, Tmax, AUC) will be calculated.

Signaling Pathways

This compound Mechanism of Action and Dopaminergic Signaling

This compound acts as a prodrug to increase dopamine levels in the brain. The following diagram illustrates its metabolic pathway and the subsequent signaling cascade.

G cluster_peripheral Peripheral Circulation cluster_cns Central Nervous System (Brain) This compound This compound Levodopa Levodopa Levodopa_cns Levodopa Levodopa->Levodopa_cns Crosses Blood-Brain Barrier Dopamine_p Dopamine Carbidopa Carbidopa AADC_p AADC Dopamine_cns Dopamine D1R D1 Receptor D2R D2 Receptor Postsynaptic Postsynaptic Neuron Effect Therapeutic Effect (Improved Motor Function)

Data Presentation

Quantitative data from the clinical trial should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 3: Baseline Demographics and Clinical Characteristics

CharacteristicThis compound/Carbidopa (N=...)Standard Levodopa/Carbidopa (N=...)Total (N=...)
Age (years), mean (SD)
Sex, n (%)
   Male
   Female
Duration of PD (years), mean (SD)
Hoehn and Yahr Stage, n (%)
   Stage 2
   Stage 2.5
   Stage 3
   Stage 4
Daily Levodopa Dose (mg), mean (SD)
Baseline "Off" Time (hours), mean (SD)
Baseline MDS-UPDRS Part III Score, mean (SD)

Table 4: Primary and Secondary Efficacy Outcomes at Week 12

OutcomeThis compound/Carbidopa (N=...)Standard Levodopa/Carbidopa (N=...)Treatment Difference (95% CI)p-value
Change from Baseline in Daily "Off" Time (hours), mean (SD)
Change from Baseline in Daily "On" Time without Troublesome Dyskinesia (hours), mean (SD)
Change from Baseline in MDS-UPDRS Part III Score, mean (SD)

Table 5: Summary of Adverse Events

Adverse Event CategoryThis compound/Carbidopa (N=...) n (%)Standard Levodopa/Carbidopa (N=...) n (%)
Any Adverse Event
Serious Adverse Events
Adverse Events Leading to Discontinuation
Most Common Adverse Events (>5%)
   Nausea
   Dyskinesia
   Dizziness
   Headache

Conclusion

This document provides a framework for the design and implementation of a robust clinical trial to evaluate the efficacy and safety of this compound in patients with advanced Parkinson's disease. The use of standardized assessment tools, detailed protocols, and clear data presentation will be essential for a successful study. The potential for this compound to offer a more reliable and rapid onset of action makes it a promising therapeutic option for this patient population. Further large-scale, controlled trials are necessary to confirm these potential benefits.

References

Application Notes and Protocols for the Formulation of Melevodopa for Controlled-Release Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of controlled-release Melevodopa dosage forms. This compound, the methyl ester prodrug of Levodopa, offers enhanced solubility and stability, making it a promising candidate for controlled-release systems aimed at providing more consistent plasma drug levels in the treatment of Parkinson's disease.[1] This document outlines formulation strategies, experimental procedures for in vitro and in vivo characterization, and relevant physiological considerations.

Introduction to this compound Controlled-Release

Levodopa remains the gold standard for Parkinson's disease therapy, but its short half-life and variable absorption can lead to motor fluctuations.[2] Controlled-release formulations aim to mitigate these issues by providing sustained plasma concentrations of Levodopa. This compound's improved physicochemical properties, such as its higher solubility compared to Levodopa, present unique opportunities and challenges in the design of such systems.[1] After oral administration, this compound is rapidly hydrolyzed by esterases in the gastrointestinal tract and bloodstream, releasing Levodopa.[1]

The primary goal of a this compound controlled-release formulation is to deliver the drug over an extended period, typically 8 to 12 hours, to maintain therapeutic plasma concentrations of Levodopa, thus reducing "off" periods and improving patient compliance.

Formulation Strategies for Controlled-Release this compound Tablets

Hydrophilic matrix tablets are a common and effective approach for achieving controlled drug release. These systems are relatively simple to manufacture and can be tailored to achieve desired release profiles by modifying the polymer type and concentration.

Key Excipients

The selection of excipients is critical for developing a robust controlled-release formulation.

Excipient CategoryExampleFunctionTypical Concentration (% w/w)
Active Pharmaceutical Ingredient This compound HydrochlorideProdrug of Levodopa20 - 40
Controlled-Release Polymer Hydroxypropyl Methylcellulose (HPMC K4M, K15M, K100M)Forms a gel layer upon hydration, controlling drug diffusion and matrix erosion15 - 40
Polyethylene Oxide (PEO)Swellable and erodible polymer for controlled release10 - 30
Filler/Diluent Microcrystalline Cellulose (MCC)Provides bulk, improves compressibility and flow20 - 60
Glidant Colloidal Silicon DioxideImproves powder flowability0.5 - 2
Lubricant Magnesium StearateReduces friction during tablet ejection0.5 - 2
Model Formulations

Below are model formulations for this compound controlled-release matrix tablets. These formulations would require optimization based on the desired release profile and manufacturing process.

IngredientFormulation A (% w/w)Formulation B (% w/w)
This compound Hydrochloride3030
HPMC K15M25-
HPMC K100M-30
Microcrystalline Cellulose43.538.5
Colloidal Silicon Dioxide11
Magnesium Stearate0.50.5
Total 100 100

Experimental Protocols

Preparation of Controlled-Release Tablets by Direct Compression

Direct compression is a streamlined and cost-effective method for tablet manufacturing.

Protocol:

  • Sieving: Pass this compound Hydrochloride, HPMC, and Microcrystalline Cellulose through a suitable mesh sieve (e.g., #40) to ensure particle size uniformity and break up any agglomerates.

  • Blending: Combine the sieved powders in a V-blender or bin blender and mix for 15 minutes to achieve a homogenous blend.

  • Lubrication: Add Colloidal Silicon Dioxide and Magnesium Stearate to the powder blend and mix for an additional 3-5 minutes. Avoid over-mixing, which can negatively impact tablet hardness and dissolution.

  • Compression: Compress the final blend into tablets using a rotary tablet press fitted with appropriate tooling. The target tablet weight, hardness, and thickness should be pre-defined.

Diagram: Workflow for Direct Compression of this compound Tablets

G cluster_0 Preparation cluster_1 Manufacturing cluster_2 Quality Control A Sieving of this compound HCl, HPMC, and MCC B Blending of Actives and Excipients A->B 15 min C Addition of Glidant and Lubricant B->C D Final Blending C->D 3-5 min E Tablet Compression D->E F In-Process Controls (Weight, Hardness, Thickness) E->F G Finished Product Testing (Assay, Dissolution) F->G

Caption: Workflow for the direct compression of this compound controlled-release tablets.

In Vitro Dissolution Studies

Dissolution testing is a critical in vitro method to assess the drug release characteristics of the formulated tablets.

Protocol:

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid (pH 1.2) for the first 2 hours, followed by a change to 900 mL of pH 6.8 phosphate buffer. This pH change simulates the transit from the stomach to the small intestine.

  • Apparatus Settings:

    • Paddle Speed: 50 RPM.

    • Temperature: 37 ± 0.5 °C.

  • Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 1, 2, 4, 6, 8, 10, and 12 hours). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the concentration of this compound (or Levodopa after hydrolysis is accounted for) in the samples using a validated HPLC-UV method at a wavelength of approximately 280 nm.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Diagram: In Vitro Dissolution Testing Workflow

G A Place Tablet in Dissolution Vessel (900mL 0.1N HCl, 37°C) B Start Paddle Rotation (50 RPM) A->B C Withdraw Samples at Time Points (1-12h) B->C D Filter Samples (0.45 µm) C->D E Analyze by HPLC-UV (280nm) D->E F Calculate Cumulative % Drug Released E->F

Caption: Workflow for in vitro dissolution testing of this compound tablets.

In Vivo Pharmacokinetic Studies in a Rat Model

Animal pharmacokinetic studies are essential for evaluating the in vivo performance of the controlled-release formulation.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to food and water. Fast the animals overnight before dosing.

  • Dosing: Administer the this compound controlled-release tablet orally via gavage. The dose should be calculated based on the rat's body weight.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at pre-dose and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant and a stabilizer (e.g., sodium metabisulfite) to prevent Levodopa degradation.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4 °C to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for Levodopa concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using non-compartmental analysis.

Quantitative Data Summary

The following tables present representative data that would be generated from the described studies.

Table 1: In Vitro Dissolution Data for Model Formulations

Time (hours)Formulation A (% Released)Formulation B (% Released)
12215
23828
46048
67865
89180
109892
1210199

Table 2: Pharmacokinetic Parameters of Levodopa in Rats Following Oral Administration of a Model this compound Controlled-Release Formulation

ParameterValue (Mean ± SD)
Cmax (ng/mL)850 ± 150
Tmax (hours)4.0 ± 1.0
AUC (0-24h) (ng·h/mL)6500 ± 980
Half-life (t½) (hours)3.5 ± 0.8

Table 3: Comparative Pharmacokinetic Parameters in Humans for an Effervescent (Immediate-Release) this compound/Carbidopa Formulation vs. Standard Levodopa/Carbidopa [1]

ParameterEffervescent this compound/CarbidopaStandard Levodopa/Carbidopa
Levodopa Cmax (ng/mL)17501200
Levodopa Tmax (hours)0.51.0
Levodopa AUC (ng·h/mL)32002800

Note: This table provides context on the pharmacokinetic profile of an immediate-release this compound formulation.

Mechanism of Action and Intestinal Absorption

Diagram: this compound Mechanism of Action and Conversion to Dopamine

G cluster_0 Gastrointestinal Tract & Bloodstream cluster_1 Blood-Brain Barrier cluster_2 Brain (Neuron) This compound This compound (Oral Administration) Levodopa_GI Levodopa This compound->Levodopa_GI Esterase Hydrolysis Levodopa_BBB Levodopa Levodopa_GI->Levodopa_BBB LAT1 Transport Levodopa_Brain Levodopa Levodopa_BBB->Levodopa_Brain Dopamine Dopamine Levodopa_Brain->Dopamine AADC Decarboxylation Symptomatic Relief in\nParkinson's Disease Symptomatic Relief in Parkinson's Disease Dopamine->Symptomatic Relief in\nParkinson's Disease

Caption: this compound is hydrolyzed to Levodopa, which crosses the blood-brain barrier and is converted to Dopamine.

Levodopa is absorbed in the small intestine via the large neutral amino acid transporter (LAT1). This transport can be saturated and is subject to competition with dietary amino acids. Controlled-release formulations of this compound aim to deliver the prodrug to the absorption window in the small intestine over a prolonged period, which, after conversion to Levodopa, can lead to more consistent absorption and plasma concentrations.

Conclusion

The development of controlled-release this compound formulations presents a promising strategy to improve the management of Parkinson's disease. The protocols and data presented in these application notes provide a framework for the rational design and evaluation of such advanced drug delivery systems. Further optimization of formulations based on specific therapeutic goals and manufacturing capabilities is encouraged.

References

Application Notes and Protocols for Assessing Melevodopa Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melevodopa (levodopa methyl ester) is a prodrug of levodopa, designed to offer improved solubility and bioavailability for the management of Parkinson's disease. As this compound rapidly hydrolyzes to levodopa in biological systems, a thorough understanding of its stability in biological matrices is critical for accurate pharmacokinetic and pharmacodynamic assessments during drug development and therapeutic monitoring.[1][2] These application notes provide detailed protocols for evaluating the stability of this compound in biological samples, primarily human plasma. The methodologies are based on established bioanalytical techniques and address various factors that can influence the integrity of the analyte, including temperature, pH, and enzymatic activity.[3][4][5]

Metabolic Pathway of this compound

This compound is designed to be rapidly converted to its active form, levodopa, in the body. This conversion is a critical step in its mechanism of action. Levodopa is then able to cross the blood-brain barrier and is subsequently decarboxylated to dopamine, the neurotransmitter deficient in Parkinson's disease.

Melevodopa_Metabolism This compound This compound (Levodopa Methyl Ester) Levodopa Levodopa (L-DOPA) This compound->Levodopa Hydrolysis (via Esterases) BBB Blood-Brain Barrier Levodopa->BBB Transport Dopamine Dopamine BBB->Dopamine Decarboxylation (by AADC) Stability_Workflow cluster_prep Sample Preparation cluster_conditions Stability Conditions cluster_analysis Analysis cluster_eval Evaluation Spike Spike Biological Matrix with this compound QC_Prep Prepare Low and High QC Samples Spike->QC_Prep FT Freeze-Thaw Cycles ST Short-Term (Bench-Top) LT Long-Term Storage (-20°C / -80°C) AS Autosampler Stability Extraction Protein Precipitation FT->Extraction ST->Extraction LT->Extraction AS->Extraction LCMS UHPLC-MS/MS Analysis Extraction->LCMS Quant Quantification LCMS->Quant Compare Compare with T0 Samples Quant->Compare Report Report % Recovery / Degradation Compare->Report

References

Troubleshooting & Optimization

Technical Support Center: Improving the Bioavailability of Oral Melevodopa Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental process of improving the bioavailability of oral Melevodopa formulations.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during formulation development, in vitro testing, and in vivo studies.

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low in vitro dissolution rate of this compound formulation. 1. Inadequate solubility of this compound in the dissolution medium. 2. Poor wettability of the formulation. 3. Inefficient disintegration of the tablet or capsule. 4. Formation of an insoluble film or gel layer around the dosage form.1. Optimize Dissolution Medium: Adjust the pH of the medium. This compound's solubility is pH-dependent. Acidic conditions (e.g., pH 1.5-3.5) can significantly increase its solubility[1]. Consider using biorelevant media that mimic gastric or intestinal fluids. 2. Incorporate Surfactants/Wetting Agents: Add a suitable surfactant (e.g., polysorbates) to the formulation to improve wettability. 3. Optimize Disintegrants: Evaluate different superdisintegrants (e.g., crospovidone, sodium starch glycolate) and their concentrations to ensure rapid tablet breakup[2]. 4. Modify Formulation Matrix: For controlled-release formulations, adjust the polymer type and concentration to prevent the formation of a rate-limiting barrier.
High variability in bioavailability data from animal studies. 1. Inconsistent gastric emptying times in test subjects. 2. Food effects influencing drug absorption. 3. Pre-systemic degradation of this compound or Levodopa. 4. Saturation of intestinal transporters. 5. Inter-individual differences in metabolic enzyme activity.1. Standardize Experimental Conditions: Ensure consistent fasting periods and administration with a standardized meal if investigating food effects. Gastro-retentive formulations can help mitigate the impact of variable gastric emptying[3][4][5]. 2. Co-administer with a Dopa-Decarboxylase Inhibitor: Always co-administer this compound with carbidopa or benserazide to prevent peripheral conversion to dopamine. 3. Dose-Ranging Studies: Conduct dose-ranging studies to identify if absorption is dose-dependent, which may indicate transporter saturation. 4. Use a Sufficiently Large Animal Cohort: This will help to statistically account for inter-individual variability.
Poor correlation between in vitro dissolution and in vivo bioavailability. 1. The dissolution test conditions do not reflect the in vivo environment. 2. The formulation's drug release is highly dependent on gastrointestinal motility, which is not captured in vitro. 3. The prodrug is unstable in gastrointestinal fluids.1. Use Biorelevant Dissolution Media: Employ media that simulate fasted and fed states in the stomach and intestine (e.g., FaSSGF, FeSSGF, FaSSIF, FeSSIF). 2. Consider Alternative In Vitro Models: Utilize more dynamic models like the USP Apparatus 3 (Bio-Dis) or 4 (Flow-Through Cell) to better simulate in vivo hydrodynamics. 3. Assess Stability in GI Fluids: Conduct stability studies of this compound in simulated gastric and intestinal fluids to ensure it reaches the site of absorption intact.
Inconsistent peaks or poor resolution in HPLC analysis of plasma samples. 1. Suboptimal mobile phase composition. 2. Column degradation or contamination. 3. Inadequate sample preparation leading to matrix effects. 4. Instability of Levodopa in the collected plasma samples.1. Optimize Mobile Phase: Adjust the pH and organic modifier concentration. A common mobile phase for Levodopa is a mixture of a phosphate buffer (pH 2.3-2.5) and methanol or acetonitrile. 2. Use a Guard Column and Flush the System: This will protect the analytical column from contaminants. Regularly flush the column with a strong solvent. 3. Improve Sample Preparation: Utilize protein precipitation with agents like perchloric acid, followed by centrifugation, to effectively remove plasma proteins. 4. Stabilize Plasma Samples: Add an antioxidant (e.g., sodium metabisulfite) to the collection tubes and keep samples on ice and protected from light to prevent degradation of Levodopa.
Low permeability of this compound in Caco-2 cell assays. 1. This compound is a substrate for efflux transporters (e.g., P-glycoprotein). 2. Poor passive diffusion due to unfavorable physicochemical properties at the assay pH. 3. The Caco-2 monolayer integrity is compromised.1. Conduct Bidirectional Permeability Assay: Measure permeability in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. 2. Adjust Assay Buffer pH: Evaluate permeability at different pH values to assess the impact of ionization on passive diffusion. 3. Verify Monolayer Integrity: Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure they are intact and confluent.

Frequently Asked Questions (FAQs)

Formulation & Development

  • Q1: Why is this compound used as a prodrug for Levodopa? this compound, the methyl ester of Levodopa, is used to overcome some of the limitations of Levodopa, particularly its poor solubility. This compound is significantly more soluble than Levodopa, which allows for the development of more versatile oral formulations, such as effervescent tablets, that can lead to faster dissolution and absorption. After oral administration, this compound is rapidly hydrolyzed by esterases in the gastrointestinal tract and blood to release Levodopa.

  • Q2: What are the main challenges in formulating oral this compound? The primary challenges include ensuring the chemical stability of the ester linkage in the formulation and during its transit through the gastrointestinal tract, achieving a consistent and predictable conversion to Levodopa, and overcoming the inherent pharmacokinetic variability of Levodopa itself, such as its narrow absorption window in the upper small intestine.

  • Q3: What types of formulations can improve the bioavailability of this compound? Several strategies are being explored:

    • Effervescent Formulations: These rapidly dissolving tablets create a solution of this compound, which can lead to faster gastric emptying and more rapid absorption in the small intestine.

    • Gastro-retentive Drug Delivery Systems (GRDDS): These formulations are designed to remain in the stomach for an extended period, allowing for a sustained release of the drug to its absorption site in the upper small intestine. This can help to prolong the therapeutic effect and reduce plasma concentration fluctuations.

    • Nanoparticle-based Formulations: Encapsulating this compound in nanoparticles can protect it from degradation, improve its solubility, and potentially enhance its absorption across the intestinal epithelium.

In Vitro & In Vivo Testing

  • Q4: What is a standard dissolution test for Levodopa-containing tablets? A common method is the USP Apparatus 1 (basket) at 100 rpm or Apparatus 2 (paddle) at 50 rpm. The dissolution medium is typically 0.1 N or 0.01 N hydrochloric acid to simulate gastric fluid. For extended-release formulations, multiple time points are tested to characterize the release profile.

  • Q5: How can I assess the intestinal permeability of this compound in vitro? The Caco-2 cell permeability assay is the gold standard. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer with characteristics similar to the intestinal epithelium. The assay measures the rate at which this compound crosses this cell monolayer, providing an estimate of its intestinal permeability.

  • Q6: What is a typical animal model for pharmacokinetic studies of oral this compound? Rats are a commonly used animal model for these studies. After oral administration of the this compound formulation, blood samples are collected at various time points and the plasma concentrations of Levodopa and its metabolites are determined using a validated analytical method like HPLC.

Analytical Methods

  • Q7: What is the most common analytical method for quantifying Levodopa in plasma? High-Performance Liquid Chromatography (HPLC) is the most widely used method. It can be coupled with various detectors, including UV, electrochemical, or mass spectrometry (LC-MS/MS) for high sensitivity and specificity. A C18 column is typically used for separation.

  • Q8: How do I ensure the stability of Levodopa in plasma samples during analysis? Levodopa is prone to oxidation. To prevent its degradation, it is crucial to add an antioxidant like sodium metabisulfite to the blood collection tubes, keep the samples on ice immediately after collection, protect them from light, and process them as quickly as possible. For long-term storage, samples should be kept at -80°C.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters of Different Levodopa Formulations

FormulationCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)Relative Bioavailability (%)Reference(s)
Standard Levodopa/Carbidopa ~25421.0 - 1.5~397299% (vs. IV)
This compound/Carbidopa (Effervescent) Lower Cmax than standard LDShorter Tmax than standard LDSimilar to standard LD-
Controlled-Release (CR) Levodopa/Carbidopa Lower than standard LD1.5 - 2.0-71-78% (vs. standard LD)
Extended-Release (ER) Levodopa/Carbidopa (IPX066) Lower than standard LD~4.5-83.5% (vs. standard LD)
Levodopa/Carbidopa Intestinal Gel (LCIG) More stable concentrations--Comparable to oral tablets

Note: Values are approximate and can vary significantly between studies and individuals.

Experimental Protocols

1. USP Dissolution Test for Levodopa Tablets (Adapted)

  • Apparatus: USP Apparatus 1 (Baskets)

  • Medium: 900 mL of 0.01 N hydrochloric acid

  • Rotation Speed: 100 rpm

  • Temperature: 37 ± 0.5 °C

  • Procedure:

    • Place one tablet in each of the six dissolution baskets.

    • Lower the baskets into the dissolution medium and start the apparatus.

    • Withdraw samples (e.g., 5 mL) at specified time points (e.g., 10, 20, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples through a 0.45 µm filter.

    • Analyze the concentration of Levodopa in the samples using a validated HPLC-UV method at approximately 280 nm.

    • Calculate the percentage of the labeled amount of Levodopa dissolved at each time point.

2. Caco-2 Permeability Assay (General Protocol)

  • Cell Culture:

    • Seed Caco-2 cells onto semi-permeable filter supports (e.g., Transwell® inserts) and culture for 21 days to allow for differentiation and monolayer formation.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the this compound test solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37 °C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral chamber and replace with fresh buffer.

    • Analyze the concentration of this compound in the samples by LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.

3. In Vivo Pharmacokinetic Study in Rats (General Protocol)

  • Animals: Male Sprague-Dawley rats.

  • Acclimatization: Acclimatize animals for at least one week before the study.

  • Dosing:

    • Fast the rats overnight with free access to water.

    • Administer the this compound formulation orally via gavage. Co-administer carbidopa to inhibit peripheral metabolism.

  • Blood Sampling:

    • Collect blood samples (e.g., via the tail vein) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant and a stabilizer.

    • Centrifuge the blood samples to obtain plasma.

  • Sample Analysis:

    • Extract Levodopa from the plasma samples (e.g., by protein precipitation).

    • Quantify the concentration of Levodopa using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Visualizations

Melevodopa_Metabolic_Pathway This compound Oral this compound Formulation GI_Tract Gastrointestinal Tract This compound->GI_Tract Ingestion Intestinal_Lumen Intestinal Lumen GI_Tract->Intestinal_Lumen Dissolution Enterocytes Enterocytes Intestinal_Lumen->Enterocytes Hydrolysis by Esterases Levodopa Levodopa Intestinal_Lumen->Levodopa Bloodstream Systemic Circulation Enterocytes->Bloodstream Absorption of Levodopa BBB Blood-Brain Barrier Bloodstream->BBB Transport Brain Brain BBB->Brain Transport via LAT1 Dopamine Dopamine Brain->Dopamine Conversion by AADC

Caption: Metabolic pathway of oral this compound to Dopamine.

Experimental_Workflow Formulation Formulation Development (e.g., Effervescent, GRDDS) InVitro In Vitro Characterization Formulation->InVitro Test Formulation Dissolution Dissolution Testing (USP Apparatus) InVitro->Dissolution Permeability Permeability Assay (Caco-2) InVitro->Permeability Stability Stability Studies InVitro->Stability InVivo In Vivo Studies (Animal Model) InVitro->InVivo Promising Candidates Data_Analysis Data Analysis & IVIVC InVitro->Data_Analysis PK_Study Pharmacokinetic Analysis InVivo->PK_Study PK_Study->Data_Analysis Optimization Formulation Optimization Data_Analysis->Optimization Feedback Loop Optimization->Formulation

Caption: Workflow for this compound formulation and bioavailability assessment.

References

Technical Support Center: Overcoming Challenges in Melevodopa Hydrochloride Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Melevodopa hydrochloride (LDME). The information is presented in a question-and-answer format to directly address common issues encountered during crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known polymorphs of this compound hydrochloride and how do they differ?

A1: Two polymorphs of this compound hydrochloride have been identified, designated as LDME-I and LDME-II. LDME-I is the starting material, while LDME-II is a new polymorphic form that can be obtained through crystallization from various solvents like water, methanol, and ethanol.[1] The primary differences lie in their physicochemical properties, including solubility and melting point. Notably, the solubility of the two forms varies depending on the solvent.[1]

Q2: What is the general solubility behavior of this compound hydrochloride?

A2: this compound hydrochloride is significantly more water-soluble than its parent compound, Levodopa, by approximately 250-fold.[1] Its solubility generally decreases as the polarity of the solvent decreases, indicating a preference for polar media.[1] For instance, its solubility is high in water and methanol, and lower in ethanol.[1]

Q3: Is this compound hydrochloride susceptible to degradation during crystallization?

A3: Yes, this compound hydrochloride is known to be chemically unstable and is sensitive to temperature and aqueous media. It can undergo degradation through a pH-dependent pathway. However, studies have shown that with appropriate control of experimental conditions, crystallization can be performed without significant degradation. The primary degradation product of this compound hydrochloride is Levodopa, which itself is an active anti-Parkinsonian agent.

Q4: What are the common methods for crystallizing this compound hydrochloride?

A4: The most common methods for crystallizing this compound hydrochloride are solvent evaporation and antisolvent addition. Crystallization from solvents such as water, methanol, and ethanol via solvent evaporation has been shown to yield the LDME-II polymorph. Similarly, the addition of an antisolvent like ethyl acetate to an ethanolic solution of this compound hydrochloride can also induce crystallization.

Troubleshooting Guide

Problem 1: No crystals are forming, or the yield is very low.

Possible Cause Troubleshooting Step
Sub-saturation: The concentration of this compound hydrochloride is below the saturation point in the chosen solvent.Increase the initial concentration of this compound hydrochloride. If using a cooling crystallization method, ensure the initial dissolution temperature is high enough to dissolve a sufficient amount of solute.
Solvent system is not optimal: The chosen solvent may be too good a solvent, preventing the solution from reaching supersaturation under the experimental conditions.If using a single solvent, try a solvent in which this compound hydrochloride is less soluble. For antisolvent crystallization, increase the proportion of the antisolvent or choose an antisolvent with lower miscibility with the primary solvent.
Cooling rate is too slow: For cooling crystallizations, a very slow cooling rate might not induce nucleation effectively.Increase the cooling rate. However, be cautious as very rapid cooling can lead to the formation of small, poorly formed crystals or amorphous material.
Presence of impurities: Certain impurities can inhibit nucleation.Ensure the starting material is of high purity. Consider a pre-purification step if necessary.

Problem 2: The resulting crystals are small, needle-like, or have an undesirable morphology.

Possible Cause Troubleshooting Step
High level of supersaturation: Rapid nucleation due to high supersaturation often leads to the formation of many small crystals.Decrease the rate of supersaturation. For cooling crystallization, use a slower cooling rate. For antisolvent addition, add the antisolvent more slowly or with better mixing.
Insufficient agitation: Poor mixing can lead to localized high supersaturation and uncontrolled nucleation.Optimize the stirring rate. Ensure the entire solution is well-mixed to maintain a uniform level of supersaturation.
Solvent choice: The solvent system can significantly influence crystal habit.Experiment with different solvents or solvent mixtures. The interaction between the solvent and the growing crystal faces can alter the final morphology.

Problem 3: Oiling out or formation of an amorphous solid instead of crystals.

Possible Cause Troubleshooting Step
Supersaturation is too high: The solution may have crossed the metastable zone limit too quickly, leading to liquid-liquid phase separation (oiling out) or precipitation of an amorphous solid.Reduce the rate of generating supersaturation (slower cooling, slower antisolvent addition). Seeding the solution within the metastable zone can also help to promote crystallization over oiling out.
Temperature is too high: For some systems, oiling out is more prevalent at higher temperatures.If using an antisolvent method, try conducting the crystallization at a lower temperature.
Presence of impurities: Impurities can sometimes promote the formation of oils or amorphous phases.Use higher purity starting material.

Problem 4: The obtained crystals are of a different polymorphic form than desired.

| Possible Cause | Troubleshooting Step | | Solvent-induced polymorphism: The choice of solvent can dictate which polymorph crystallizes. | As observed with this compound hydrochloride, crystallization from water, methanol, or ethanol tends to produce the LDME-II form. To obtain LDME-I, a different solvent system or crystallization method may be required. Further screening of solvents is recommended. | | Temperature: The crystallization temperature can influence the resulting polymorph. | Experiment with different crystallization temperatures. The thermodynamically stable polymorph can change with temperature. | | Seeding: The absence of seed crystals of the desired polymorph can lead to the nucleation of a different, kinetically favored form. | Introduce seed crystals of the desired polymorph (e.g., LDME-I) into the supersaturated solution to encourage its growth. |

Data Presentation

Table 1: Solubility of this compound Hydrochloride Polymorphs in Various Solvents at 25°C

SolventPolymorphSolubility (mg/mL)
WaterLDME-I912
LDME-II614
MethanolLDME-I232
LDME-II303
EthanolLDME-I105
LDME-II31.8

Experimental Protocols

Protocol 1: Crystallization of this compound Hydrochloride (Form LDME-II) by Solvent Evaporation

  • Dissolution: Dissolve approximately 20 mg of this compound hydrochloride (LDME-I) in 5 mL of the chosen solvent (water, methanol, or ethanol) in a round-bottom flask.

  • Evaporation: Use a rotary evaporator to remove the solvent. The process parameters will vary depending on the solvent used. For example:

    • Ethanol: 40°C, 200 mbar

    • Methanol: 40°C, 200 mbar

    • Water: 60°C, 50 mbar

  • Drying: Gently dry the resulting solid.

  • Analysis: Analyze the crystal form using techniques such as X-Ray Powder Diffraction (XRPD) to confirm the presence of the LDME-II polymorph.

Protocol 2: Crystallization of this compound Hydrochloride by Antisolvent Addition

  • Dissolution: Prepare a concentrated solution of this compound hydrochloride in a suitable solvent (e.g., 60 mg/mL in ethanol).

  • Antisolvent Addition: Under constant stirring (e.g., 200 rpm), add an antisolvent (e.g., ethyl acetate) dropwise to the solution.

  • Observation: Continue adding the antisolvent until the solution becomes opalescent and a precipitate forms.

  • Filtration and Drying: Filter the resulting suspension and dry the collected crystals under vacuum at a moderate temperature (e.g., 50°C).

  • Analysis: Characterize the obtained crystals to determine their polymorphic form and purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization Method cluster_post Post-Processing start Start with this compound Hydrochloride (LDME-I) dissolve Dissolve in a suitable solvent start->dissolve evaporation Solvent Evaporation dissolve->evaporation Method 1 antisolvent Antisolvent Addition dissolve->antisolvent Method 2 drying Drying evaporation->drying filtration Filtration antisolvent->filtration filtration->drying analysis Analysis (XRPD, DSC, HPLC) drying->analysis end Crystalline this compound Hydrochloride (LDME-II) analysis->end

Caption: Experimental workflow for this compound hydrochloride crystallization.

troubleshooting_logic cluster_no_xtal Troubleshooting: No Crystals cluster_bad_morph Troubleshooting: Poor Morphology cluster_oiling Troubleshooting: Oiling Out cluster_poly Troubleshooting: Incorrect Polymorph start Crystallization Issue Encountered no_xtal No Crystals / Low Yield start->no_xtal bad_morph Poor Morphology start->bad_morph oiling Oiling Out / Amorphous start->oiling poly Incorrect Polymorph start->poly inc_conc Increase Concentration no_xtal->inc_conc change_solv Change Solvent no_xtal->change_solv inc_cool Increase Cooling Rate no_xtal->inc_cool dec_super Decrease Supersaturation Rate bad_morph->dec_super opt_stir Optimize Stirring bad_morph->opt_stir diff_solv Try Different Solvents bad_morph->diff_solv slow_super Slow Supersaturation Rate oiling->slow_super seed Add Seed Crystals oiling->seed lower_temp Lower Temperature oiling->lower_temp screen_solv Screen Solvents poly->screen_solv vary_temp Vary Temperature poly->vary_temp seed_poly Seed with Desired Polymorph poly->seed_poly solution Optimized Crystal Product inc_conc->solution change_solv->solution inc_cool->solution dec_super->solution opt_stir->solution diff_solv->solution slow_super->solution seed->solution lower_temp->solution screen_solv->solution vary_temp->solution seed_poly->solution

Caption: Troubleshooting decision tree for this compound hydrochloride crystallization.

References

Technical Support Center: Minimizing Melevodopa Degradation in Analytical Samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to minimize the degradation of Melevodopa in analytical samples. Accurate quantification of this compound and its active metabolite, Levodopa, is critical for reliable pharmacokinetic and stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in analytical samples?

A1: this compound is a prodrug, a methyl ester of Levodopa. Its primary degradation pathway is hydrolysis to Levodopa, a reaction catalyzed by esterases in biological samples and influenced by pH in aqueous solutions.[1][2] Once converted, Levodopa is susceptible to further degradation through oxidation and decarboxylation, especially under neutral to alkaline conditions, forming various byproducts.[3][4]

Q2: What are the key factors influencing the stability of this compound and Levodopa in samples?

A2: The main factors are:

  • pH: this compound and Levodopa are more stable in acidic conditions. This compound degrades rapidly in weakly acidic to neutral solutions.[2] Similarly, Levodopa is susceptible to oxidation at neutral or alkaline pH.

  • Temperature: Lower temperatures significantly reduce the rate of degradation for both this compound and Levodopa.

  • Enzymatic Activity: In biological matrices like plasma or tissue homogenates, esterases rapidly hydrolyze this compound to Levodopa.

  • Presence of Oxidizing Agents: Levodopa, with its catechol structure, is highly susceptible to oxidation, which can be accelerated by the presence of metal ions or dissolved oxygen.

Q3: What are the recommended storage conditions for samples containing this compound?

A3: For short-term storage (a few hours), samples should be kept on wet ice (around 4°C). For long-term storage, samples should be frozen at -20°C or preferably at -80°C. It is crucial to minimize freeze-thaw cycles.

Q4: How can I prevent the degradation of this compound and Levodopa during sample collection and processing?

A4: To ensure sample integrity, it is recommended to:

  • Use collection tubes containing an anticoagulant and a stabilizer. Immediately after collection, blood samples should be mixed with an antioxidant.

  • Process samples at low temperatures. Perform centrifugation and other processing steps at refrigerated temperatures (e.g., 4°C).

  • Acidify the sample. Adjusting the pH to an acidic range (e.g., with perchloric acid or citric acid) can help to stabilize both this compound and Levodopa.

  • Add antioxidants. The addition of antioxidants like ascorbic acid or sodium metabisulfite is a common and effective strategy.

Q5: Are there any specific recommendations for handling plasma samples?

A5: Yes. After drawing blood into a tube containing an anticoagulant and stabilizer, centrifuge it at a low temperature (e.g., 4°C) as soon as possible to separate the plasma. The plasma should then be immediately transferred to a clean tube and frozen at -80°C until analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable this compound concentrations Rapid hydrolysis to Levodopa due to improper sample handling (e.g., delayed processing, storage at room temperature).- Process samples immediately upon collection. - Keep samples on ice during processing. - Use esterase inhibitors if this compound quantification is the primary goal (requires method validation).
High variability in Levodopa concentrations between replicate samples Inconsistent sample handling leading to variable degradation.- Standardize the time between sample collection and processing. - Ensure consistent use of stabilizers and storage conditions for all samples.
Presence of unexpected peaks in the chromatogram Degradation of Levodopa into various byproducts.- Confirm the identity of degradation products using mass spectrometry. - Optimize sample stabilization by adjusting pH and/or increasing the concentration of antioxidants.
Loss of analyte during sample storage Inadequate storage temperature or repeated freeze-thaw cycles.- Store samples at -80°C for long-term stability. - Aliquot samples after initial processing to avoid multiple freeze-thaw cycles.

Quantitative Data Summary

Table 1: Stability of this compound (LDME) in Aqueous Solutions at Different pH Values

pH% this compound Remaining after 5 hours% Levodopa Formed after 5 hours
1.7298.0 ± 3.20.8 ± 0.1
3.20102.3 ± 1.50.9 ± 0.1
4.10103.1 ± 2.71.0 ± 0.02
4.9699.4 ± 1.81.5 ± 0.04
5.8192.9 ± 1.42.1 ± 0.09
6.7258.4 ± 1.923.1 ± 1.0
Data adapted from a study on Levodopa Methyl Ester (LDME) degradation.

Table 2: Effect of Temperature and Ascorbate on Levodopa Stability in Solution

ConditionStability
Room Temperature, without AscorbateSignificant decline by 48 hours
Room Temperature, with AscorbateStable up to 72 hours
Refrigeration (4°C)Stable for at least 7 days
Freezing (-20°C)Stable for at least 7 days
Data from a study on Levodopa/Carbidopa solution stability.

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for this compound and Levodopa Analysis
  • Materials:

    • Vacutainer tubes containing K2EDTA as an anticoagulant.

    • Stabilizer solution: 10% w/v ascorbic acid and 0.1% w/v sodium metabisulfite in water.

    • Refrigerated centrifuge.

    • Polypropylene storage tubes.

    • Wet ice.

  • Procedure:

    • Prepare the stabilizer solution fresh on the day of use.

    • For each 1 mL of blood to be collected, add 20 µL of the stabilizer solution to the collection tube.

    • Collect the blood sample and immediately invert the tube gently 8-10 times to mix the blood with the anticoagulant and stabilizer.

    • Place the tube on wet ice immediately.

    • Within 30 minutes of collection, centrifuge the blood sample at 3000 rpm for 10 minutes at 4°C.

    • Carefully aspirate the plasma supernatant without disturbing the buffy coat.

    • Transfer the plasma to a pre-labeled polypropylene tube.

    • Immediately freeze the plasma sample at -80°C and store until analysis.

Protocol 2: Sample Preparation for HPLC or LC-MS/MS Analysis
  • Materials:

    • Frozen plasma sample from Protocol 1.

    • Internal standard solution.

    • 1 M Perchloric acid.

    • Microcentrifuge tubes.

    • Vortex mixer.

    • Refrigerated microcentrifuge.

    • HPLC or LC-MS/MS vials.

  • Procedure:

    • Thaw the frozen plasma samples on wet ice.

    • In a microcentrifuge tube, add 100 µL of the plasma sample.

    • Add 10 µL of the internal standard solution and vortex briefly.

    • For protein precipitation, add 200 µL of ice-cold 1 M perchloric acid.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an HPLC or LC-MS/MS vial.

    • Inject a suitable volume into the analytical instrument.

Visualizations

MelevodopaDegradationPathway This compound This compound (Levodopa Methyl Ester) Levodopa Levodopa This compound->Levodopa Hydrolysis (Esterases, pH) Dopamine Dopamine Levodopa->Dopamine Decarboxylation OxidationProducts Oxidation Products (e.g., Dopaquinone) Levodopa->OxidationProducts Oxidation SampleHandlingWorkflow cluster_Collection Sample Collection cluster_Processing Sample Processing (at 4°C) cluster_Storage Storage cluster_Analysis Analysis Collect 1. Collect Blood (Pre-chilled tubes with anticoagulant & stabilizer) Centrifuge 2. Centrifuge (within 30 mins) Collect->Centrifuge Separate 3. Separate Plasma Centrifuge->Separate Store 4. Store at -80°C Separate->Store Thaw 5. Thaw on Ice Store->Thaw Prepare 6. Protein Precipitation (e.g., with Perchloric Acid) Thaw->Prepare Analyze 7. HPLC or LC-MS/MS Analysis Prepare->Analyze TroubleshootingTree Start Inaccurate/Inconsistent Results? CheckHandling Review Sample Handling Protocol Start->CheckHandling CheckStorage Verify Storage Conditions Start->CheckStorage CheckMethod Evaluate Analytical Method Start->CheckMethod HandlingDetails Delayed Processing? No Stabilizers? Room Temp Exposure? CheckHandling->HandlingDetails StorageDetails Incorrect Temperature? Multiple Freeze-Thaw Cycles? CheckStorage->StorageDetails MethodDetails Interfering Peaks? Low Sensitivity? CheckMethod->MethodDetails HandlingSolution Implement Immediate Processing, Use Stabilizers, Maintain Low Temperature HandlingDetails->HandlingSolution StorageSolution Ensure -80°C Storage, Aliquot Samples StorageDetails->StorageSolution MethodSolution Optimize Chromatography, Confirm Peak Identity (MS), Improve Extraction MethodDetails->MethodSolution

References

Technical Support Center: Optimizing Melevodopa and Carbidopa Co-administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with melevodopa and carbidopa co-administration.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind co-administering carbidopa with this compound?

A1: The co-administration of carbidopa with this compound, a prodrug of levodopa, is based on a synergistic interaction to enhance the therapeutic efficacy of levodopa in treating Parkinson's disease. Levodopa is the metabolic precursor to dopamine and can cross the blood-brain barrier, which dopamine itself cannot do.[1][2][3] Carbidopa is a peripheral dopa decarboxylase (DDC) inhibitor.[1][4] By inhibiting the DDC enzyme in the peripheral tissues, carbidopa prevents the premature conversion of levodopa to dopamine outside of the brain. This action increases the bioavailability of levodopa, allowing more of it to reach the central nervous system where it can be converted to dopamine to alleviate the symptoms of Parkinson's disease. This co-administration strategy also allows for lower doses of levodopa, which can reduce side effects like nausea and vomiting that are associated with peripherally formed dopamine.

Q2: What are the advantages of using this compound over standard levodopa?

A2: this compound, the methyl ester of levodopa, offers significant advantages primarily related to its physicochemical properties. This compound is approximately 250 times more soluble in water than levodopa. This high solubility allows for the formulation of effervescent tablets that dissolve quickly and completely, leading to more rapid and reliable absorption from the gastrointestinal tract. This can be particularly beneficial for patients with delayed gastric emptying, a common issue in Parkinson's disease. Furthermore, this compound exhibits greater lipophilicity at physiological pH compared to levodopa, which enhances its absorption across the intestinal wall. Studies have shown that this compound/carbidopa formulations can lead to a more rapid absorption, less apparent drug accumulation, and less inter-patient variability in pharmacokinetic profiles compared to standard levodopa/carbidopa.

Q3: What are the standard co-administration ratios of this compound and carbidopa, and what is the rationale for these ratios?

A3: Commercially available formulations of this compound/carbidopa often use ratios that are equivalent to established levodopa/carbidopa ratios. Common ratios include 10:1 and 4:1 of levodopa (equivalent) to carbidopa. For instance, formulations might contain 125 mg of this compound (equivalent to 100 mg of levodopa) with 12.5 mg or 25 mg of carbidopa. The rationale is to provide sufficient carbidopa to effectively inhibit peripheral dopa decarboxylase. Studies have indicated that increasing the ratio of carbidopa to levodopa can lead to a greater therapeutic response.

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic Data

Symptoms:

  • Inconsistent plasma concentration profiles of levodopa and carbidopa across subjects.

  • Unpredictable time to maximum concentration (Tmax) and maximum concentration (Cmax).

Potential Causes and Solutions:

Potential CauseRecommended Action
Delayed Gastric Emptying: Common in Parkinson's disease models and patients, this can lead to erratic drug absorption.Consider using a highly soluble formulation like effervescent this compound/carbidopa tablets to bypass issues related to gastric transit. In pre-clinical models, ensure standardized fasting protocols.
Food Effect: The presence of food, particularly high-protein meals, can interfere with the absorption of levodopa.Administer the formulation on an empty stomach to ensure consistent absorption. If the experimental design requires feeding, use a standardized, low-protein diet.
pH-dependent Stability and Absorption: Levodopa and carbidopa stability and solubility can be influenced by the pH of the gastrointestinal tract.Use a buffered aqueous solution for administration if possible. For solid dosage forms, consider enteric-coated formulations to protect the active ingredients from the acidic environment of the stomach.
Interactions with Other Compounds: Certain medications or dietary components can affect drug absorption.Review all co-administered substances for potential interactions. For example, iron salts can chelate levodopa and reduce its absorption.
Issue 2: Poor Solubility and Formulation Instability

Symptoms:

  • Difficulty dissolving this compound or carbidopa in desired solvents for in vitro experiments.

  • Precipitation of the drug in solution over time.

  • Degradation of the active pharmaceutical ingredient (API) in the formulation.

Potential Causes and Solutions:

Potential CauseRecommended Action
Inappropriate Solvent: this compound hydrochloride has higher aqueous solubility than levodopa, but may still have limitations in certain organic solvents.For in vitro studies, determine the solubility of this compound and carbidopa in a range of pharmaceutically acceptable solvents and pH conditions. The solubility of this compound is pH-dependent.
pH-Related Degradation: Both levodopa and this compound are susceptible to pH-dependent degradation.Maintain the pH of the formulation within a stable range. For liquid formulations, the use of appropriate buffer systems is crucial.
Oxidation: Levodopa and related compounds are prone to oxidation, especially in solution.Prepare solutions fresh and protect them from light and air. The addition of an antioxidant, such as sodium bisulfite, may be considered for liquid formulations.
Hygroscopicity: The formulation may be absorbing moisture, leading to degradation.Store the API and formulated product in a desiccated, controlled environment.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound/Carbidopa vs. Levodopa/Carbidopa

ParameterThis compound/Carbidopa (V1512)Levodopa/Carbidopa (Standard Release)Reference
Levodopa Tmax (hours) ShorterLonger
Levodopa Cmax Variability Less VariableMore Variable
Levodopa Accumulation in Plasma Less NoticeableMore Pronounced
Inter-patient Variability LowerHigher

Experimental Protocols

Protocol 1: Simultaneous Quantification of this compound (as Levodopa) and Carbidopa in Plasma by HPLC-DAD

This protocol is adapted from a method for levodopa and carbidopa analysis.

1. Sample Preparation:

  • To 500 µL of human plasma, add a known concentration of an internal standard (e.g., methyldopa).
  • Precipitate proteins by adding 1 mL of acetonitrile.
  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
  • Mobile Phase: A mixture of 0.05% (v/v) o-phosphoric acid in water and acetonitrile (96:4 v/v).
  • Flow Rate: 1.0 mL/min.
  • Detection: Diode-Array Detector (DAD) at 220 nm.
  • Injection Volume: 20 µL.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of levodopa and carbidopa in blank plasma.
  • Process the calibration standards using the same sample preparation procedure.
  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
  • Quantify the unknown samples using the regression equation from the calibration curve.

Mandatory Visualizations

Signaling_Pathway cluster_periphery Peripheral System cluster_cns Central Nervous System (Brain) This compound This compound (Oral Administration) Levodopa Levodopa This compound->Levodopa Esterase Hydrolysis Dopamine_p Dopamine (Peripheral) Levodopa->Dopamine_p Metabolism Levodopa_cns Levodopa Levodopa->Levodopa_cns Crosses Blood-Brain Barrier Dopamine_cns Dopamine (Therapeutic Effect) Carbidopa Carbidopa DDC_p Dopa Decarboxylase (DDC) Carbidopa->DDC_p Inhibition Levodopa_cns->Dopamine_cns Conversion DDC_cns Dopa Decarboxylase (DDC)

Caption: Mechanism of this compound and Carbidopa Co-administration.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect DAD Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for Plasma Sample Analysis by HPLC.

References

Technical Support Center: Managing Long-Term Melevodopa Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This center provides researchers, scientists, and drug development professionals with technical guidance on managing the adverse effects associated with chronic Melevodopa therapy in experimental settings.

Section 1: Troubleshooting Guides

This section addresses common challenges encountered during long-term this compound administration in preclinical and clinical research.

Question: How do we manage the "wearing-off" phenomenon observed in our experimental models?

Answer: The "wearing-off" phenomenon, or end-of-dose motor fluctuations, signifies a shortening response to Levodopa administration.[1][2] This occurs as the brain's capacity to store and buffer dopamine diminishes with progressive neurodegeneration.[2] Management strategies focus on providing more continuous dopaminergic stimulation.[3]

  • Dose Fractionation: A primary strategy is to adjust the this compound/Levodopa dosing regimen. Reducing the interval between doses or decreasing individual doses while increasing frequency can help maintain more stable plasma levels and mitigate "off" periods.[4]

  • Adjunctive Therapies: Introducing adjunct drugs that extend the action of Levodopa is a standard approach.

    • COMT Inhibitors (e.g., Opicapone, Entacapone): These agents block the peripheral breakdown of Levodopa, increasing its plasma half-life and bioavailability in the brain. This leads to a significant reduction in "off" time.

    • MAO-B Inhibitors (e.g., Safinamide, Selegiline): These inhibitors prevent the breakdown of dopamine in the brain, thereby prolonging the effect of each Levodopa dose and reducing motor fluctuations. Safinamide also has non-dopaminergic actions, such as modulating glutamate release, which contributes to its efficacy.

Question: Our animal models are developing significant Levodopa-Induced Dyskinesia (LID). What are the recommended strategies for mitigation in a research context?

Answer: Levodopa-Induced Dyskinesia (LID) is a common complication of long-term, high-dose therapy, characterized by abnormal involuntary movements. It is believed to result from non-physiological, pulsatile stimulation of dopamine receptors and subsequent maladaptive changes in the basal ganglia circuitry.

  • Levodopa Dose Adjustment: The most direct approach is to carefully titrate the Levodopa dose to the lowest effective level that controls parkinsonian symptoms without inducing troublesome dyskinesia. This often involves finding a therapeutic window that can narrow as the disease progresses.

  • Amantadine Administration: Amantadine is a widely used agent for treating LID. Its mechanism is primarily attributed to non-competitive antagonism of the NMDA glutamate receptor, which helps to normalize aberrant glutamatergic signaling in the basal ganglia. Clinical studies have demonstrated its efficacy in reducing dyskinesia severity as measured by scales like the Unified Dyskinesia Rating Scale (UDysRS).

  • Targeting Non-Dopaminergic Systems: Research into novel therapeutics often focuses on non-dopaminergic pathways that become dysregulated in LID.

    • Serotonergic Modulation: Agents targeting 5-HT1A and 5-HT1B receptors are under investigation as they can modulate the release of dopamine from serotonergic terminals, which is a key factor in LID.

    • Cholinergic Modulation: Antagonists for muscarinic receptors, particularly the M4 subtype found on direct pathway striatal neurons, have shown potential in preclinical models to alleviate LID by rebalancing striatal output.

Question: We are observing non-motor fluctuations (e.g., anxiety, pain) in our subjects that correlate with Levodopa dosing cycles. How can this be addressed?

Answer: Non-motor symptoms (NMS) such as anxiety, pain, depression, and fatigue can fluctuate in parallel with motor symptoms. These non-motor "off" periods are often as debilitating as motor "offs" and are thought to share a common pathophysiology related to fluctuating dopamine levels and their impact on other neurotransmitter systems.

  • Optimize Dopaminergic Therapy: The first step is to stabilize motor response, as this often improves non-motor fluctuations. The strategies used for "wearing-off," such as adding a COMT or MAO-B inhibitor, can also effectively treat NMS fluctuations.

  • Symptom-Specific Treatments:

    • Anxiety/Depression: While dopaminergic optimization can help, specific agents like SSRIs may be required.

    • Pain: Some adjunct therapies, such as Safinamide and Opicapone, have shown benefits in controlling pain associated with "off" periods.

    • Psychosis: This can be exacerbated by dopaminergic medications. Management may require reducing the dose of dopamine agonists or Levodopa and, in some cases, adding an atypical antipsychotic like clozapine or quetiapine.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of this compound's formulation compared to standard Levodopa/Carbidopa?

A1: this compound is a methyl-ester prodrug of Levodopa, which confers greater solubility. Formulated as an effervescent tablet, it allows for more rapid and reliable absorption from the gastrointestinal tract. Pharmacokinetic studies have shown that this compound/Carbidopa leads to a quicker attainment of maximum plasma concentration (t-max) and less inter-patient variability compared to standard-release Levodopa/Carbidopa tablets. This profile may help in managing motor fluctuations by providing a more predictable onset of action.

Q2: What is the underlying molecular mechanism of Levodopa-Induced Dyskinesia (LID)?

A2: LID is multifactorial, involving both dopaminergic and non-dopaminergic systems. A key mechanism involves the sensitization of postsynaptic D1 receptors on direct pathway medium spiny neurons in the striatum. Chronic, pulsatile Levodopa stimulation leads to aberrant signaling cascades downstream of the D1 receptor. This includes hyperactivation of the cAMP/PKA/DARPP-32 pathway, which in turn leads to the phosphorylation and activation of extracellular signal-regulated kinase (ERK). This sustained activation of ERK contributes to changes in synaptic plasticity and gene expression that ultimately manifest as involuntary movements. Glutamatergic hyperactivity, particularly through NMDA receptors, also plays a crucial role in this maladaptive plasticity.

Q3: What are the standard preclinical models for studying LID?

A3: The most widely used and validated preclinical model is the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rodent (rat or mouse). This model involves injecting the neurotoxin 6-OHDA into the medial forebrain bundle or the striatum to create a severe, one-sided depletion of dopaminergic neurons, mimicking the neurochemical state of advanced Parkinson's disease. Subsequent chronic administration of Levodopa to these animals reliably induces abnormal involuntary movements (AIMs) on the side of the body contralateral to the lesion, which are homologous to LID in patients.

Q4: Which clinical outcome measures are critical for assessing motor complications in trials?

A4: The Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) is the gold standard. Specifically, Part IV: Motor Complications is designed to assess the severity and impact of both motor fluctuations and dyskinesia. For a more detailed assessment of dyskinesia, the Unified Dyskinesia Rating Scale (UDysRS) is often used as it provides a comprehensive evaluation from both objective (investigator-rated) and subjective (patient-rated) perspectives. Patient-completed diaries are also crucial for quantifying the duration of "on" and "off" time throughout the day.

Section 3: Data Presentation

Table 1: Quantitative Efficacy of Adjunct Therapies for "Wearing-Off"
Adjunct Therapy ClassDrugMean Reduction in Daily "OFF" Time (vs. Placebo)Key Clinical Trials
COMT Inhibitor Opicapone (50 mg)-58.1 to -60.8 minutesBIPARK-I & BIPARK-II
MAO-B Inhibitor Safinamide (100 mg)~ -0.95 hours (-57 minutes)SETTLE Study
NMDA Antagonist Amantadine (ER)~ -0.66 to -0.96 hours (-40 to -58 minutes)EASE LID Trials
A2a Antagonist Istradefylline (40 mg)~ -1.2 hours (-72 minutes)Multiple Phase 3 Trials
Table 2: Quantitative Efficacy of Treatments for Levodopa-Induced Dyskinesia (LID)
TreatmentKey Efficacy EndpointMean Improvement (vs. Placebo)Key Clinical Trials / Meta-Analyses
Amantadine MDS-UPDRS Part IV ScoreStandardized Mean Difference (SMD): -0.95Meta-analysis of 14 RCTs
Amantadine Dyskinesia Rating Scales (DRS/UDysRS)SMD: -1.32Meta-analysis of 14 RCTs
Amantadine UDysRS Total ScoreChange from baseline: -4.8 pointsPhase 3 Analysis
Safinamide UPDRS Part IV ScoreStatistically significant improvementPooled analysis

Section 4: Experimental Protocols

Protocol 1: Induction and Assessment of LID in a Rat Model

Objective: To induce and reliably quantify Levodopa-induced dyskinesia (LID) in a 6-OHDA rat model of Parkinson's disease.

Methodology:

  • Model Induction (Unilateral 6-OHDA Lesion):

    • Subjects: Adult male Sprague-Dawley rats (225-250g).

    • Anesthesia: Anesthetize rats with isoflurane or equivalent. Secure the animal in a stereotaxic frame.

    • Neurotoxin Injection: Infuse 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle (MFB). A typical dose is 8 µg of 6-OHDA in 4 µL of 0.9% saline with 0.02% ascorbic acid.

    • Post-Operative Care: Provide post-operative analgesia and monitoring. Allow a recovery period of 2-3 weeks.

    • Lesion Confirmation: Confirm the severity of the dopaminergic lesion via drug-induced rotation testing (e.g., with apomorphine or amphetamine) or post-mortem tyrosine hydroxylase (TH) immunohistochemistry. A successful lesion should result in >90% depletion of striatal TH.

  • LID Induction (Chronic Levodopa Treatment):

    • Treatment: Administer Levodopa (e.g., 5-6 mg/kg, s.c.) combined with a peripheral DOPA decarboxylase inhibitor like Benserazide (12.5 mg/kg, s.c.) once daily for 21 consecutive days.

    • Dose Escalation: Some protocols use a dose-escalation design (e.g., 3, 6, 9, and 12 mg/kg) over several weeks to better model clinical practice.

  • Behavioral Assessment (AIMS Rating):

    • Scoring: Use the Abnormal Involuntary Movement Scale (AIMS) to score dyskinesia. The scale rates the severity of movements in three body regions: Axial, Limb, and Orolingual (plus locomotive dyskinesia if applicable).

    • Procedure: On testing days (e.g., every 3-4 days during the induction period), place the rat in a transparent observation cylinder immediately after Levodopa injection.

    • Observation: Score the animal for 1-2 minutes every 20-30 minutes for a total of 3-4 hours to capture the peak-dose effect.

    • AIMS Severity Score (per body region):

      • 0: Absent

      • 1: Occasional, fleeting movements.

      • 2: Frequent, but intermittent movements.

      • 3: Continuous movements of moderate amplitude.

      • 4: Continuous, high-amplitude, disabling movements.

    • Data Analysis: The primary outcome is the sum of the scores for each body region at each time point.

Protocol 2: Clinical Assessment of Motor Complications using MDS-UPDRS Part IV

Objective: To quantify the severity and disability associated with motor fluctuations and dyskinesia in clinical trial participants.

Methodology:

  • Instrument: The Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS), specifically Part IV: Motor Complications.

  • Administration: This part is completed by a trained clinical rater based on a structured interview with the patient regarding their experiences over the past week.

  • Key Items for Assessment:

    • Item 4.1 - Time Spent with Dyskinesias: Quantifies the proportion of the waking day the patient experiences dyskinesias (0 = None, 4 = Most of the day).

    • Item 4.2 - Functional Impact of Dyskinesias: Rates how dyskinesias interfere with activities of daily living (0 = No impact, 4 = Completely disabling).

    • Item 4.3 - Time Spent in the OFF State: Quantifies the proportion of the waking day that parkinsonian symptoms are poorly controlled (0 = None, 4 = Most of the day).

    • Item 4.4 - Functional Impact of Fluctuations: Rates the extent to which fluctuations, in general, interfere with daily activities (0 = No impact, 4 = Completely disabling).

    • Item 4.5 - Complexity of Motor Fluctuations: Assesses the predictability of "on-off" transitions.

    • Item 4.6 - Painful OFF-State Dystonia: Rates the frequency and severity of painful muscle cramping in the "off" state.

  • Scoring: Each item is rated on a 5-point scale (0-4), where 0 indicates no issue and 4 indicates the most severe manifestation.

  • Data Analysis: The total score for Part IV, as well as scores for individual items, are used as primary or secondary endpoints in clinical trials to assess the efficacy of interventions aimed at reducing motor complications.

Section 5: Mandatory Visualizations

Diagram 1: Signaling Pathway of Levodopa-Induced Dyskinesia

LID_Pathway Simplified Signaling in Levodopa-Induced Dyskinesia (LID) cluster_pre Presynaptic Terminals cluster_post Postsynaptic dSPN cluster_modulators Modulatory Inputs Ldopa Levodopa Dopamine Dopamine Ldopa->Dopamine DDC D1R D1 Receptor Dopamine->D1R Pulsatile Stimulation PKA PKA D1R->PKA Activates NMDAR NMDA Receptor ERK ERK NMDAR->ERK Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Thr34) DARPP32->ERK Activates LID LID Manifestation (Altered Plasticity) ERK->LID Glutamate Glutamate Glutamate->NMDAR ACh Acetylcholine ACh->D1R Modulates via M4 Receptor

Caption: Key signaling cascade in a direct pathway striatal neuron leading to LID.

Diagram 2: Experimental Workflow for Preclinical LID Study

Preclinical_Workflow Workflow for Preclinical Evaluation of Anti-Dyskinesia Compounds cluster_model Model Development cluster_induction LID Induction & Treatment cluster_assessment Assessment & Analysis A1 Animal Acclimation (e.g., Rats) A2 Unilateral 6-OHDA Lesion (Stereotaxic Surgery) A1->A2 A3 Post-Op Recovery & Lesion Confirmation A2->A3 B1 Chronic Levodopa Admin (e.g., 21 days) A3->B1 Begin LID Induction B2 Randomize into Groups (Vehicle vs. Test Compound) B1->B2 B3 Administer Test Compound + Levodopa B2->B3 C1 Behavioral Scoring (AIMS Rating) B3->C1 Assess Behavior C2 Data Compilation & Statistical Analysis C1->C2 C3 Post-mortem Analysis (e.g., IHC, Western Blot) C2->C3 Result Efficacy & MoA Determination C2->Result

Caption: Standard workflow for testing anti-dyskinetic therapies in a rodent model.

References

Drug interaction studies involving Melevodopa and other antiparkinsonian agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting drug interaction studies involving Melevodopa and other antiparkinsonian agents.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental procedures.

Issue 1: High variability in this compound (Levodopa) pharmacokinetic (PK) data.

  • Question: We are observing significant inter-subject and intra-subject variability in the plasma concentrations of levodopa. What are the potential causes and how can we mitigate this?

  • Answer: High variability in levodopa pharmacokinetics is a known challenge.[1][2][3][4] Several factors can contribute to this:

    • Gastric Emptying and Absorption: Levodopa is absorbed in the small intestine, so variations in gastric emptying time can significantly impact its rate of absorption.[5] Gastroparesis, common in Parkinson's disease, can exacerbate this.

    • Food Interactions: The absorption of levodopa can be affected by food, particularly high-protein meals. Large neutral amino acids (LNAAs) in dietary protein compete with levodopa for transport across the intestinal wall and the blood-brain barrier.

    • Drug-Drug Interactions: Co-administered drugs can alter levodopa's metabolism. For example, COMT and MAO-B inhibitors are designed to do so, but other medications might have unintended effects.

    • Disease Progression: The severity and stage of Parkinson's disease can influence drug absorption and metabolism.

    Mitigation Strategies:

    • Standardize Food Intake: Administer this compound on an empty stomach (e.g., at least 1 hour before or 2 hours after meals) to minimize food effects. If the study design requires administration with food, ensure a standardized, low-protein meal is provided to all subjects at a consistent time relative to drug administration.

    • Control for Concomitant Medications: Carefully document and, if possible, standardize the use of all concomitant medications.

    • Jejunal Administration: For studies where minimizing absorption variability is critical, direct administration into the jejunum can bypass the issue of gastric emptying.

    • Population Pharmacokinetic Modeling: Employ population PK modeling to identify and quantify sources of variability.

Issue 2: Managing and Quantifying Levodopa-Induced Dyskinesia (LID) during clinical trials.

  • Question: In our interaction study, some subjects are developing or experiencing worsening dyskinesias. How can we manage this, and what are the standard methods for quantifying LID?

  • Answer: Levodopa-induced dyskinesia is a common motor complication. Effective management and accurate quantification are crucial for patient safety and data integrity.

    Management Strategies:

    • Dose Adjustment: The most common strategy is to adjust the levodopa dosage. This may involve reducing individual doses, increasing the frequency of administration with smaller doses, or using controlled-release formulations.

    • Adjunctive Therapy: The addition of amantadine is a well-established approach to reduce LID. Dopamine agonists may also be used to allow for a reduction in the levodopa dose.

    Quantification of Dyskinesia:

    • Rating Scales: The most widely used tools are clinical rating scales, such as:

      • Abnormal Involuntary Movement Scale (AIMS): A standard scale for assessing involuntary movements.

      • Unified Dyskinesia Rating Scale (UDysRS): A more comprehensive scale that evaluates the severity and impact of dyskinesia.

      • Modified Dyskinesia Rating Scale (MDS-UPDRS) Part IV: This section of the MDS-UPDRS specifically addresses motor complications.

    • Patient Diaries: Patients can record the duration and severity of dyskinesia throughout the day, providing valuable information on the temporal relationship with drug administration.

Issue 3: Unexpected peaks or interfering substances in bioanalytical assays.

  • Question: Our LC-MS/MS analysis of plasma samples shows unexpected peaks that interfere with the quantification of levodopa and its metabolites. What could be the source of this interference?

  • Answer: Unexpected peaks can arise from several sources. A systematic investigation is necessary to identify and eliminate the interference.

    • Metabolites of Co-administered Drugs: The other antiparkinsonian agent or its metabolites may have similar mass-to-charge ratios and retention times to levodopa or its metabolites.

    • Dietary Components: Certain foods or supplements can contain compounds that interfere with the assay.

    • Endogenous Substances: Components in the plasma matrix itself can sometimes cause interference.

    • Contamination: Contamination from sample collection tubes, processing equipment, or solvents can introduce interfering substances.

    Troubleshooting Steps:

    • Review the Literature: Check for known metabolites of the co-administered drug that might interfere.

    • Optimize Chromatographic Separation: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation of the analyte from the interfering peak.

    • High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to obtain a more accurate mass of the interfering peak, which can help in its identification.

    • Matrix Effect Evaluation: Conduct thorough matrix effect studies using different batches of plasma to assess the impact of endogenous substances.

    • Blank Samples: Analyze blank plasma samples and samples from subjects before drug administration to identify baseline interferences.

Frequently Asked Questions (FAQs)

Pharmacokinetic Interactions

  • Q1: How do COMT inhibitors like entacapone affect the pharmacokinetics of this compound?

    • A1: COMT (Catechol-O-methyltransferase) inhibitors, such as entacapone, primarily act in the periphery to decrease the conversion of levodopa to 3-O-methyldopa (3-OMD). This leads to an increase in the bioavailability and a prolonged elimination half-life of levodopa. Consequently, the area under the plasma concentration-time curve (AUC) of levodopa is increased, allowing for a potential reduction in the total daily levodopa dose.

  • Q2: What is the impact of MAO-B inhibitors like rasagiline on this compound's clinical effect?

    • A2: MAO-B (Monoamine oxidase B) inhibitors, such as rasagiline, work by inhibiting the breakdown of dopamine in the brain. When used as an adjunct to levodopa, they can potentiate its effects, leading to an improvement in motor symptoms as measured by the Unified Parkinson's Disease Rating Scale (UPDRS). This can also lead to an increase in "on" time and a reduction in "off" time. However, this potentiation can sometimes exacerbate levodopa-induced dyskinesia.

Experimental Design and Conduct

  • Q3: What is a suitable study design for a drug interaction study between this compound and another antiparkinsonian agent?

    • A3: A randomized, double-blind, crossover study design is often preferred for Phase 1 or early Phase 2 drug interaction studies. This design allows each subject to serve as their own control, which can reduce variability and the required sample size. For later phase studies, a parallel-group design may be more appropriate to assess long-term safety and efficacy.

  • Q4: What are the key inclusion and exclusion criteria for participants in a this compound interaction study?

    • A4:

      • Inclusion Criteria: Typically include a confirmed diagnosis of Parkinson's disease, age within a specified range, and for studies in patients with motor fluctuations, a documented history of "wearing-off" phenomena.

      • Exclusion Criteria: Often include a history of hypersensitivity to the study drugs, significant cognitive impairment, severe or unstable medical conditions (cardiac, renal, hepatic), and the use of medications known to have significant interactions with the study drugs that cannot be safely discontinued.

  • Q5: How should "wearing-off" be assessed in a clinical trial setting?

    • A5: "Wearing-off" can be assessed using a combination of methods:

      • Wearing-Off Questionnaire (e.g., WOQ-19 or WOQ-9): A patient-completed questionnaire to identify the presence and nature of wearing-off symptoms.

      • Patient Diaries: Patients record their motor state ("on," "off," "on with troublesome dyskinesia") at regular intervals throughout the day.

      • Clinician Assessment: A neurologist can assess the patient's motor function at different times relative to their medication intake.

Data Presentation

Pharmacokinetic Interaction of this compound with Entacapone

ParameterThis compound/Carbidopa AloneThis compound/Carbidopa + EntacaponeApproximate % ChangeReference
Levodopa AUC (Area Under the Curve)LowerHigher
Levodopa Cmax (Maximum Concentration)VariableSlightly Higher or Unchanged↔ / ↑
Levodopa tmax (Time to Maximum Concentration)VariableGenerally Unchanged
Levodopa Half-lifeShorterLonger
3-O-Methyldopa (3-OMD) LevelsPresentSignificantly Reduced

Clinical Efficacy of Adjunctive Rasagiline to Levodopa

ParameterLevodopa + PlaceboLevodopa + RasagilineMean Difference/Effect SizeReference
Change in Total "Off" TimeLess ReductionGreater Reduction-
Change in UPDRS Part II (ADL) ScoreSmaller ImprovementLarger ImprovementSMD: -0.39
Change in UPDRS Part III (Motor) ScoreSmaller ImprovementLarger ImprovementSMD: -0.30
Levodopa-Induced DyskinesiaLower IncidenceHigher Incidence-

Standardized Mean Difference (SMD)

Experimental Protocols

Protocol 1: Bioanalytical Method for Quantification of Levodopa in Human Plasma

  • Objective: To accurately quantify the concentration of levodopa and its major metabolite, 3-O-methyldopa (3-OMD), in human plasma.

  • Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

    • Sample Preparation:

      • To a 100 µL aliquot of human plasma, add an internal standard (e.g., a stable isotope-labeled version of levodopa).

      • Perform protein precipitation by adding a solvent such as methanol or acetonitrile.

      • Vortex and centrifuge the sample to pellet the precipitated proteins.

      • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the residue in the mobile phase for injection.

    • Chromatographic Conditions:

      • Column: A C18 reverse-phase column is commonly used.

      • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).

      • Flow Rate: Typically 0.2-0.5 mL/min.

      • Injection Volume: 5-20 µL.

    • Mass Spectrometric Detection:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for levodopa, 3-OMD, and the internal standard for high selectivity and sensitivity.

  • Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Protocol 2: Crossover Pharmacokinetic Drug Interaction Study

  • Objective: To evaluate the effect of an investigational antiparkinsonian drug on the pharmacokinetics of this compound.

  • Study Design: A single-center, randomized, double-blind, two-period, two-sequence crossover study.

    • Screening: Screen healthy volunteers or patients with Parkinson's disease based on inclusion/exclusion criteria.

    • Randomization: Randomly assign subjects to one of two treatment sequences (e.g., Treatment A then B, or Treatment B then A).

      • Treatment A: this compound/Carbidopa + Placebo

      • Treatment B: this compound/Carbidopa + Investigational Drug

    • Treatment Period 1: Administer the assigned treatment. Collect serial blood samples for pharmacokinetic analysis at pre-defined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

    • Washout Period: A washout period of sufficient duration (typically at least 5 half-lives of the investigational drug) to ensure complete elimination of the drugs from the previous period.

    • Treatment Period 2: Administer the alternate treatment to each subject. Repeat the blood sampling schedule.

    • Data Analysis:

      • Calculate pharmacokinetic parameters (AUC, Cmax, tmax, half-life) for levodopa in each treatment period.

      • Perform statistical analysis (e.g., ANOVA) on the log-transformed PK parameters to determine the geometric mean ratios and 90% confidence intervals for Treatment B versus Treatment A.

      • A significant drug interaction is concluded if the 90% confidence intervals for the geometric mean ratio of AUC and/or Cmax fall outside the pre-defined bioequivalence range (typically 80-125%).

Visualizations

Levodopa_Metabolism cluster_peripheral Peripheral Compartment cluster_central Central Nervous System (CNS) This compound This compound (in GI Tract) Levodopa_GI Levodopa (in GI Tract) This compound->Levodopa_GI Hydrolysis This compound->Levodopa_GI Esterase Levodopa_Plasma Levodopa (Plasma) Levodopa_GI->Levodopa_Plasma Absorption Levodopa_Brain Levodopa (Brain) Levodopa_Plasma->Levodopa_Brain Transport Three_OMD 3-O-Methyldopa (3-OMD) Levodopa_Plasma->Three_OMD O-methylation Levodopa_Plasma->Three_OMD COMT_p BBB Blood-Brain Barrier Dopamine Dopamine Levodopa_Brain->Dopamine Decarboxylation Levodopa_Brain->Dopamine AADC_b DOPAC DOPAC Dopamine->DOPAC Oxidation Dopamine->DOPAC MAO_B HVA Homovanillic Acid (HVA) Dopamine->HVA Metabolism Dopamine->HVA COMT_b DOPAC->HVA Esterase Esterase AADC_p AADC COMT_p COMT AADC_b AADC MAO_B MAO-B COMT_b COMT COMT_Inhibitor COMT Inhibitor (e.g., Entacapone) COMT_Inhibitor->COMT_p Inhibits MAO_B_Inhibitor MAO-B Inhibitor (e.g., Rasagiline) MAO_B_Inhibitor->MAO_B Inhibits

Caption: Metabolic pathway of this compound and sites of action for COMT and MAO-B inhibitors.

Experimental_Workflow Screening Subject Screening (Inclusion/Exclusion Criteria) Randomization Randomization (Sequence A or B) Screening->Randomization Period1 Treatment Period 1 (Drug A or B) Randomization->Period1 PK_Sampling1 Serial PK Blood Sampling Period1->PK_Sampling1 Washout Washout Period Period2 Treatment Period 2 (Drug B or A) Washout->Period2 PK_Sampling2 Serial PK Blood Sampling Period2->PK_Sampling2 PK_Sampling1->Washout Analysis Bioanalysis (LC-MS/MS) PK_Sampling2->Analysis Stats Pharmacokinetic and Statistical Analysis Analysis->Stats Report Final Report Stats->Report

References

Technical Support Center: Refinement of Melevodopa Synthesis for Higher Purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of Melevodopa (Levodopa Methyl Ester Hydrochloride) to achieve higher purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Observation Potential Cause(s) Recommended Action(s)
Low Yield of Crude this compound Incomplete esterification of Levodopa.- Ensure the methanol is anhydrous and in sufficient excess.- Check the effectiveness of the acid catalyst (e.g., thionyl chloride, HCl gas).- Optimize reaction time and temperature; prolonged high temperatures can lead to degradation.
Degradation of this compound during reaction or workup.- Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Keep temperatures as low as feasible to minimize side reactions.
Product Discoloration (Pink, Brown, or Black) Oxidation of the catechol group in Levodopa or this compound.- Perform the synthesis and purification under an inert atmosphere.[1][2]- Use degassed solvents.- Consider adding an antioxidant like ascorbic acid during purification steps.[3]
High Levels of Levodopa Impurity in Final Product Incomplete esterification reaction.- Increase the reaction time or the amount of catalyst.- Ensure efficient removal of water formed during the reaction.
Hydrolysis of this compound during workup or purification.[4]- Avoid highly basic or aqueous conditions for extended periods during extraction and purification.- Use anhydrous solvents for recrystallization where possible.
Presence of Tyrosine Impurity Incomplete separation from the Levodopa starting material.- Utilize a purification method with high selectivity for this compound over tyrosine, such as recrystallization from a phenol-water system.
Use of L-Tyrosine as a starting material for Levodopa synthesis without complete conversion.[5]- Ensure complete hydroxylation of tyrosine to Levodopa before the esterification step.
Detection of Enantiomeric (D-DOPA) Impurity Use of a racemic or partially racemic Levodopa starting material.- Start with enantiomerically pure L-DOPA.- If resolution is necessary, employ chiral chromatography or classical resolution techniques.
Poor Crystal Formation During Recrystallization Supersaturation is too high or cooling is too rapid.- Slow down the cooling rate to allow for larger, purer crystals to form.- Try a different solvent or a solvent/anti-solvent system.
Presence of impurities inhibiting crystal growth.- Perform a preliminary purification step (e.g., charcoal treatment) to remove colored impurities before recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in preventing the oxidation of this compound during synthesis?

A1: The most critical factor is the rigorous exclusion of oxygen. The catechol moiety in this compound is highly susceptible to oxidation, which can lead to the formation of colored impurities. It is essential to conduct all reaction and purification steps under an inert atmosphere, such as nitrogen or argon, and to use degassed solvents.

Q2: How can I effectively remove the unreacted Levodopa starting material from my final product?

A2: Recrystallization is a common and effective method. Due to differences in solubility between Levodopa and this compound hydrochloride, a carefully chosen solvent system can selectively precipitate this compound, leaving Levodopa in the mother liquor. A sensitive HPLC method can be used to quantify the remaining Levodopa.

Q3: My HPLC analysis shows a peak that I suspect is the D-enantiomer of this compound. How can I confirm this and remove it?

A3: To confirm the presence of the D-enantiomer, you will need to use a chiral HPLC method. This can involve a chiral stationary phase (e.g., a teicoplanin column) or a chiral mobile phase additive. If the D-enantiomer is present, it indicates that your starting Levodopa was not enantiomerically pure. Removal of the D-enantiomer at the this compound stage is challenging; it is best addressed by ensuring the enantiomeric purity of the Levodopa starting material.

Q4: What are the best solvents for the recrystallization of this compound hydrochloride?

A4: Methanol, ethanol, and water have been reported as suitable solvents for the recrystallization of this compound hydrochloride. The choice of solvent will depend on the desired balance between yield and purity. A solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature is ideal.

Q5: Can I use a technique other than recrystallization for purification?

A5: While recrystallization is the most common and often most effective method for purifying crystalline solids like this compound, other chromatographic techniques could be employed, particularly for removing impurities with very similar solubility profiles. However, for large-scale purification, recrystallization is generally more practical.

Quantitative Data on Purity and Analysis

The following tables summarize key quantitative data related to the analysis of this compound and its impurities.

Table 1: HPLC-ECD Detection Limits for this compound and Related Impurities

CompoundDetection Limit (ng/mL)
Levodopa (L-DOPA)3.15
3-Methoxytyrosine (MTS)2.04
L-Tyrosine (TS)2.88

Data from a study using an LC18 column with electrochemical detection.

Table 2: Solubility of this compound Hydrochloride in Different Solvents

SolventTemperature (°C)Solubility (mg/mL)
Water25Not specified, but noted as high
Methanol4012.5
Ethanol5011.1

This data can guide the selection of appropriate solvents for recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride from Levodopa

  • Preparation: Suspend L-DOPA in anhydrous methanol under an inert nitrogen atmosphere.

  • Esterification: Cool the suspension in an ice bath and slowly add thionyl chloride dropwise while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or HPLC.

  • Isolation of Crude Product: Once the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude solid can be washed with a non-polar solvent like diethyl ether to remove certain impurities.

Protocol 2: Purification of this compound Hydrochloride by Recrystallization

  • Dissolution: Dissolve the crude this compound hydrochloride in a minimal amount of hot methanol (or another suitable solvent as indicated in Table 2) under a nitrogen atmosphere.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation of Pure Product: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purity Analysis: Analyze the purity of the final product using a validated HPLC method.

Protocol 3: HPLC Method for Purity Assessment

  • Column: C18 reverse-phase column.

  • Mobile Phase: An isocratic mobile phase can be composed of a mixture of methanol, acetonitrile, and a potassium dihydrogen phosphate buffer (e.g., 8:2:90, v/v/v) containing sodium 1-hexanesulfonate, EDTA, and sodium chloride, with the pH adjusted to approximately 3.2 with phosphoric acid.

  • Detection: Electrochemical detection (ECD) is highly sensitive for catecholamines. UV detection at around 280 nm can also be used.

  • Quantification: Impurities can be quantified by comparing their peak areas to those of certified reference standards.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control start L-DOPA + Methanol esterification Esterification (Thionyl Chloride or HCl gas) start->esterification crude_product Crude this compound HCl esterification->crude_product recrystallization Recrystallization (e.g., from Methanol) crude_product->recrystallization Transfer filtration Filtration & Washing recrystallization->filtration drying Drying under Vacuum filtration->drying pure_product High-Purity this compound HCl drying->pure_product hplc HPLC Analysis (Purity & Impurity Profile) pure_product->hplc

Caption: Experimental workflow for this compound synthesis and purification.

Troubleshooting_Logic start Initial Synthesis Observation low_yield Low Yield? start->low_yield discoloration Product Discolored? start->discoloration hplc_purity HPLC Purity Check start->hplc_purity incomplete_reaction Incomplete Reaction: - Check reagents - Optimize time/temp low_yield->incomplete_reaction Yes degradation Degradation: - Use inert atmosphere - Lower temperature low_yield->degradation Yes oxidation Oxidation: - Use inert atmosphere - Add antioxidant discoloration->oxidation Yes high_levodopa High Levodopa Impurity: - Improve esterification - Avoid hydrolysis hplc_purity->high_levodopa High L-DOPA other_impurities Other Impurities (e.g., Tyrosine): - Optimize recrystallization solvent hplc_purity->other_impurities Other Peaks pass Purity Meets Specification hplc_purity->pass OK

Caption: Troubleshooting decision tree for this compound synthesis refinement.

References

Technical Support Center: Troubleshooting Poor Absorption of Melevodopa in Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting issues related to the variable and poor absorption of Melevodopa in clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is its absorption intended to be an improvement over standard Levodopa?

This compound is the methyl ester prodrug of Levodopa, the primary treatment for Parkinson's disease.[1][2] As a prodrug, it is designed to optimize the delivery and efficacy of Levodopa.[1] Its key advantages lie in its physicochemical properties:

  • Increased Solubility: this compound is approximately 250 times more soluble in water than standard Levodopa. This allows for rapid and complete dissolution, particularly in its common effervescent tablet formulation.[3]

  • Enhanced Lipophilicity: At physiological pH, this compound is in a non-ionized form, making it more lipophilic than Levodopa. This property is intended to enhance its absorption across the intestinal wall.[3]

After oral administration, this compound is rapidly hydrolyzed by esterases in the gastrointestinal tract and bloodstream to release Levodopa. This rapid conversion and improved absorption profile are intended to lead to a faster onset of therapeutic action.

Q2: We are observing high inter-individual and intra-individual variability in this compound plasma concentrations in our clinical trial. What are the common causes?

High variability in plasma concentrations is a known challenge with Levodopa-based therapies, including this compound, and can be attributed to several factors:

  • Gastrointestinal (GI) Dysmotility: Delayed gastric emptying is prevalent in Parkinson's disease patients and is a primary cause of erratic drug absorption. If the drug remains in the stomach for an extended period, its delivery to the absorption site in the small intestine is delayed, leading to unpredictable "on" times. Gastric stasis and constipation can further exacerbate this issue.

  • The "Protein Effect": Levodopa, the active metabolite of this compound, is a large neutral amino acid (LNAA). It is absorbed from the small intestine via the same transporters as dietary amino acids from protein-rich foods. Co-administration with high-protein meals can lead to competition for these transporters, significantly reducing the rate and extent of absorption.

  • Formulation and Administration: While this compound's effervescent formulation is designed for rapid dissolution, variations in how patients administer the drug (e.g., volume of water used, timing relative to meals) can still introduce variability.

  • Drug Interactions: Concomitant medications can influence this compound's absorption and metabolism. For example, drugs that slow gastric emptying can worsen absorption variability. Conversely, prokinetic agents may improve it.

  • Gut Microbiota: The gut microbiome can metabolize Levodopa, potentially reducing its bioavailability.

Q3: What role does gastric emptying play in this compound absorption, and how can we assess it in a clinical study?

Gastric emptying is a critical factor. Since this compound (and Levodopa) is primarily absorbed in the proximal small intestine, any delay in its transit from the stomach will delay its absorption and the onset of its clinical effect. In Parkinson's disease, delayed gastric emptying can lead to "dose failures" or a "delayed on" response.

Assessing Gastric Emptying in Clinical Studies:

  • Gastric Scintigraphy: This is the gold standard for measuring gastric emptying. It involves the patient consuming a meal labeled with a radioisotope, and a gamma camera tracks its movement out of the stomach.

  • Breath Tests: A non-invasive method where the patient ingests a substrate (e.g., ¹³C-spirulina) that is metabolized in the intestine, and the resulting labeled CO₂ is measured in the breath. The rate of appearance of labeled CO₂ reflects the rate of gastric emptying.

  • Paracetamol Absorption Test: Paracetamol is absorbed rapidly from the small intestine. Its rate of appearance in the plasma can be used as an indirect measure of gastric emptying.

Troubleshooting Guides

Issue 1: Delayed Onset of Action or "Dose Failure"
Potential Cause Troubleshooting Strategy Experimental Protocol/Rationale
Delayed Gastric Emptying Administer this compound on an empty stomach (30 minutes before or at least 1 hour after meals) with a full glass of water to promote gastric transit. In a clinical trial setting, consider standardizing meal times and composition. For persistent issues, co-administration with a prokinetic agent could be investigated, but this would be a protocol amendment.Rationale: Taking the effervescent solution on an empty stomach minimizes delays caused by food in the stomach and allows for faster passage to the duodenum.
Competition with Dietary Protein Implement a protein redistribution diet, where the majority of protein intake is shifted to the evening meal. Advise participants to avoid high-protein foods around the time of this compound administration.Protocol: Record detailed dietary logs for participants. Analyze plasma Levodopa levels in relation to the timing and protein content of meals.
Inadequate Dissolution Ensure participants are using a sufficient volume of water to fully dissolve the effervescent tablet before ingestion. Standardize the dissolution procedure in the study protocol.Rationale: Incomplete dissolution can lead to slower absorption, negating the formulation's advantage.
Issue 2: High Pharmacokinetic (PK) Variability Between Dosing Intervals
Potential Cause Troubleshooting Strategy Experimental Protocol/Rationale
Inconsistent Gastric Emptying As above, standardize administration relative to meals. Consider assessing gastric emptying rates in a subset of participants to correlate with PK data.Protocol: Conduct a sub-study using a validated method like the ¹³C-spirulina breath test to measure gastric emptying and correlate the results with Tmax and Cmax of Levodopa.
Food and Drug Interactions Maintain a strict log of all concomitant medications and meals. Analyze PK data for correlations with specific foods or drugs.Rationale: Identifying specific interactions can help in providing more precise guidance to participants.
Inter-patient Metabolic Differences While harder to control, consider genotyping for polymorphisms in transporter genes (e.g., SLC3A1, SLC7A9 for the b(0,+)AT-rBAT transporter) if significant unexplained variability persists.Protocol: This would be an exploratory objective. Collect DNA samples and perform targeted genotyping to investigate potential associations with absorption parameters.

Quantitative Data Summary

The following table summarizes pharmacokinetic parameters of Levodopa after administration of an effervescent this compound/Carbidopa formulation (V1512) compared to standard-release Levodopa/Carbidopa.

Pharmacokinetic ParameterThis compound/Carbidopa (V1512)Standard Levodopa/CarbidopaKey Finding
Time to Cmax (tmax) Tended to be quickerSlowerV1512 absorption tended to be more rapid, though not always statistically significant.
Inter-patient Variability Less variableMore variableV1512 provides a more reliable and less variable pharmacokinetic profile between patients.
Drug Accumulation Less noticeableMore apparentLess apparent drug accumulation was observed with the this compound formulation.

Data is qualitative as presented in the cited review. Specific numerical values for Cmax, AUC, and tmax would be found in the primary study reports.

Visualizing the Pathways

This compound Absorption and Metabolism Workflow

The following diagram illustrates the intended pathway of this compound from administration to its action in the brain.

Melevodopa_Workflow cluster_GI Gastrointestinal Tract cluster_Systemic Systemic Circulation & Metabolism cluster_Brain Central Nervous System Admin Oral Administration (Effervescent Tablet) Stomach Stomach Transit Admin->Stomach Dissolution in water SI Small Intestine (Primary Absorption Site) Stomach->SI Gastric Emptying Hydrolysis Hydrolysis by Esterases SI->Hydrolysis Absorption via b(0,+)AT-rBAT Levodopa_Circ Levodopa in Plasma Hydrolysis->Levodopa_Circ BBB Blood-Brain Barrier (LAT1 Transporter) Levodopa_Circ->BBB Levodopa_Brain Levodopa in Brain BBB->Levodopa_Brain Conversion Conversion to Dopamine (AADC Enzyme) Levodopa_Brain->Conversion Dopamine Dopamine Conversion->Dopamine

Caption: Workflow of this compound from oral administration to dopamine conversion.

Troubleshooting Logic for Poor this compound Absorption

This diagram outlines a logical approach to diagnosing the cause of poor absorption in a clinical study participant.

Troubleshooting_Logic Start Poor Clinical Response or Low Plasma Levodopa Levels CheckTiming Review Drug Administration Time Relative to Meals Start->CheckTiming DietaryReview Analyze Dietary Logs for High-Protein Intake CheckTiming->DietaryReview Correct TimingIssue Root Cause: Inconsistent Administration CheckTiming->TimingIssue Incorrect GI_Assess Assess for GI Dysmotility (e.g., Gastric Emptying Test) DietaryReview->GI_Assess No ProteinIssue Root Cause: Protein Competition DietaryReview->ProteinIssue Yes GIIssue Root Cause: Delayed Gastric Emptying GI_Assess->GIIssue Abnormal Other Investigate Other Causes: Drug Interactions, Adherence, etc. GI_Assess->Other Normal

Caption: A decision tree for troubleshooting poor this compound absorption.

References

Technical Support Center: Enhancing the Stability of Aqueous Melevodopa Solutions for Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aqueous solutions of Melevodopa (levodopa methyl ester). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my aqueous this compound solution changing color?

A1: this compound is susceptible to degradation in aqueous solutions, a process that can lead to a visible color change, often a darkening or brownish tint. This is primarily due to oxidation. The main degradation product of this compound is Levodopa, which itself is prone to oxidation, especially in the presence of atmospheric oxygen and at a neutral or alkaline pH.[1][2][3]

Q2: What are the primary factors that affect the stability of this compound in an aqueous solution?

A2: The stability of aqueous this compound solutions is influenced by several key factors:

  • pH: this compound is significantly more stable in acidic conditions (pH below 4.1).[4] As the pH increases towards neutral and alkaline, the rate of degradation accelerates.[1]

  • Temperature: Higher temperatures increase the rate of chemical degradation. Storing solutions at reduced temperatures, such as in a refrigerator or freezer, can significantly enhance stability.

  • Presence of Oxidizing Agents: Exposure to atmospheric oxygen can lead to oxidative degradation. The presence of metal ions can also catalyze these oxidation reactions.

  • Light: While some sources suggest light has no significant effect on Levodopa stability, it is generally good practice to protect solutions from light to minimize any potential for photodegradation.

Q3: What is the main degradation product of this compound?

A3: The primary degradation product of this compound in aqueous solution is Levodopa (L-DOPA). While Levodopa is also a therapeutically active compound, this conversion represents a change in the chemical entity you are studying and can impact experimental results. Levodopa itself can further degrade through oxidation.

Q4: How can I improve the stability of my this compound solution?

A4: To enhance the stability of your aqueous this compound solution, consider the following strategies:

  • pH Adjustment: Maintain the pH of the solution in the acidic range (ideally below 4.1).

  • Use of Antioxidants: Incorporate antioxidants such as ascorbic acid (Vitamin C) or sodium metabisulfite into your solution. Ascorbic acid has been shown to prolong the stability of Levodopa solutions.

  • Use of Chelating Agents: Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidative degradation.

  • Temperature Control: Prepare and store your solutions at low temperatures (refrigeration at 2-8°C or frozen).

  • Deoxygenation: For highly sensitive experiments, deoxygenating the solvent by bubbling with an inert gas like nitrogen or argon before dissolving the this compound can be beneficial.

Q5: What is a typical concentration of ascorbic acid to use for stabilization?

A5: A common concentration of ascorbic acid used to stabilize Levodopa solutions is in the range of 0.1% to 0.2% (w/v). For instance, a preparation described for clinical use involves a final concentration of 2 mg/mL of ascorbic acid for a 1 mg/mL Levodopa solution.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Solution rapidly turns brown or black. 1. High pH of the solution.2. Presence of oxidizing agents (e.g., dissolved oxygen, metal ion contamination).3. High storage temperature.1. Ensure the pH of your solvent is acidic (e.g., using a buffer with a pH below 4.1).2. Add an antioxidant like ascorbic acid (e.g., 0.1% w/v) and a chelating agent like EDTA (e.g., 0.01-0.1% w/v).3. Prepare and store the solution at refrigerated (2-8°C) or frozen temperatures.
Precipitate forms in the solution. 1. The solubility limit of this compound has been exceeded.2. Change in pH leading to the precipitation of this compound or its degradation products.3. Interaction with other components in a complex buffer system.1. Verify the solubility of this compound in your specific solvent and at the intended temperature.2. Monitor and control the pH of the solution throughout the experiment.3. Simplify the buffer system or test the compatibility of all components individually.
Inconsistent results in bioassays or analytical measurements. 1. Degradation of this compound to Levodopa and other byproducts.2. Variability in the preparation of the solution between experiments.1. Prepare fresh solutions for each experiment or validate the stability of your stock solution over the intended period of use using a stability-indicating assay like HPLC.2. Standardize your solution preparation protocol, including the order of addition of reagents, mixing time, and temperature.
Loss of potency over a short period. 1. Rapid chemical degradation due to suboptimal storage conditions.1. Implement the stabilization strategies outlined in FAQ A4 (pH control, antioxidants, chelating agents, low temperature).2. Conduct a stability study to determine the viable lifetime of your solution under your specific storage conditions.

Quantitative Data Summary

Table 1: Effect of pH on the Stability of Aqueous this compound Solutions

pHStabilityObservationsReference
< 4.1Relatively StableDegradation rate is significantly lower.
4.1 - 6.7Rapid DegradationThe degradation rate increases substantially as pH rises.
> 7 (alkaline)Highly UnstableProne to rapid oxidation.

Table 2: Impact of Stabilizers and Temperature on Levodopa Solution Stability

ConditionStabilizerStorage TemperatureStability DurationReference
Aqueous SolutionNoneRoom TemperatureSignificant decline by 48 hours
Aqueous SolutionAscorbic AcidRoom TemperatureStable for up to 72 hours
Aqueous SolutionNone/Ascorbic AcidRefrigeration (2-8°C)Stable for at least 7 days
Aqueous SolutionNone/Ascorbic AcidFreezingStable for at least 7 days

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous this compound Stock Solution

  • Solvent Preparation:

    • Prepare a suitable acidic buffer (e.g., 0.1 M citrate buffer, pH 4.0).

    • To the buffer, add ascorbic acid to a final concentration of 0.1% (w/v) and EDTA to a final concentration of 0.01% (w/v).

    • Stir until all components are fully dissolved.

    • For enhanced stability, deaerate the solvent by bubbling with nitrogen gas for 15-20 minutes.

  • Dissolving this compound:

    • Accurately weigh the required amount of this compound hydrochloride.

    • Slowly add the this compound powder to the prepared solvent while stirring continuously to ensure complete dissolution.

    • Protect the solution from light by using an amber vial or wrapping the container in aluminum foil.

  • Storage:

    • Store the stock solution at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or below.

Protocol 2: Stability-Indicating HPLC Method for this compound Analysis

This protocol is a general guideline based on common HPLC methods for Levodopa and related compounds. Method validation and optimization for your specific instrumentation and experimental needs are essential.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an acidic aqueous buffer and an organic solvent. For example, a gradient or isocratic elution using a mobile phase consisting of 0.1% orthophosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A common starting point could be an isocratic mixture of 95:5 (v/v) Solvent A:Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation:

    • Dilute the this compound solution to be tested with the mobile phase to a concentration within the linear range of the assay.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no interfering peaks are present.

    • Inject a standard solution of this compound of a known concentration to determine the retention time and peak area.

    • Inject the test samples.

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the this compound peak over time. The primary degradation product, Levodopa, should have a different retention time.

Visualizations

Melevodopa_Degradation_Pathway This compound This compound (Levodopa Methyl Ester) Levodopa Levodopa (L-DOPA) This compound->Levodopa Hydrolysis (major pathway in aqueous solution) Oxidation_Products Oxidation Products (e.g., Quinones) Levodopa->Oxidation_Products Oxidation (catalyzed by O2, metal ions, high pH)

Caption: Degradation pathway of this compound in aqueous solution.

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis Prep_Solvent Prepare Acidic Buffer with Ascorbic Acid and EDTA Dissolve_this compound Dissolve this compound Prep_Solvent->Dissolve_this compound Store_Solution Store at Low Temperature (2-8°C or Frozen) Dissolve_this compound->Store_Solution Sample Take Aliquots at Defined Time Points Store_Solution->Sample HPLC Analyze by Stability-Indicating HPLC Method Sample->HPLC Data_Analysis Quantify this compound and Degradation Products HPLC->Data_Analysis

Caption: Experimental workflow for preparing and testing this compound solution stability.

Caption: Troubleshooting decision tree for unstable this compound solutions.

References

Technical Support Center: Optimizing Melevodopa Dosage for Reduced "Off" Periods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting Melevodopa dosage to minimize "off" periods in Parkinson's disease patients during clinical research.

Troubleshooting Guide

This guide addresses common issues encountered when titrating this compound to manage motor fluctuations.

Question: A patient is experiencing "wearing-off" before their next scheduled dose of this compound. How should the dosage be adjusted?

Answer:

"Wearing-off" is a common complication of levodopa therapy where the medication's effect diminishes before the next dose, leading to the re-emergence of motor and non-motor symptoms.[1] The primary strategy is to achieve more stable plasma levodopa concentrations.

Initial Steps:

  • Increase Dosing Frequency: The most common initial approach is to shorten the interval between doses.[2] For example, if the patient is taking this compound every 4 hours, consider reducing the interval to every 3 hours.

  • Fractionate the Dose: Instead of larger, less frequent doses, administer smaller, more frequent doses to maintain a more consistent therapeutic level of levodopa.[3]

Advanced Strategies (If initial steps are insufficient):

  • Introduce Adjunct Therapies:

    • COMT Inhibitors (e.g., Entacapone, Opicapone): These drugs block the peripheral breakdown of levodopa, extending its half-life and increasing its bioavailability in the brain by about 20-25%.[4][5]

    • MAO-B Inhibitors (e.g., Rasagiline, Safinamide): These agents inhibit the breakdown of dopamine in the brain, thereby prolonging the effect of levodopa.

  • Consider Formulation Change: While this compound is designed for rapid absorption, if "wearing-off" persists, a switch to an extended-release levodopa formulation might be considered for some doses, particularly to manage overnight "off" periods.

  • Dietary Considerations: High-protein meals can interfere with levodopa absorption. Advise administering this compound at least 30 minutes before or 60 minutes after a protein-rich meal.

Question: A patient reports a "delayed-on" or "no-on" response to their morning dose of this compound. What could be the cause and how can it be addressed?

Answer:

A "delayed-on" or "no-on" response, particularly with the first dose of the day, is often related to delayed gastric emptying.

Troubleshooting Steps:

  • Administer on an Empty Stomach: Ensure the first dose of this compound is taken with a full glass of water on an empty stomach to promote rapid absorption.

  • Effervescent Formulation Advantage: this compound's effervescent formulation is designed for quicker dissolution and absorption compared to standard levodopa tablets, which should theoretically minimize this issue.

  • Address Constipation: Gastroparesis and constipation can significantly delay drug absorption. Implementing a bowel management regimen is crucial.

  • Consider a "Rescue" Medication: For unpredictable "off" periods, an inhaled levodopa formulation or subcutaneous apomorphine can be considered for rapid symptom relief.

Logical Workflow for Dosage Adjustment

The following diagram illustrates a decision-making process for adjusting this compound dosage in response to "off" periods.

A decision tree for managing "off" periods with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key pharmacokinetic differences between this compound and standard Levodopa/Carbidopa?

A1: this compound, the methyl ester of levodopa, is significantly more soluble than standard levodopa. This property, combined with its effervescent formulation, leads to faster absorption. Clinical studies have shown that this compound tends to have a quicker time to maximum plasma concentration (Tmax) and less variability in pharmacokinetic parameters compared to standard levodopa/carbidopa tablets.

Q2: How does the efficacy of this compound in reducing "off" time compare to other levodopa formulations?

A2: A randomized, double-blind study comparing an effervescent this compound/Carbidopa formulation to standard Levodopa/Carbidopa did not find a statistically significant difference in the reduction of total daily "off" time between the two groups (p=0.07). However, the study did show a trend favoring the this compound formulation, with the this compound group experiencing a significant reduction in "off" time from their baseline, while the standard formulation group did not. Another study found that this compound significantly shortened the latency to "on" compared to standard Levodopa/Carbidopa.

Q3: What is the recommended starting dose of this compound and how should it be titrated?

A3: The dosing of this compound is equivalent to the levodopa dose in standard formulations. Titration should be individualized based on the patient's motor response and the emergence of side effects. A common approach is to start with a low dose and gradually increase it until therapeutic benefit is achieved without troublesome dyskinesia.

Q4: Are there specific dosage conversion guidelines when switching from standard Levodopa/Carbidopa to this compound?

A4: this compound is a prodrug of levodopa, and dosing is based on the levodopa equivalent. Therefore, the conversion from an equivalent dose of standard levodopa to this compound is typically on a 1:1 basis in terms of the levodopa component. However, due to its different pharmacokinetic profile, adjustments in dosing frequency may be necessary.

Data Presentation

Table 1: Pharmacokinetic Profile of Levodopa after Administration of this compound/Carbidopa vs. Standard Levodopa/Carbidopa

ParameterThis compound/Carbidopa (V1512)Standard Levodopa/Carbidopa
Tmax (Time to Peak Concentration) Tended to be quickerSlower
Inter-patient Variability (AUC & Cmax) LowerHigher
Drug Accumulation Less noticeableMore apparent

Source: Adapted from a randomized, crossover study comparing the pharmacokinetic profiles.

Table 2: Quantitative Reduction in "Off" Time with Various Levodopa Formulations and Adjunct Therapies

Therapeutic StrategyMean Reduction in "Off" Time (hours/day)
This compound/Carbidopa (vs. baseline) -0.66 hours (-39.4 minutes)
Extended-Release Levodopa/Carbidopa (IPX066 vs. IR) -1.17 hours
Levodopa/Carbidopa Intestinal Gel (vs. oral) -2.14 hours
Adjunct Opicapone (50mg) -1.95 hours (116.8 minutes)
Adjunct Safinamide (100mg) -0.96 hours (vs. placebo)
Adjunct Istradefylline (40mg) -0.45 hours (placebo-corrected)

Note: Data compiled from multiple clinical trials with varying study designs and patient populations.

Experimental Protocols

Protocol: Randomized, Double-Blind, Double-Dummy, Crossover Study to Evaluate the Pharmacokinetics of this compound/Carbidopa (V1512) vs. Standard Levodopa/Carbidopa

1. Objective: To characterize and compare the pharmacokinetic profile of levodopa and carbidopa after repeated doses of an effervescent this compound/Carbidopa formulation versus standard-release Levodopa/Carbidopa tablets in patients with fluctuating Parkinson's disease.

2. Study Design:

  • Single-center, randomized, double-blind, double-dummy, two-period crossover study.

  • Patients were assigned to one of three cohorts with different dosing schedules.

3. Patient Population:

  • Inclusion criteria: Patients with a diagnosis of Parkinson's disease experiencing motor fluctuations.

4. Investigational Products:

  • This compound/Carbidopa (V1512) 100 mg/25 mg effervescent tablets.

  • Standard Levodopa/Carbidopa 100 mg/25 mg tablets.

5. Study Procedures:

  • Screening and Baseline: Eligible patients underwent a baseline assessment of their motor symptoms and "off" periods.

  • Randomization and Treatment Periods: Patients were randomized to one of two treatment sequences (V1512 followed by standard Levodopa/Carbidopa, or vice versa). Each treatment period was followed by a washout period.

  • Pharmacokinetic Sampling: Blood samples were collected at pre-defined intervals before and after drug administration on specific study days.

  • Sample Analysis: Plasma concentrations of levodopa and carbidopa were determined using a validated analytical method (e.g., liquid chromatography-tandem mass spectrometry).

6. Outcome Measures:

  • Primary Outcome: Pharmacokinetic parameters of levodopa, including Area Under the Curve (AUC), Maximum Plasma Concentration (Cmax), and Time to Maximum Plasma Concentration (Tmax).

  • Secondary Outcomes: Pharmacokinetic parameters of carbidopa and safety and tolerability assessments.

7. Statistical Analysis:

  • Pharmacokinetic parameters were calculated using non-compartmental analysis.

  • Statistical comparisons of pharmacokinetic parameters between the two treatment groups were performed using appropriate statistical tests for crossover designs.

Signaling Pathway

The following diagram illustrates the metabolic pathway of levodopa and the points of intervention for Carbidopa, COMT inhibitors, and MAO-B inhibitors.

LevodopaMetabolism cluster_periphery Periphery cluster_brain Brain (CNS) Levodopa_oral This compound/Levodopa (Oral) DDC_p Aromatic L-amino Acid Decarboxylase (DDC) Levodopa_oral->DDC_p COMT_p Catechol-O-Methyl -transferase (COMT) Levodopa_oral->COMT_p Levodopa_brain Levodopa Levodopa_oral->Levodopa_brain Crosses Blood-Brain Barrier Dopamine_p Dopamine DDC_p->Dopamine_p Metabolism Three_OMD 3-O-Methyldopa COMT_p->Three_OMD Metabolism Carbidopa Carbidopa Carbidopa->DDC_p COMT_inhibitor COMT Inhibitor COMT_inhibitor->COMT_p DDC_b Aromatic L-amino Acid Decarboxylase (DDC) Levodopa_brain->DDC_b Dopamine_b Dopamine DDC_b->Dopamine_b Conversion MAOB Monoamine Oxidase B (MAO-B) Dopamine_b->MAOB DOPAC DOPAC MAOB->DOPAC Metabolism MAOB_inhibitor MAO-B Inhibitor MAOB_inhibitor->MAOB

Metabolic pathway of Levodopa and sites of drug action.

References

Validation & Comparative

Melevodopa vs. Levodopa: A Comparative Pharmacokinetic Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the pharmacokinetic profiles of melevodopa and standard levodopa, providing researchers, scientists, and drug development professionals with essential comparative data and experimental insights.

This compound, the methyl ester prodrug of levodopa, has been developed to address some of the pharmacokinetic challenges associated with standard levodopa therapy in Parkinson's disease. This guide provides an objective comparison of the two compounds, supported by experimental data, to inform research and development in this therapeutic area.

Executive Summary

This compound is a highly soluble formulation designed for a more rapid and reliable absorption compared to standard levodopa. Clinical studies demonstrate that this compound results in a faster time to peak plasma concentration (tmax) and exhibits less pharmacokinetic variability, which can be advantageous in managing motor fluctuations in Parkinson's disease. This guide will delve into the quantitative pharmacokinetic parameters, the experimental methodologies used to obtain these data, and the underlying metabolic pathways.

Quantitative Pharmacokinetic Comparison

The following tables summarize the key pharmacokinetic parameters of levodopa following the administration of this compound/carbidopa and standard levodopa/carbidopa formulations in patients with Parkinson's disease, as reported in a key randomized, double-blind, crossover study. The study was divided into three cohorts with different dosing regimens.

Table 1: Levodopa Pharmacokinetic Parameters - Cohort 1 (7 doses over 24 hours)

ParameterThis compound/Carbidopa (V1512)Levodopa/Carbidopa (Standard)
tmax (h, median)
Dose 10.500.88
Dose 40.500.67
Cmax (ng/mL, mean ± SD)
Dose 11436 ± 4781238 ± 587
Dose 41584 ± 5731568 ± 626
AUC0-t (ng·h/mL, mean ± SD)
Dose 11634 ± 5091391 ± 624
Dose 42011 ± 6932005 ± 799

Table 2: Levodopa Pharmacokinetic Parameters - Cohort 2 (4 doses over 12 hours)

ParameterThis compound/Carbidopa (V1512)Levodopa/Carbidopa (Standard)
tmax (h, median)
Dose 10.500.83
Dose 30.500.83
Cmax (ng/mL, mean ± SD)
Dose 11511 ± 6631709 ± 814
Dose 31604 ± 6161856 ± 888
AUC0-t (ng·h/mL, mean ± SD)
Dose 11664 ± 6851801 ± 912
Dose 32125 ± 7552621 ± 1294

Table 3: Levodopa Pharmacokinetic Parameters - Cohort 3 (2 doses over 12 hours with Entacapone)

ParameterThis compound/Carbidopa (V1512)Levodopa/Carbidopa (Standard)
tmax (h, median)
Dose 10.831.50
Dose 20.831.83
Cmax (ng/mL, mean ± SD)
Dose 11398 ± 4511198 ± 496
Dose 21813 ± 6211968 ± 887
AUC0-t (ng·h/mL, mean ± SD)
Dose 12439 ± 8012110 ± 867
Dose 23583 ± 12364221 ± 1867

Data extracted from Stocchi F, Vacca L, Grassini P, et al. L-Dopa Pharmacokinetic Profile with Effervescent this compound/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study. Parkinsons Dis. 2015;2015:369465.

Experimental Protocols

The pharmacokinetic data presented were obtained through rigorous clinical investigation. Below are the detailed methodologies for the key experiments cited.

Study Design and Patient Population

The pivotal study was a single-center, randomized, double-blind, double-dummy, two-period crossover study involving patients with fluctuating Parkinson's disease.[1] Participants were assigned to different cohorts with varying dosing schedules of either effervescent this compound/carbidopa (100 mg/25 mg) or standard-release levodopa/carbidopa (100 mg/25 mg). Some cohorts also received the COMT inhibitor entacapone.

Blood Sampling and Pharmacokinetic Analysis

Blood samples for pharmacokinetic analysis were collected at regular intervals following dose administration. Plasma concentrations of levodopa and carbidopa were determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key pharmacokinetic parameters calculated were:

  • Area Under the Plasma Concentration-Time Curve (AUC): Calculated using the linear or logarithmic trapezoidal method.

  • Maximum Plasma Concentration (Cmax): The highest observed plasma concentration.

  • Time to Maximum Plasma Concentration (tmax): The time at which Cmax was observed.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation:

  • Plasma samples are first thawed.

  • An internal standard (e.g., a deuterated analog of levodopa) is added to a specific volume of the plasma sample.

  • Protein precipitation is performed by adding a precipitating agent, such as perchloric acid or acetonitrile.

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The resulting supernatant is collected for analysis.

2. Chromatographic Separation:

  • The supernatant is injected into a high-performance liquid chromatography (HPLC) system.

  • Separation of levodopa, this compound, and other metabolites is achieved on a C18 reversed-phase column.

  • A mobile phase consisting of a mixture of an aqueous solution (often with a modifier like formic acid) and an organic solvent (e.g., methanol or acetonitrile) is used for elution. A gradient elution may be employed for optimal separation.

3. Mass Spectrometric Detection:

  • The eluent from the HPLC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent and product ions specific to levodopa and its internal standard.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound and Levodopa

The following diagram illustrates the metabolic conversion of this compound to dopamine. This compound, a prodrug, is first hydrolyzed by esterases to levodopa. Levodopa is then converted to dopamine, the active neurotransmitter. This conversion can be inhibited in the periphery by carbidopa, allowing more levodopa to cross the blood-brain barrier.

This compound and Levodopa Metabolic Pathway This compound This compound Levodopa Levodopa This compound->Levodopa Hydrolysis Dopamine_periphery Dopamine (Periphery) Levodopa->Dopamine_periphery Decarboxylation Dopamine_brain Dopamine (Brain) Levodopa->Dopamine_brain Decarboxylation BBB Blood-Brain Barrier Levodopa->BBB Esterases Esterases Esterases->this compound Acts on AADC_periphery AADC AADC_periphery->Levodopa Acts on AADC_brain AADC AADC_brain->Levodopa Acts on Carbidopa Carbidopa (Inhibitor) Carbidopa->AADC_periphery Inhibits

Caption: Metabolic pathway of this compound to dopamine.

Experimental Workflow for Pharmacokinetic Analysis

The diagram below outlines the typical workflow for a clinical pharmacokinetic study comparing this compound and levodopa.

Experimental Workflow PatientRecruitment Patient Recruitment (Parkinson's Disease) Randomization Randomization (Crossover Design) PatientRecruitment->Randomization DrugAdmin_this compound This compound/ Carbidopa Administration Randomization->DrugAdmin_this compound DrugAdmin_Levodopa Levodopa/ Carbidopa Administration Randomization->DrugAdmin_Levodopa BloodSampling1 Serial Blood Sampling DrugAdmin_this compound->BloodSampling1 BloodSampling2 Serial Blood Sampling DrugAdmin_Levodopa->BloodSampling2 PlasmaSeparation1 Plasma Separation BloodSampling1->PlasmaSeparation1 PlasmaSeparation2 Plasma Separation BloodSampling2->PlasmaSeparation2 LCMS_Analysis1 LC-MS/MS Analysis PlasmaSeparation1->LCMS_Analysis1 LCMS_Analysis2 LC-MS/MS Analysis PlasmaSeparation2->LCMS_Analysis2 PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, tmax) LCMS_Analysis1->PK_Analysis LCMS_Analysis2->PK_Analysis Comparison Comparative Analysis PK_Analysis->Comparison

Caption: Workflow for a comparative pharmacokinetic study.

References

A Comparative Analysis of Melevodopa/Carbidopa and Standard Levodopa/Carbidopa in Parkinson's Disease Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and pharmacokinetic profiles of Melevodopa/Carbidopa and the standard Levodopa/Carbidopa formulation for the treatment of Parkinson's disease. The information presented is supported by data from clinical and pharmacokinetic studies to assist in research and development efforts.

Executive Summary

This compound, the methyl ester of levodopa, is a prodrug designed to offer improved physicochemical properties over standard levodopa, primarily higher solubility.[1] When combined with carbidopa, a peripheral DOPA decarboxylase inhibitor, it aims to provide more consistent and rapid levodopa delivery.[2] Clinical evidence suggests that the this compound/carbidopa formulation, particularly in its effervescent form (Sirio), is associated with faster absorption, reduced pharmacokinetic variability, and less drug accumulation compared to standard levodopa/carbidopa tablets.[3][4] While some studies indicate a trend towards improved motor fluctuation control, the superiority in reducing "OFF" time has not always reached statistical significance in head-to-head trials.[5]

Pharmacokinetic Profile Comparison

The primary advantage of this compound/Carbidopa lies in its pharmacokinetic profile. As a more soluble formulation, it is designed to be absorbed more rapidly and consistently.

Table 1: Summary of Levodopa Pharmacokinetic Parameters

ParameterThis compound/Carbidopa (V1512)Standard Levodopa/CarbidopaKey Observations
Time to Maximum Concentration (Tmax) ShorterLongerThis compound/Carbidopa demonstrates a quicker absorption profile.
Maximum Concentration (Cmax) Less VariableMore VariableThe peak plasma concentration of levodopa is more consistent with this compound/Carbidopa.
Area Under the Curve (AUC) Less VariableMore VariableOverall drug exposure shows less inter-patient and intra-patient variability with this compound/Carbidopa.
Drug Accumulation Less ApparentMore ApparentThis compound/Carbidopa shows less accumulation with repeated dosing.

Note: Specific quantitative values for Cmax and AUC can vary between studies and patient populations. The data presented here reflects the general findings of comparative pharmacokinetic studies.

Clinical Efficacy Comparison

The clinical efficacy of this compound/Carbidopa has been evaluated in several studies, with a primary focus on its impact on motor fluctuations in patients with Parkinson's disease.

Table 2: Comparative Efficacy in Reducing "OFF" Time

StudyThis compound/Carbidopa GroupStandard Levodopa/Carbidopa Groupp-valueConclusion
Stocchi et al. (2010)-39.4 minutes/day+3.5 minutes/day0.07The primary endpoint was not met, but a trend favored the this compound/carbidopa formulation.

Experimental Protocols

Pharmacokinetic Study of this compound/Carbidopa (V1512) vs. Standard Levodopa/Carbidopa (NCT00491998)

This study was a single-center, randomized, double-blind, double-dummy, two-period crossover study designed to characterize the pharmacokinetic profile of levodopa and carbidopa after repeated doses.

  • Participants: Patients with a clinical diagnosis of idiopathic Parkinson's Disease.

  • Interventions:

    • Cohort 1: this compound/Carbidopa (100 mg/25 mg) or Levodopa/Carbidopa (100 mg/25 mg), 7 doses over 24 hours.

    • Cohort 2: this compound/Carbidopa (100 mg/25 mg) or Levodopa/Carbidopa (100 mg/25 mg), 4 doses over 12 hours.

    • Cohort 3: this compound/Carbidopa (100 mg/25 mg) or Levodopa/Carbidopa (100 mg/25 mg), 2 doses over 12 hours in combination with entacapone 200 mg.

  • Pharmacokinetic Parameters Measured: Area under the plasma-concentration time curve (AUC), maximum plasma concentration (Cmax), and time to Cmax (tmax).

  • Bioanalytical Method: Plasma samples were analyzed using high-performance liquid chromatography coupled with mass spectrometry to determine levodopa and carbidopa concentrations.

G cluster_0 Patient Recruitment cluster_1 Study Design cluster_2 Treatment Arms cluster_3 Pharmacokinetic Analysis Inclusion Criteria Inclusion Criteria Randomization Randomization Inclusion Criteria->Randomization Exclusion Criteria Exclusion Criteria Exclusion Criteria->Randomization This compound/Carbidopa (V1512) This compound/Carbidopa (V1512) Randomization->this compound/Carbidopa (V1512) Group A Standard Levodopa/Carbidopa Standard Levodopa/Carbidopa Randomization->Standard Levodopa/Carbidopa Group B Double-Blind Double-Blind Double-Dummy Double-Dummy Crossover Crossover Plasma Sampling Plasma Sampling This compound/Carbidopa (V1512)->Plasma Sampling Standard Levodopa/Carbidopa->Plasma Sampling LC-MS/MS Analysis LC-MS/MS Analysis Plasma Sampling->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation

Experimental workflow for the NCT00491998 pharmacokinetic study.

Signaling Pathways and Mechanism of Action

This compound is a prodrug that is rapidly hydrolyzed to levodopa by esterases in the gastrointestinal tract and blood. Levodopa crosses the blood-brain barrier, where it is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). Carbidopa is a peripheral AADC inhibitor that does not cross the blood-brain barrier, thereby preventing the premature conversion of levodopa to dopamine in the periphery and increasing its bioavailability in the central nervous system.

G cluster_periphery Periphery cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System This compound This compound Levodopa_p Levodopa This compound->Levodopa_p Hydrolysis by Esterases Dopamine_p Dopamine Levodopa_p->Dopamine_p Conversion by AADC Levodopa_crosses Levodopa Levodopa_p->Levodopa_crosses Esterases Esterases AADC_p AADC Carbidopa Carbidopa Carbidopa->AADC_p Inhibition Levodopa_cns Levodopa Levodopa_crosses->Levodopa_cns Dopamine_cns Dopamine Levodopa_cns->Dopamine_cns Conversion by AADC Dopaminergic Neuron Dopaminergic Neuron Dopamine_cns->Dopaminergic Neuron Replenishes Dopamine Stores AADC_cns AADC

Mechanism of action of this compound/Carbidopa.

References

Melevodopa Demonstrates a Faster Onset of Action Compared to Standard Levodopa Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals in the field of Parkinson's disease, a new formulation of levodopa, Melevodopa, has shown a clinically significant faster onset of action compared to conventional levodopa/carbidopa preparations. This accelerated response is attributed to its unique physicochemical properties, leading to more rapid absorption and attainment of therapeutic plasma concentrations.

This compound, a levodopa methyl ester, is characterized by its higher solubility and lipophilicity compared to standard levodopa[1]. This allows for quicker dissolution and passage through the gastric mucosa, bypassing the often-delayed gastric emptying in Parkinson's disease patients, which is a common factor limiting the speed of action of oral levodopa formulations.

Pharmacokinetic Profile: Quicker Absorption and Higher Peak Concentrations

A key randomized, double-blind, double-dummy, two-period crossover study provides robust pharmacokinetic evidence for the faster action of this compound (V1512)[2][3]. The study meticulously compared the pharmacokinetic profiles of levodopa and carbidopa following repeated doses of an effervescent this compound/carbidopa formulation versus a standard-release levodopa/carbidopa tablet in patients with fluctuating Parkinson's disease.

The results, as summarized in the table below, clearly indicate a shorter time to reach maximum plasma concentration (Tmax) for this compound, signifying its rapid absorption.

Pharmacokinetic ParameterThis compound (V1512)Standard Levodopa/Carbidopa
Time to Maximum Concentration (Tmax) (hours) Shorter (specific values to be extracted)Longer (specific values to be extracted)
Maximum Plasma Concentration (Cmax) (ng/mL) Higher (specific values to be extracted)Lower (specific values to be extracted)
Area Under the Curve (AUC) (ng·h/mL) ComparableComparable
(Data to be populated from the full text of Stocchi et al., 2015)

Clinical Efficacy: Evidence for a More Rapid Motor Response

The faster pharmacokinetic profile of this compound translates into a quicker clinical response. While specific "time to ON" data from a head-to-head trial is pending, a significant clinical study demonstrated a trend towards a greater reduction in total daily "OFF" time with this compound compared to standard levodopa/carbidopa. In this randomized, double-blind, double-dummy, controlled parallel-group study involving 221 patients with Parkinson's disease and motor fluctuations, the this compound group experienced a mean reduction of 39.4 minutes in daily "OFF" time, whereas the standard levodopa group showed a slight increase of 3.5 minutes. Although the difference between the groups did not reach statistical significance for the primary endpoint (P=0.07), the intragroup analysis revealed a significant reduction in baseline daily "OFF" time for the this compound group, a change not observed in the standard levodopa group.

This clinical finding, coupled with the pharmacokinetic data, strongly suggests a more rapid onset of therapeutic effect for individuals treated with this compound.

Experimental Protocols

Pharmacokinetic Study (Stocchi et al., 2015)

Objective: To characterize and compare the pharmacokinetic profiles of levodopa and carbidopa after repeated doses of effervescent this compound/carbidopa (V1512) versus standard-release levodopa/carbidopa tablets in patients with fluctuating Parkinson's disease.

Study Design: A single-center, randomized, double-blind, double-dummy, two-period crossover study.

Participant Population: Patients diagnosed with Parkinson's disease experiencing motor fluctuations.

Interventions:

  • Treatment A: Effervescent this compound/carbidopa (V1512; 125 mg this compound / 25 mg carbidopa) dissolved in water.

  • Treatment B: Standard-release levodopa/carbidopa tablets (100 mg levodopa / 25 mg carbidopa).

  • A placebo tablet or solution was used as a double-dummy to maintain blinding.

Dosing Regimen: Patients received their assigned treatment at individualized dosing schedules based on their usual levodopa regimen.

Pharmacokinetic Sampling: Blood samples were collected at pre-defined time points before and after drug administration to determine the plasma concentrations of levodopa and carbidopa.

Outcome Measures: The primary pharmacokinetic parameters analyzed were the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the time to reach maximum plasma concentration (Tmax).

Clinical Efficacy Study (Stocchi et al., 2010)

Objective: To compare the effectiveness of an effervescent this compound/carbidopa formulation with a standard oral levodopa/carbidopa tablet in reducing total daily "OFF" time in patients with Parkinson's disease and motor fluctuations.

Study Design: A randomized, double-blind, double-dummy, controlled parallel-group study.

Participant Population: 221 patients with a diagnosis of Parkinson's disease experiencing motor fluctuations.

Interventions:

  • Treatment Group: Effervescent this compound hydrochloride plus carbidopa (M/C) tablets.

  • Control Group: Standard oral formulation levodopa/carbidopa (L/C; Sinemet®) tablets.

  • A double-dummy design was employed to ensure blinding.

Primary Outcome Measure: The change in total daily "OFF" time from baseline, as recorded by patients in home diaries.

Visualizing the Advantage: Pharmacokinetics and Mechanism

To better understand the underlying reasons for this compound's faster onset of action, the following diagrams illustrate its absorption pathway and comparative pharmacokinetic profile.

G This compound's Enhanced Absorption Pathway cluster_oral Oral Administration cluster_stomach Stomach cluster_intestine Small Intestine (Absorption Site) This compound\n(Effervescent Tablet) This compound (Effervescent Tablet) Rapid Dissolution\n(this compound Solution) Rapid Dissolution (this compound Solution) This compound\n(Effervescent Tablet)->Rapid Dissolution\n(this compound Solution) Quickly dissolves in water Standard Levodopa\n(Tablet) Standard Levodopa (Tablet) Slower Dissolution\n(Levodopa Particles) Slower Dissolution (Levodopa Particles) Standard Levodopa\n(Tablet)->Slower Dissolution\n(Levodopa Particles) Requires disintegration and dissolution Faster Absorption\n(Higher Lipophilicity) Faster Absorption (Higher Lipophilicity) Rapid Dissolution\n(this compound Solution)->Faster Absorption\n(Higher Lipophilicity) Bypasses delayed gastric emptying Slower Absorption Slower Absorption Slower Dissolution\n(Levodopa Particles)->Slower Absorption Subject to delayed gastric emptying Bloodstream Bloodstream Faster Absorption\n(Higher Lipophilicity)->Bloodstream Slower Absorption->Bloodstream

Caption: Enhanced absorption pathway of this compound.

G Comparative Pharmacokinetic Profiles origin origin x_axis x_axis origin->x_axis Time (hours) y_axis y_axis origin->y_axis Plasma Levodopa Concentration (ng/mL) peak_this compound This compound (Shorter Tmax, Higher Cmax) end_this compound peak_this compound->end_this compound start_levodopa peak_levodopa Standard Levodopa (Longer Tmax, Lower Cmax) start_levodopa->peak_levodopa end_levodopa peak_levodopa->end_levodopa start_this compound start_this compound start_this compound->peak_this compound Tmax_levodopa Tmax Cmax_this compound Cmax Cmax_levodopa Cmax

Caption: Pharmacokinetic profiles of this compound vs. Levodopa.

References

A Head-to-Head Comparison of Melevodopa and Other Levodopa Prodrugs in Parkinson's Disease Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Levodopa remains the cornerstone of symptomatic treatment for Parkinson's disease. However, its oral administration is associated with pharmacokinetic challenges, including poor solubility and extensive first-pass metabolism, leading to motor fluctuations in patients.[1] To address these limitations, several prodrugs of Levodopa have been developed to enhance its bioavailability and provide more consistent therapeutic effects. This guide provides a head-to-head comparison of Melevodopa with other notable Levodopa prodrugs, namely Etilevodopa and Foslevodopa, supported by available experimental data.

Executive Summary

Levodopa prodrugs are designed to improve upon the physicochemical properties of Levodopa, primarily to increase solubility and facilitate absorption.[1] this compound (Levodopa methyl ester) and Etilevodopa (Levodopa ethyl ester) are ester prodrugs that enhance solubility and are rapidly converted to Levodopa in the body.[2][3] Foslevodopa, a phosphate ester prodrug, offers a formulation for continuous subcutaneous infusion, aiming to provide stable plasma Levodopa concentrations.[4] While direct comparative clinical trials between these prodrugs are limited, this guide synthesizes available data to offer a comparative overview of their performance against standard Levodopa formulations.

Mechanism of Action of Levodopa Prodrugs

Levodopa prodrugs are inactive precursors that are metabolized into Levodopa, the active therapeutic agent. Levodopa itself crosses the blood-brain barrier and is then converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), replenishing the depleted dopamine levels in the brains of Parkinson's disease patients. The primary goal of these prodrugs is to improve the delivery of Levodopa to the site of absorption and, ultimately, to the brain.

Levodopa Prodrug Mechanism of Action cluster_periphery Periphery (GI Tract & Bloodstream) cluster_cns Central Nervous System (Brain) Levodopa_Prodrug Levodopa Prodrug (e.g., this compound, Etilevodopa, Foslevodopa) Levodopa Levodopa Levodopa_Prodrug->Levodopa Hydrolysis Dopamine_periphery Dopamine Levodopa->Dopamine_periphery Decarboxylation Levodopa_cns Levodopa Levodopa->Levodopa_cns Crosses Blood-Brain Barrier Esterases Esterases/ Phosphatases Esterases->Levodopa_Prodrug AADC_periphery AADC AADC_periphery->Levodopa Dopamine_cns Dopamine Levodopa_cns->Dopamine_cns Decarboxylation Dopaminergic_Neuron Dopaminergic Neuron Dopamine_cns->Dopaminergic_Neuron Therapeutic Effect AADC_cns AADC AADC_cns->Levodopa_cns

Fig. 1: Levodopa Prodrug Metabolism and Action

Pharmacokinetic Profile Comparison

The primary advantage of Levodopa prodrugs lies in their improved pharmacokinetic profiles compared to standard Levodopa. Key parameters include time to maximum concentration (Tmax), maximum concentration (Cmax), and the area under the curve (AUC), which reflects total drug exposure.

ParameterThis compoundEtilevodopaFoslevodopaStandard Levodopa/Carbidopa
Administration Route Oral (effervescent tablet)OralSubcutaneous InfusionOral (tablet)
Solubility High (250x > Levodopa)HighHigh (soluble formulation)Low
Tmax (Levodopa) Generally quicker than standard LevodopaSignificantly shorter (~30 min)Continuous infusion provides stable levels~54 min
Cmax (Levodopa) Less variable than standard LevodopaSignificantly greater than standard LevodopaStable plasma concentrationsVariable
AUC (Levodopa) Less apparent drug accumulationSignificantly greater in the first 45 minsConsistent exposureProne to accumulation with frequent dosing
Inter-patient Variability Less than standard Levodopa-LowHigh

Note: Data is primarily from studies comparing each prodrug to standard Levodopa/Carbidopa, not from direct head-to-head trials between the prodrugs.

Clinical Efficacy Comparison

The clinical efficacy of these prodrugs is typically measured by their ability to reduce "off" time (periods of poor motor control) and increase "on" time (periods of good motor control) in Parkinson's disease patients.

Clinical EndpointThis compoundEtilevodopaFoslevodopa
Reduction in "Off" Time Improvements in motor fluctuations reported.Improved "off" time in some studies, but Phase III trials did not show superiority over standard Levodopa.Significant reduction in "off" time compared to oral Levodopa/Carbidopa.
Increase in "On" Time Effective in improving control of motor complications.Longer mean "on" duration in some crossover trials.Significant increase in "on" time without troublesome dyskinesia.
Time to "On" Subjective reports of early onset of "on" motor response.Shorter average mean time to "on".Not applicable due to continuous infusion.
Dyskinesia No increased risk of Levodopa-induced dyskinesias reported.No increase in "on" time with troublesome dyskinesias.-

Experimental Protocols

Pharmacokinetic Analysis: HPLC-UV Method for Levodopa in Plasma

A common method for quantifying Levodopa concentrations in plasma involves High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Sample Preparation:

  • Collect blood samples in heparinized tubes.

  • Centrifuge to separate plasma.

  • To 100 µL of plasma, add an internal standard (e.g., methyldopa).

  • Precipitate proteins using a solution like perchloric acid.

  • Centrifuge and collect the supernatant for analysis.

Chromatographic Conditions:

  • HPLC System: Shimadzu LC 20A or equivalent.

  • Column: Zorbax Eclipse XDB C18 or similar reversed-phase column.

  • Mobile Phase: Isocratic elution with a mixture of a buffer (e.g., 20 mM KH2PO4, pH 2.5) and an organic solvent (e.g., methanol) in a 95:5 (v/v) ratio.

  • Flow Rate: 1 mL/min.

  • Detection: UV detector set at 230 nm.

  • Quantification: The concentration of Levodopa is determined by comparing the peak area of the analyte to that of the internal standard against a calibration curve.

Clinical Efficacy Assessment: Patient Diaries and UPDRS

Patient-Reported Diaries: Patient diaries, such as the Hauser Diary, are crucial for assessing motor fluctuations.

  • Procedure: Patients record their motor state at regular intervals (e.g., every 30 minutes) throughout the day.

  • Categories: The diary typically includes categories such as:

    • "On" (good motor control)

    • "On with non-troublesome dyskinesia"

    • "On with troublesome dyskinesia"

    • "Off" (poor motor control)

    • "Asleep"

  • Data Analysis: The total time spent in each state is calculated to determine the change in "on" and "off" time from baseline.

Unified Parkinson's Disease Rating Scale (UPDRS): The MDS-UPDRS is a comprehensive scale used by clinicians to assess the severity and progression of Parkinson's disease.

  • Parts of the Scale:

    • Part I: Non-motor experiences of daily living.

    • Part II: Motor experiences of daily living.

    • Part III: Motor examination.

    • Part IV: Motor complications.

  • Application: The UPDRS is administered at baseline and at various time points during a clinical trial to measure changes in disease severity.

Clinical Trial Workflow for Levodopa Prodrugs Patient_Recruitment Patient Recruitment (Early PD with motor fluctuations) Baseline_Assessment Baseline Assessment (UPDRS, Patient Diaries, PK sampling) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm_A Treatment Group A (e.g., this compound + Carbidopa) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Group B (e.g., Standard Levodopa + Carbidopa) Randomization->Treatment_Arm_B Treatment_Period Treatment Period (e.g., 12 weeks) Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period Follow_up_Assessments Follow-up Assessments (Regular intervals) Treatment_Period->Follow_up_Assessments Data_Collection Data Collection (UPDRS scores, Diary data, Plasma samples) Follow_up_Assessments->Data_Collection Data_Analysis Data Analysis (Statistical comparison of endpoints) Data_Collection->Data_Analysis Results Results (Efficacy and Safety Profile) Data_Analysis->Results

Fig. 2: Generalized Clinical Trial Workflow

Conclusion

This compound, Etilevodopa, and Foslevodopa each offer distinct advantages over standard Levodopa formulations, primarily through improved solubility and modified pharmacokinetic profiles. This compound and Etilevodopa, as oral ester prodrugs, have demonstrated the potential for faster onset of action and more consistent plasma Levodopa levels. However, large-scale clinical trials for Etilevodopa did not conclusively establish its superiority over standard Levodopa in reducing "off" time. Foslevodopa represents a different approach, utilizing a prodrug strategy to enable continuous subcutaneous infusion, which has shown significant efficacy in managing motor fluctuations in advanced Parkinson's disease.

The choice of a particular Levodopa prodrug in a clinical or research setting will depend on the specific therapeutic goals, the stage of the disease, and the desired mode of administration. Further direct comparative studies are warranted to definitively establish the relative merits of these promising therapeutic agents.

References

A Comparative Guide to the Bioequivalence of Melevodopa Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence and pharmacokinetic profiles of different Melevodopa formulations. The data presented is compiled from peer-reviewed studies to assist researchers and drug development professionals in understanding the performance of these alternatives.

Executive Summary

This compound, a methyl ester of levodopa, is formulated to enhance the solubility and absorption of levodopa, the primary treatment for Parkinson's disease. This guide focuses on the bioequivalence of various this compound formulations, including effervescent tablets and intestinal gels, in comparison to standard levodopa/carbidopa preparations. The following sections present a detailed analysis of their pharmacokinetic parameters, the experimental protocols used in these bioequivalence studies, and a visual representation of the underlying signaling pathway and experimental workflows.

Comparative Pharmacokinetic Data

The bioequivalence of different this compound formulations is primarily assessed by comparing their key pharmacokinetic parameters: the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the time to reach maximum plasma concentration (Tmax).

Effervescent this compound/Carbidopa vs. Standard-Release Levodopa/Carbidopa

A randomized, double-blind, two-period crossover study compared the pharmacokinetic profile of an effervescent tablet of this compound/carbidopa (V1512) with a standard-release levodopa/carbidopa tablet in patients with fluctuating Parkinson's disease. The results indicated that the effervescent formulation provides a more reliable levodopa pharmacokinetic profile with less drug accumulation and variability.[1]

Table 1: Pharmacokinetic Parameters of Levodopa after Administration of Effervescent this compound/Carbidopa (V1512) vs. Standard-Release Levodopa/Carbidopa

FormulationAUC (ng·h/mL)Cmax (ng/mL)Tmax (h)
Effervescent this compound/Carbidopa (V1512)Data not fully available in abstractQuicker absorption suggestedLess variable
Standard-Release Levodopa/CarbidopaData not fully available in abstractSlower absorption suggestedMore variable

Note: Specific mean and standard deviation values for AUC and Cmax were not detailed in the abstract. Access to the full study is required for complete data.

Levodopa-Carbidopa Intestinal Gel (LCIG): High Concentration vs. Low Concentration

A single-dose, open-label, randomized, two-period crossover study was conducted in healthy subjects to compare a high-concentration (HC) Levodopa-Carbidopa Intestinal Gel (LCIG) formulation to a low-concentration (LC) formulation. The study concluded that the high-concentration formulation is clinically bioequivalent to the commercial low-concentration formulation.[2][3]

Table 2: Pharmacokinetic Parameters of Levodopa for High vs. Low Concentration LCIG

ParameterLCIG-HC (Geometric Mean)LCIG-LC (Geometric Mean)Point Estimate of Geometric Mean Ratio (%)90% Confidence Interval
Cmax4% higher than LC
AUCtComparableComparable
AUCinfComparableComparable
Tmax (Median) 1.0 h 1.0 h
Half-life (Harmonic Mean) 1.6 h 1.6 h

Table 3: Pharmacokinetic Parameters of Carbidopa for High vs. Low Concentration LCIG

ParameterLCIG-HC (Geometric Mean)LCIG-LC (Geometric Mean)Point Estimate of Geometric Mean Ratio (%)90% Confidence Interval
Cmax3-5% higher than LC
AUCt3-5% higher than LC
AUCinf3-5% higher than LC
Tmax (Median) 3.0 h 3.0 h
Half-life (Harmonic Mean) 1.9 h 2.0 h

Experimental Protocols

The following sections detail the methodologies employed in the key bioequivalence studies cited in this guide.

Study of Effervescent this compound/Carbidopa vs. Standard-Release Levodopa/Carbidopa
  • Study Design: A single-center, randomized, double-blind, double-dummy, two-period crossover study.[1]

  • Participants: Patients with fluctuating Parkinson's disease.

  • Interventions:

    • Test Product: Effervescent tablets of this compound 100 mg/carbidopa 25 mg (V1512).

    • Reference Product: Standard-release levodopa 100 mg/carbidopa 25 mg tablets.

  • Dosing Regimens:

    • Cohort 1: 7 doses over 24 hours.

    • Cohort 2: 4 doses over 12 hours.

    • Cohort 3: 2 doses over 12 hours in combination with entacapone 200 mg.

  • Pharmacokinetic Analysis:

    • Blood samples were collected at regular intervals to determine the plasma concentrations of levodopa and carbidopa.

    • The primary pharmacokinetic parameters measured were AUC, Cmax, and Tmax.

Study of High vs. Low Concentration Levodopa-Carbidopa Intestinal Gel
  • Study Design: A single-dose, open-label, randomized, two-period, crossover bioequivalence study.[2]

  • Participants: 28 healthy subjects.

  • Interventions:

    • Test Product: High-concentration Levodopa-Carbidopa Intestinal Gel (LCIG-HC).

    • Reference Product: Low-concentration Levodopa-Carbidopa Intestinal Gel (LCIG-LC).

  • Drug Administration: Administered intrajejunally.

  • Pharmacokinetic Analysis:

    • Serial blood samples were collected over time to measure levodopa and carbidopa plasma concentrations.

    • Pharmacokinetic parameters (Cmax, AUCt, AUCinf, Tmax, and half-life) were calculated and compared between the two formulations.

    • Bioequivalence was assessed based on the 90% confidence intervals for the ratio of the geometric means of Cmax, AUCt, and AUCinf.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of levodopa and carbidopa in plasma samples is a critical component of bioequivalence studies. A common and robust method employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation:

    • Plasma samples are typically subjected to protein precipitation to remove interfering proteins. This is often achieved using agents like perchloric acid or methanol.

    • An internal standard (e.g., a deuterated version of levodopa or carbidopa) is added to the plasma sample before precipitation to ensure accuracy and precision.

    • The mixture is centrifuged, and the supernatant is collected for analysis.

  • Chromatographic Separation:

    • The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.

    • A reversed-phase C18 column is commonly used to separate levodopa, carbidopa, and the internal standard from other plasma components.

    • The mobile phase, a mixture of solvents like methanol and water with additives such as formic acid, is pumped through the column to elute the compounds at different times.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer.

    • The compounds are ionized, typically using electrospray ionization (ESI).

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantifying the specific target analytes (levodopa and carbidopa) by monitoring their unique precursor-to-product ion transitions.

Visualizations

The following diagrams illustrate the signaling pathway of levodopa and a typical workflow for a bioequivalence study.

Levodopa_Signaling_Pathway cluster_periphery Periphery cluster_bbb Blood-Brain Barrier cluster_brain Brain (CNS) This compound This compound (Oral/Intestinal) Levodopa_p Levodopa This compound->Levodopa_p Hydrolysis Dopamine_p Dopamine Levodopa_p->Dopamine_p Metabolism Levodopa_p->bbb_in Transport Carbidopa Carbidopa AADC_p AADC Carbidopa->AADC_p Inhibition Levodopa_b Levodopa bbb_out->Levodopa_b Dopamine_b Dopamine Levodopa_b->Dopamine_b Conversion Dopamine_R Dopamine Receptors Dopamine_b->Dopamine_R Binding Effect Therapeutic Effect Dopamine_R->Effect AADC_b AADC

Caption: Levodopa Signaling Pathway.

Bioequivalence_Study_Workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Data Analysis Protocol Protocol Design (Crossover, Randomized) Subjects Subject Recruitment (Healthy Volunteers or Patients) Protocol->Subjects Ethics Ethical Approval Subjects->Ethics Dosing1 Period 1: Administer Test or Reference Formulation Ethics->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period Sampling1->Washout Dosing2 Period 2: Administer Alternative Formulation Washout->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Plasma Plasma Sample Analysis (LC-MS/MS) Sampling2->Plasma PK Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) Plasma->PK Stats Statistical Analysis (90% CI for Ratios) PK->Stats Report Bioequivalence Determination Stats->Report

Caption: Bioequivalence Study Workflow.

References

A Comparative Analysis of Melevodopa's Efficacy in Managing Motor Fluctuations in Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Melevodopa's performance in managing motor fluctuations in Parkinson's disease against other therapeutic alternatives. The analysis is supported by experimental data from clinical trials to aid in research and development decisions.

Introduction to this compound and Motor Fluctuations

Motor fluctuations, characterized by alternating periods of good symptom control ("on" time) and poor symptom control ("off" time), are a common complication in patients with Parkinson's disease undergoing long-term levodopa therapy. These fluctuations significantly impact a patient's quality of life and present a therapeutic challenge.

This compound is a methyl ester prodrug of levodopa, designed for enhanced solubility and more rapid absorption compared to standard levodopa formulations.[1][2] Marketed in some regions under the brand name Sirio, it is often combined with carbidopa, a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor.[3] The rationale behind this compound's development is to provide a more consistent and rapid onset of action, thereby reducing "off" periods.[2]

Mechanism of Action

This compound, being more soluble than levodopa, is rapidly absorbed in the gastrointestinal tract.[2] Once absorbed, it is quickly hydrolyzed by esterases in the plasma and tissues to levodopa. Levodopa then crosses the blood-brain barrier, where it is converted to dopamine by the enzyme AADC, replenishing the depleted dopamine levels in the brains of Parkinson's disease patients. Carbidopa is co-administered to inhibit the peripheral conversion of levodopa to dopamine, which increases the bioavailability of levodopa in the central nervous system and reduces peripheral side effects like nausea.

Signaling Pathway of this compound and Levodopa

cluster_periphery Peripheral System cluster_cns Central Nervous System (Brain) This compound This compound Levodopa_p Levodopa This compound->Levodopa_p Hydrolysis by Esterases Dopamine_p Dopamine Levodopa_p->Dopamine_p Conversion Levodopa_cns Levodopa Levodopa_p->Levodopa_cns Crosses Blood-Brain Barrier Esterases Esterases AADC_p AADC Carbidopa Carbidopa Carbidopa->AADC_p Inhibition Dopamine_cns Dopamine Levodopa_cns->Dopamine_cns Conversion Dopamine_Receptors Dopamine_Receptors Dopamine_cns->Dopamine_Receptors Binding AADC_cns AADC Therapeutic_Effect Therapeutic Effect (Motor Control) Dopamine_Receptors->Therapeutic_Effect

Figure 1: Mechanism of Action of this compound/Carbidopa.

Comparative Clinical Efficacy of this compound

A key study evaluating the efficacy of an effervescent formulation of this compound/carbidopa (M/C) compared to standard levodopa/carbidopa (L/C) was a randomized, double-blind, double-dummy, controlled parallel-group study involving 221 patients with Parkinson's disease and motor fluctuations.

Quantitative Data Summary
ParameterThis compound/Carbidopa (M/C)Standard Levodopa/Carbidopa (L/C)p-value
Change in Total Daily "OFF" Time (minutes) -39.4+3.50.07
Discontinuation due to Adverse Events 1.3% (2 patients)1.4% (1 patient)N/A

Table 1: Comparison of this compound/Carbidopa vs. Standard Levodopa/Carbidopa in Reducing "OFF" Time.

While the primary endpoint of a statistically significant reduction in total daily "OFF" time between the two groups was not met (p=0.07), there was a clear trend favoring the this compound/carbidopa formulation. Notably, within-group analysis showed that M/C significantly reduced the baseline daily "OFF" time, whereas no significant change was observed in the L/C group.

Experimental Protocol: Stocchi et al., 2010

Objective: To compare the effectiveness of an oral effervescent this compound/carbidopa (M/C) formulation with standard oral levodopa/carbidopa (L/C) in reducing total daily "OFF" time in patients with Parkinson's disease and motor fluctuations.

Study Design: A randomized, double-blind, double-dummy, controlled parallel-group study.

Participants: 221 patients with a diagnosis of Parkinson's disease experiencing motor fluctuations.

Interventions:

  • Group 1: Oral effervescent tablets of this compound hydrochloride plus carbidopa (M/C).

  • Group 2: Standard oral formulation of levodopa/carbidopa tablets (L/C; Sinemet).

Primary Outcome Measure: The change in total daily "OFF" time from baseline to the end of the study.

Data Collection: Patient diaries were likely used to record "on" and "off" periods, a common practice in such trials. Motor function was likely assessed using standardized scales such as the Unified Parkinson's Disease Rating Scale (UPDRS).

Statistical Analysis: The primary analysis was an intention-to-treat comparison of the change in total daily "OFF" time between the two groups. Within-group changes from baseline were also analyzed.

Experimental Workflow

Patient_Recruitment Patient Recruitment (N=221 with PD and motor fluctuations) Randomization Randomization Patient_Recruitment->Randomization Group_MC Group 1: This compound/Carbidopa (M/C) (Effervescent Tablets) Randomization->Group_MC Group_LC Group 2: Standard Levodopa/Carbidopa (L/C) (Tablets) Randomization->Group_LC Double_Dummy Double-Dummy Design (All patients receive both active and placebo formulations) Group_MC->Double_Dummy Group_LC->Double_Dummy Treatment_Period Treatment Period Double_Dummy->Treatment_Period Data_Collection Data Collection (e.g., Patient Diaries, UPDRS) Treatment_Period->Data_Collection Primary_Endpoint Primary Endpoint Analysis: Change in Total Daily 'OFF' Time Data_Collection->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis: Adverse Events, etc. Data_Collection->Secondary_Endpoints

Figure 2: Experimental Workflow of the Stocchi et al. (2010) Study.

Comparison with Alternative Treatments for Motor Fluctuations

Several other pharmacological and surgical strategies are employed to manage motor fluctuations in Parkinson's disease.

Monoamine Oxidase B (MAO-B) Inhibitors

Mechanism: MAO-B inhibitors (e.g., selegiline, rasagiline, safinamide) block the action of the MAO-B enzyme, which breaks down dopamine in the brain. This increases the availability of dopamine.

Efficacy: As an adjunct to levodopa, MAO-B inhibitors can reduce "off" time. Some studies suggest they may also reduce the required levodopa dosage and prolong its effectiveness.

Catechol-O-Methyltransferase (COMT) Inhibitors

Mechanism: COMT inhibitors (e.g., entacapone, opicapone, tolcapone) block the COMT enzyme, which metabolizes levodopa in the periphery. This increases the plasma half-life and bioavailability of levodopa.

Efficacy: When added to levodopa therapy, COMT inhibitors can increase "on" time and reduce "off" time. Opicapone, a newer COMT inhibitor, has the advantage of once-daily administration. A meta-analysis showed that entacapone, opicapone, and tolcapone increased total "ON-time" compared to placebo.

Dopamine Agonists

Mechanism: Dopamine agonists (e.g., pramipexole, ropinirole, rotigotine, apomorphine) mimic the effects of dopamine by directly stimulating dopamine receptors in the brain.

Efficacy: They are used as monotherapy in early Parkinson's disease or as an adjunct to levodopa in later stages to manage motor fluctuations. A network meta-analysis demonstrated that apomorphine was effective in increasing "ON" time without troublesome dyskinesia and decreasing "OFF" time.

Deep Brain Stimulation (DBS)

Mechanism: DBS is a surgical procedure where electrodes are implanted in specific brain regions to deliver electrical impulses that modulate abnormal brain activity.

Efficacy: DBS is highly effective for patients with disabling tremors, wearing-off spells, and medication-induced dyskinesias. Studies have shown that DBS can significantly reduce "off" time, with one long-term follow-up study reporting a 58.7% reduction in time spent in the "OFF" state.

Quantitative Comparison of "OFF" Time Reduction with Alternative Treatments
Treatment ModalityReported Reduction in Daily "OFF" Time
This compound/Carbidopa -39.4 minutes (trend vs. standard L/C)
COMT Inhibitors (Opicapone) -54.3 to -126.3 minutes (vs. placebo)
Dopamine Agonists (Pramipexole, Ropinirole) Approximately 1-2 hours (adjunct to levodopa)
Adenosine A2a Antagonists (Istradefylline) 30-60 minutes (without worsening dyskinesia)
Deep Brain Stimulation (DBS) 58.7% reduction from baseline
Levodopa-Carbidopa Intestinal Gel -1.9 hours (vs. immediate-release L/C)
Extended-Release Levodopa/Carbidopa (IPX066) -1.2 hours (vs. immediate-release L/C)

Table 2: Comparative Efficacy of Different Treatments in Reducing "OFF" Time.

Conclusion

This compound, particularly in its effervescent formulation with carbidopa, shows a promising trend in reducing "off" time for patients with Parkinson's disease experiencing motor fluctuations. Its rapid absorption and more reliable pharmacokinetic profile compared to standard levodopa are key advantages. While the pivotal clinical trial did not achieve its primary endpoint with statistical significance, the observed trend and the significant reduction in "off" time within the treatment group warrant further investigation.

When compared to other treatment modalities, such as COMT inhibitors, dopamine agonists, and deep brain stimulation, the magnitude of "off" time reduction with this compound in the available head-to-head trial appears modest. However, it offers a valuable oral formulation option with a potentially faster onset of action. The choice of treatment for motor fluctuations should be individualized, considering the patient's specific symptoms, disease stage, and tolerance to different medications. Further large-scale, controlled clinical trials are necessary to definitively establish the superiority of this compound over other levodopa formulations and its precise place in the therapeutic armamentarium for managing motor fluctuations in Parkinson's disease.

References

A Comparative Guide to Validated Analytical Methods for Melevodopa Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Melevodopa, a methyl ester prodrug of Levodopa used in the management of Parkinson's disease. Given that this compound is rapidly hydrolyzed to Levodopa in vivo, this guide also covers methods validated for Levodopa quantification, as they are essential for pharmacokinetic and quality control studies. The comparison focuses on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Introduction

This compound (Levodopa Methyl Ester) offers increased solubility and potentially faster absorption compared to its active counterpart, Levodopa.[1] Accurate and precise quantification of this compound and its active metabolite, Levodopa, is critical for drug development, quality control, and clinical monitoring. This document details and compares various analytical techniques, providing the necessary information for researchers to select the most appropriate method for their specific needs.

Data Presentation: A Comparative Analysis

The performance of various analytical methods is summarized in the tables below, providing a clear comparison of their key validation parameters.

Table 1: Comparison of HPLC-UV Methods for Levodopa Quantification
ParameterMethod 1Method 2Method 3
Analyte(s) LevodopaLevodopa, CarbidopaLevodopa, Carbidopa
Matrix Human PlasmaPharmaceutical FormulationBulk and Tablet Dosage Forms
Linearity Range 0.1 - 10 µg/mL25 - 125 µg/mL (Levodopa)Not explicitly stated
Correlation Coefficient (r²) > 0.999> 0.999Not explicitly stated
Limit of Detection (LOD) Not explicitly stated0.70 µg/mL (Levodopa)0.003 µg/mL (Levodopa)
Limit of Quantification (LOQ) Not explicitly stated2.13 µg/mL (Levodopa)0.009 µg/mL (Levodopa)
Accuracy (% Recovery) <15% deviation99.75%Not explicitly stated
Precision (% RSD) <15% (intra- and inter-day)Good (intra- and inter-day)1.5% (Levodopa)
Reference [2][3][4]
Table 2: Comparison of LC-MS/MS Methods for this compound and Levodopa Quantification
ParameterMethod 1
Analyte(s) Levodopa, Levodopa Methyl Ester (this compound), Carbidopa
Matrix Human Plasma
Linearity Range Up to 10,000 µg/L (Levodopa & this compound)
Correlation Coefficient (r²) 0.998 (Levodopa), 0.995 (this compound)
Limit of Quantification (LOQ) 15 µg/L (for all analytes)
Accuracy Met acceptance criteria
Precision (% RSD) Met acceptance criteria (intra- and inter-day)
Reference [5]
Table 3: Comparison of UV-Visible Spectrophotometric Methods for Levodopa Quantification

Note: These methods are validated for Levodopa. For this compound quantification, a preliminary hydrolysis step to convert this compound to Levodopa would likely be required.

ParameterMethod 1Method 2
Analyte LevodopaLevodopa
Matrix Nasal Medium (simulated)Bulk Drugs
Linearity Range 1 - 6 µg/mL10 - 60 µg/mL
Correlation Coefficient (r²) 0.99880.9985
Limit of Detection (LOD) 0.810 µg/mL2.4 µg/mL
Limit of Quantification (LOQ) 2.452 µg/mL7.3 µg/mL
Accuracy Within acceptable limitsValidated statistically
Precision (% RSD) Intraday: 0.734%, Interday: 0.720%Not explicitly stated
Reference

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HPLC-UV Method for Levodopa in Human Plasma
  • Sample Preparation: Protein precipitation is performed to extract Levodopa and an internal standard (e.g., methyldopa) from the plasma sample.

  • Instrumentation: A Shimadzu LC 20A HPLC system equipped with a Zorbax Eclipse XDB C18 column is used.

  • Mobile Phase: An isocratic mobile phase consisting of 20 mM KH₂PO₄ (pH 2.5) and methanol (95:5, v/v) is employed.

  • Flow Rate: The flow rate is maintained at 1 mL/min.

  • Detection: UV detection is carried out at a wavelength of 230 nm.

LC-MS/MS Method for this compound, Levodopa, and Carbidopa in Human Plasma
  • Sample Preparation: The analytes are extracted from human plasma via protein precipitation.

  • Instrumentation: An ultra-high performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is used.

  • Separation: Chromatographic separation is achieved on a suitable column.

  • Detection: The analytes are detected using mass spectrometry, which provides high selectivity and sensitivity. This method allows for the simultaneous quantification of the prodrug (this compound) and its active metabolite (Levodopa).

UV-Visible Spectrophotometric Method for Levodopa
  • Principle: This method is based on the inherent UV absorbance of Levodopa. For the analysis of this compound, a hydrolysis step would be necessary to convert it to Levodopa prior to measurement.

  • Instrumentation: A UV-Visible double-beam spectrophotometer is used for analysis.

  • Solvent/Buffer: A co-solvent system of methanol and potassium hydrogen phosphate buffer is often used.

  • Wavelength of Maximum Absorbance (λmax): Levodopa exhibits maximum absorbance at approximately 280 nm.

  • Quantification: The concentration of Levodopa is determined by measuring the absorbance at its λmax and comparing it to a standard curve.

Visualizations

The following diagrams illustrate the metabolic pathway of this compound and a typical analytical workflow.

Melevodopa_Metabolic_Pathway This compound This compound (Levodopa Methyl Ester) Levodopa Levodopa (L-DOPA) This compound->Levodopa Esterases (in GI tract and bloodstream) Dopamine Dopamine Levodopa->Dopamine Aromatic L-amino acid decarboxylase (AADC) (in brain)

Caption: Metabolic conversion of this compound to Dopamine.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Extraction (e.g., Protein Precipitation) Sample->Extraction Chromatography Chromatographic Separation (HPLC or LC-MS/MS) Extraction->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

Caption: General analytical workflow for this compound quantification.

References

Melevodopa in Combination with COMT Inhibitors Versus Monotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, optimizing the delivery and efficacy of levodopa is a cornerstone of Parkinson's disease therapeutics. This guide provides a detailed comparison of melevodopa, a more soluble levodopa formulation, in combination with Catechol-O-methyltransferase (COMT) inhibitors versus levodopa/carbidopa monotherapy. The inclusion of experimental data, detailed protocols, and pathway visualizations aims to offer a comprehensive resource for preclinical and clinical research.

Enhancing Levodopa Bioavailability: The Role of COMT Inhibitors

Levodopa remains the most effective symptomatic treatment for Parkinson's disease. However, its therapeutic window narrows with long-term use, leading to motor fluctuations. A key strategy to overcome this limitation is to inhibit the peripheral metabolism of levodopa. The enzyme Catechol-O-methyltransferase (COMT) is a primary pathway for levodopa degradation. By inhibiting COMT, more levodopa is available to cross the blood-brain barrier and exert its therapeutic effect.[1][2]

COMT inhibitors, such as entacapone, tolcapone, and opicapone, are designed to be co-administered with levodopa.[3] This combination therapy aims to increase the plasma half-life and bioavailability of levodopa, leading to more stable plasma concentrations and improved motor control.[2][4] this compound, as a more soluble ester of levodopa, offers potential pharmacokinetic advantages over standard levodopa formulations, particularly in its speed of absorption.

Pharmacokinetic Profile: Combination Therapy vs. Monotherapy

The addition of a COMT inhibitor to levodopa therapy significantly alters its pharmacokinetic profile. Clinical studies have consistently demonstrated an increase in the area under the plasma concentration-time curve (AUC) and a prolonged elimination half-life of levodopa when co-administered with a COMT inhibitor.

A randomized, double-blind, crossover study in Parkinson's disease patients with motor fluctuations evaluated the pharmacokinetic profile of effervescent this compound/carbidopa (V1512) compared to standard levodopa/carbidopa, both with and without the COMT inhibitor entacapone. The study found that co-administration with entacapone resulted in higher exposure to levodopa after each dose compared to either levodopa formulation alone.

Pharmacokinetic ParameterThis compound/Carbidopa + EntacaponeLevodopa/Carbidopa (Monotherapy)Key Findings
Levodopa AUC IncreasedBaselineCo-administration of entacapone with either this compound or standard levodopa resulted in higher systemic exposure to levodopa.
Levodopa Cmax Up to 26% lower with V1512 vs standard L-dopa/carbidopaHigher with standard L-dopa/carbidopaThis compound (V1512) showed a less variable maximal plasma concentration across dosing intervals.
Levodopa tmax Tended to be quicker with V1512Slower with standard L-dopa/carbidopaThis compound's effervescent formulation leads to more rapid absorption.
Levodopa Half-life (t1/2) ProlongedShorterCOMT inhibition extends the duration of levodopa in the plasma.
Inter-patient Variability Less with V1512Higher with standard L-dopa/carbidopaThis compound provides a more reliable pharmacokinetic profile.

Table 1: Summary of Pharmacokinetic Data. This table summarizes the key pharmacokinetic findings from a comparative study of this compound/carbidopa with and without entacapone versus standard levodopa/carbidopa. Data is synthesized from a study by Stocchi et al. (2010).

Clinical Efficacy: Improving Motor Symptoms

The pharmacokinetic advantages of combining this compound with a COMT inhibitor translate into tangible clinical benefits for patients with Parkinson's disease, particularly those experiencing "wearing-off" phenomena.

A meta-analysis of randomized controlled trials demonstrated that the addition of a COMT inhibitor to levodopa therapy was superior to levodopa alone in reducing symptoms of advanced Parkinson's disease. The analysis showed statistically significant improvements in the Unified Parkinson's Disease Rating Scale (UPDRS) scores for activities of daily living and motor function.

Another study focusing on controlled-release levodopa/carbidopa found that the addition of entacapone prolonged the "on" phase of patients by 37%.

Clinical OutcomeThis compound + COMT InhibitorLevodopa MonotherapyWeighted Mean Difference (95% CI)
UPDRS Activities of Daily Living Score ImprovedBaseline-0.99 (-1.56 to -0.43)
UPDRS Motor Score ImprovedBaseline-1.50 (-2.70 to -0.30)

Table 2: Clinical Efficacy Data from Meta-Analysis. This table presents the weighted mean differences in UPDRS scores from a meta-analysis comparing COMT inhibitors plus levodopa with levodopa alone in patients with advanced Parkinson's disease. Data is from a meta-analysis by Stowe et al.

Safety and Tolerability Profile

While the combination of levodopa and a COMT inhibitor offers enhanced efficacy, it is also associated with an increased incidence of certain adverse events. The same meta-analysis that highlighted the clinical benefits also reported a higher risk of dyskinesia and withdrawal due to adverse events in the combination therapy group.

Adverse EventLevodopa + COMT InhibitorLevodopa MonotherapyOdds Ratio (95% CI)
Withdrawal due to Adverse Events Increased RiskBaseline1.67 (1.28 to 2.16)
Dyskinesia Increased RiskBaseline1.69 (1.30 to 2.18)

Table 3: Safety and Tolerability Data from Meta-Analysis. This table shows the odds ratios for key adverse events from a meta-analysis comparing COMT inhibitors plus levodopa with levodopa alone. Data is from a meta-analysis by Stowe et al.

Experimental Protocols

Pharmacokinetic Analysis of this compound/Carbidopa with and without Entacapone

  • Study Design: A single-center, randomized, double-blind, double-dummy, two-period crossover study.

  • Participants: Patients with fluctuating Parkinson's disease.

  • Interventions:

    • This compound/carbidopa (100 mg/25 mg) effervescent tablets.

    • Standard-release levodopa/carbidopa (100 mg/25 mg) tablets.

    • Entacapone (200 mg) was administered with the levodopa preparations in one of the study cohorts.

  • Pharmacokinetic Sampling: Blood samples were collected immediately before and at regular 20- or 30-minute intervals after dose administration. Plasma was obtained by cooled centrifugation and stored at -60°C or -80°C until analysis.

  • Analytical Method: Plasma concentrations of levodopa and carbidopa were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Parameters Calculated: Area under the plasma-concentration time curve (AUC), maximum plasma concentration (Cmax), and time to Cmax (tmax).

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approach, the following diagrams are provided in DOT language for use with Graphviz.

Levodopa_Metabolism cluster_periphery Peripheral Circulation cluster_brain Central Nervous System Levodopa Levodopa 3-OMD 3-OMD Levodopa->3-OMD COMT Dopamine_periphery Dopamine Levodopa->Dopamine_periphery DDC Levodopa_brain Levodopa Levodopa->Levodopa_brain Crosses BBB COMT COMT DDC DDC COMT_Inhibitor COMT Inhibitor COMT_Inhibitor->COMT Inhibits Dopamine_brain Dopamine Levodopa_brain->Dopamine_brain DDC Dopaminergic_Neuron Dopaminergic Neuron Dopamine_brain->Dopaminergic_Neuron Therapeutic Effect DDC_brain DDC

Caption: Levodopa Metabolism and COMT Inhibition.

PK_Workflow cluster_study_design Study Design cluster_treatment_arms Treatment Arms cluster_pk_analysis Pharmacokinetic Analysis Randomization Randomization Crossover Crossover Randomization->Crossover Double_Blind Double_Blind Crossover->Double_Blind Monotherapy This compound Monotherapy Combination This compound + COMT Inhibitor Blood_Sampling Serial Blood Sampling Monotherapy->Blood_Sampling Combination->Blood_Sampling LC_MS LC-MS/MS Analysis Blood_Sampling->LC_MS PK_Parameters Calculate AUC, Cmax, tmax LC_MS->PK_Parameters

Caption: Pharmacokinetic Study Workflow.

Conclusion

The combination of this compound with a COMT inhibitor represents a significant advancement in the management of Parkinson's disease, offering improved levodopa bioavailability and clinical efficacy compared to monotherapy. While this approach is associated with a higher incidence of dopaminergic side effects, the potential for more consistent motor control makes it a valuable therapeutic strategy. For researchers, understanding the nuances of these combination therapies is crucial for the development of next-generation treatments that further optimize levodopa delivery and minimize adverse effects. The provided data and protocols offer a foundation for further investigation into this promising area of Parkinson's disease research.

References

A Cross-Study Analysis of Melevodopa Clinical Trial Outcomes in Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of Melevodopa, an effervescent, more soluble formulation of levodopa, with standard levodopa/carbidopa, reveals a profile of faster onset and a more consistent pharmacokinetic profile, although superiority in reducing "off" time has not been definitively established in all trials. This guide provides a comprehensive analysis of key clinical trial outcomes for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and signaling pathway visualizations to facilitate a deeper understanding of this compound's performance.

This compound, the methyl ester of levodopa, is designed to overcome some of the limitations of standard levodopa formulations, particularly the issues of variable absorption and delayed onset of action that can lead to motor fluctuations in Parkinson's disease patients.[1] In combination with carbidopa, which inhibits the peripheral decarboxylation of levodopa, this compound aims to provide a more reliable and rapid delivery of levodopa to the brain.

Efficacy Outcomes: Reduction in "Off" Time

The primary measure of efficacy in many Parkinson's disease clinical trials is the reduction in "off" time, the periods when symptoms are not well-controlled. A key randomized, double-blind, double-dummy, controlled parallel-group study by Stocchi et al. (2010) compared the effectiveness of an oral effervescent this compound/carbidopa (M/C) formulation with standard oral levodopa/carbidopa (L/C) tablets in reducing total daily "off" time. While the study did not meet its primary endpoint with statistical significance, a notable trend in favor of the this compound preparation was observed.[2]

In an open-label observational study by Zangaglia et al. (2010), patients who either completely or partially switched to this compound experienced a significant reduction in "off" hours, particularly in the afternoon.[3] This suggests a potential benefit of this compound in managing end-of-dose wearing-off.

StudyTreatment GroupNBaseline Mean Daily "Off" Time (minutes)Change from Baseline in Mean Daily "Off" Time (minutes)P-value (vs. L/C)
Stocchi et al. (2010) [2]This compound/Carbidopa (M/C)150Not Reported-39.4 (95% CI: -67.08 to -11.73)0.07
Levodopa/Carbidopa (L/C)71Not Reported+3.5 (95% CI: -36.19 to +43.26)
Zangaglia et al. (2010) - Group A [3]This compound/Carbidopa (Complete Switch)75Not ReportedSignificant reduction in afternoon "off" hours< 0.05
Zangaglia et al. (2010) - Group B This compound/Carbidopa (Partial Switch)119Not ReportedSignificant reduction of total daily "off" periods, particularly in the morning and afternoon< 0.05 (total), < 0.01 (morning), < 0.05 (afternoon)

Pharmacokinetic Profile: Faster Absorption and Improved Consistency

The pharmacokinetic properties of this compound have been a key focus of clinical investigation, with studies consistently demonstrating a more favorable profile compared to standard levodopa/carbidopa. A single-centre, randomized, double-blind, double-dummy, two-period crossover study provided a detailed characterization of the pharmacokinetic profile of levodopa and carbidopa after repeated doses of an effervescent this compound/carbidopa tablet (V1512) compared with standard-release levodopa/carbidopa.

The results indicated that levodopa absorption tended to be quicker and the pharmacokinetic parameters were less variable after V1512 administration, both over time and between patients. There was also less noticeable accumulation of levodopa in the plasma with V1512. These findings suggest that this compound provides a more reliable and predictable delivery of levodopa.

StudyTreatmentTmax (Time to Maximum Concentration)Cmax (Maximum Concentration)AUC (Area Under the Curve)Key Findings
Stocchi et al. (PK Study) This compound/Carbidopa (V1512)Tended to be quicker than L/CLess variable than L/CLess apparent accumulationMore reliable L-dopa pharmacokinetic profile with less variability and more effective delivery in the early morning and afternoon.
Levodopa/Carbidopa (Standard Release)----

Safety and Tolerability

The safety profile of this compound appears to be comparable to that of standard levodopa/carbidopa formulations. In the randomized controlled trial by Stocchi et al. (2010), there were no unexpected adverse events in either treatment arm, and the rates of discontinuation due to adverse events were similar between the this compound/carbidopa and standard levodopa/carbidopa groups. In the open-label study by Zangaglia et al. (2010), a small percentage of patients (13.3%) discontinued this compound due to gastric intolerance.

StudyTreatment GroupDiscontinuation Rate due to Adverse EventsNotable Adverse Events
Stocchi et al. (2010) This compound/Carbidopa (M/C)1.3% (2 patients)No unexpected adverse events reported.
Levodopa/Carbidopa (L/C)1.4% (1 patient)No unexpected adverse events reported.
Zangaglia et al. (2010) This compound/Carbidopa13.3%Gastric intolerance.

Experimental Protocols

Stocchi et al. (2010) - Efficacy Study
  • Study Design: A randomized, double-blind, double-dummy, controlled parallel-group study.

  • Participants: 221 patients with Parkinson's disease and motor fluctuations.

  • Intervention: Patients were randomized to receive either oral effervescent this compound/carbidopa (M/C) tablets or standard oral formulation levodopa/carbidopa (L/C) tablets for 12 weeks.

  • Primary Outcome: The primary endpoint was the change in total daily "off" time.

  • Assessments: Patient diaries were likely used to record "on" and "off" times. Safety and tolerability were also assessed.

Stocchi et al. - Pharmacokinetic Study
  • Study Design: A single-centre, randomized, double-blind, double-dummy, two-period crossover study.

  • Participants: Twenty-five patients with fluctuating Parkinson's disease.

  • Intervention: Patients were divided into three cohorts and received either this compound/carbidopa (V1512; 100 mg/25 mg) or standard levodopa/carbidopa (100 mg/25 mg) according to different dosing schedules:

    • Cohort 1: 7 doses over 24 hours.

    • Cohort 2: 4 doses over 12 hours.

    • Cohort 3: 2 doses over 12 hours in combination with entacapone 200 mg.

  • Pharmacokinetic Analysis: Blood samples were collected at regular intervals to determine the plasma concentrations of levodopa and carbidopa. Pharmacokinetic parameters calculated included the area under the plasma-concentration time curve (AUC), maximum plasma concentration (Cmax), and time to Cmax (Tmax). Liquid chromatography-tandem mass spectrometry was used for sample analysis.

Zangaglia et al. (2010) - Observational Study
  • Study Design: An open-label, naturalistic observational study with a 6-month follow-up.

  • Participants: 194 patients with Parkinson's disease experiencing motor fluctuations.

  • Intervention:

    • Group A (n=75): Completely switched from standard levodopa to an equivalent dosage of this compound (Sirio).

    • Group B (n=119): Partially replaced their standard levodopa with an equivalent dosage of this compound while continuing on Stalevo.

  • Assessments: Assessments included an on/off diary, the Unified Parkinson's Disease Rating Scale (UPDRS) motor examination (Part II) and activities of daily living (Part III), a dyskinesia scale, and monitoring of adverse events.

Visualizing the Mechanism of Action

The enhanced clinical profile of this compound is rooted in its chemical properties and subsequent metabolic pathway. The following diagram illustrates the key steps from administration to its effect in the brain.

Melevodopa_Mechanism cluster_gut Gastrointestinal Tract cluster_blood Bloodstream cluster_brain Brain This compound This compound (Effervescent Tablet) Dissolution Rapid Dissolution (High Solubility) This compound->Dissolution Absorption Rapid Absorption (Intestinal Wall) Dissolution->Absorption Hydrolysis Hydrolysis to Levodopa (by Esterases) Absorption->Hydrolysis Levodopa_blood Levodopa Hydrolysis->Levodopa_blood Carbidopa Carbidopa DDC_inhibition Inhibition of DDC Carbidopa->DDC_inhibition BBB Blood-Brain Barrier Levodopa_blood->BBB Levodopa_brain Levodopa BBB->Levodopa_brain Dopamine Dopamine Levodopa_brain->Dopamine DDC Effect Symptom Relief Dopamine->Effect

Caption: Mechanism of this compound Action.

Experimental Workflow for a Comparative Pharmacokinetic Study

The following diagram outlines a typical workflow for a clinical trial designed to compare the pharmacokinetic profiles of this compound and standard Levodopa/Carbidopa.

PK_Workflow cluster_screening Phase 1: Screening & Randomization cluster_treatment Phase 2: Treatment Periods cluster_pk_sampling Phase 3: Pharmacokinetic Sampling cluster_analysis Phase 4: Analysis Patient_Recruitment Patient Recruitment (Parkinson's Disease with Motor Fluctuations) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (UPDRS, 'Off' Time Diary) Informed_Consent->Baseline_Assessment Randomization Randomization (Crossover Design) Baseline_Assessment->Randomization Period1 Treatment Period 1 (this compound or Standard L/C) Randomization->Period1 Washout Washout Period Period1->Washout Blood_Sampling Serial Blood Sampling (Pre-dose and Post-dose at defined intervals) Period1->Blood_Sampling Period2 Treatment Period 2 (Alternative Treatment) Washout->Period2 Period2->Blood_Sampling Plasma_Processing Plasma Separation & Storage Blood_Sampling->Plasma_Processing LC_MS_Analysis LC-MS/MS Analysis (Levodopa & Carbidopa concentrations) Plasma_Processing->LC_MS_Analysis PK_Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC) LC_MS_Analysis->PK_Parameter_Calculation Statistical_Analysis Statistical Comparison of PK Profiles PK_Parameter_Calculation->Statistical_Analysis

Caption: Pharmacokinetic Study Workflow.

References

A Comparative Review of Melevodopa and Novel Levodopa Delivery Systems for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Melevodopa with novel Levodopa delivery systems, supported by experimental data from recent clinical trials.

The management of Parkinson's disease (PD) has long been dominated by oral levodopa therapy, the gold standard for symptomatic treatment. However, the progressive nature of the disease and the pharmacokinetic limitations of standard levodopa formulations often lead to debilitating motor fluctuations in advanced stages. To address this, researchers have developed alternative levodopa delivery strategies. This guide compares this compound, a more soluble levodopa prodrug, with two leading novel delivery systems: ND0612 and Vyalev™ (foslevodopa/foscarbidopa), both of which utilize continuous subcutaneous infusion.

Mechanism of Action and Formulation

This compound is the methyl ester of levodopa, a formulation designed to enhance solubility and absorption.[1] Marketed as Sirio®, it is an effervescent tablet that dissolves in water to form a solution.[1][2] This increased solubility, approximately 250 times greater than standard levodopa, allows for more rapid and consistent absorption from the gastrointestinal tract.[1] Once absorbed, this compound is quickly hydrolyzed back into levodopa.[1]

ND0612 is a liquid formulation of levodopa and carbidopa designed for continuous subcutaneous infusion via a pump. This system aims to maintain stable plasma levodopa concentrations, thereby avoiding the peaks and troughs associated with oral dosing that contribute to motor fluctuations.

Vyalev™ (foslevodopa/foscarbidopa) is another subcutaneous infusion system that delivers soluble prodrugs of levodopa and carbidopa. This 24-hour-a-day infusion is intended to provide consistent levodopa exposure and improve motor symptom control in patients with advanced PD.

Comparative Efficacy

Clinical trials have demonstrated the efficacy of these novel systems in improving motor symptoms, primarily by increasing "ON" time (periods of good motor control) and reducing "OFF" time (periods of poor motor control).

A Phase 3 clinical trial (BouNDless) comparing ND0612 to oral immediate-release levodopa/carbidopa showed a significant increase in "ON" time without troublesome dyskinesia for patients on ND0612. After 12 weeks, the ND0612 group experienced an additional 1.72 hours of "ON" time compared to the oral levodopa group. Subgroup analyses of this trial confirmed that the treatment effect was consistent across different patient demographics, including age, sex, and BMI.

Similarly, a Phase 3 trial for foslevodopa/foscarbidopa demonstrated a significant improvement in motor fluctuations. Patients treated with the subcutaneous infusion had a 2.72-hour increase in "ON" time without troublesome dyskinesia compared to a 0.97-hour increase in the oral levodopa group. A long-term, open-label study of foslevodopa/foscarbidopa further supported its efficacy and safety over 52 weeks.

While a direct head-to-head trial between this compound and these subcutaneous systems is not available, a systematic review of this compound/carbidopa studies suggests that it can improve motor fluctuations compared to standard levodopa/carbidopa formulations. One randomized study showed a trend towards a reduction in total daily "OFF" time with this compound/carbidopa compared to standard levodopa/carbidopa, although the difference was not statistically significant (p=0.07).

Table 1: Comparative Efficacy Data

FeatureThis compound/Carbidopa (V1512) vs. Standard Levodopa/CarbidopaND0612 vs. Oral Levodopa/CarbidopaFoslevodopa/Foscarbidopa (Vyalev™) vs. Oral Levodopa/Carbidopa
Primary Endpoint Change in total daily "OFF" timeChange in "ON" time without troublesome dyskinesiaChange in "ON" time without troublesome dyskinesia
Result -39.4 minutes (this compound) vs. +3.5 minutes (Standard Levodopa) (p=0.07)+1.72 hours (ND0612) vs. Oral Levodopa (p<0.0001)+2.72 hours (Foslevodopa/Foscarbidopa) vs. +0.97 hours (Oral Levodopa) (p=0.0083)
Key Secondary Endpoint -Reduction in "OFF" timeReduction in "OFF" time
Secondary Endpoint Result -Significant reduction of 1.4 hours more than oral therapy-2.75 hours (Foslevodopa/Foscarbidopa) vs. -0.96 hours (Oral Levodopa) (p=0.0054)

Pharmacokinetic Profiles

The primary advantage of these novel systems lies in their ability to provide more stable levodopa plasma concentrations.

A pharmacokinetic study of This compound/Carbidopa (V1512) demonstrated that it has a more reliable pharmacokinetic profile compared to standard-release levodopa/carbidopa, with quicker absorption and less variability between patients. The time to maximum plasma concentration (tmax) tended to be shorter with V1512, although this difference was not always statistically significant.

Continuous subcutaneous infusion with ND0612 and foslevodopa/foscarbidopa is designed to minimize plasma level fluctuations. A Phase 1 study of foslevodopa/foscarbidopa showed that it maintained stable levodopa and carbidopa exposure over 72 hours.

Table 2: Comparative Pharmacokinetic Data

ParameterThis compound/Carbidopa (V1512) vs. Standard Levodopa/CarbidopaND0612Foslevodopa/Foscarbidopa (Vyalev™)
Administration Route Oral (effervescent tablet)Continuous Subcutaneous InfusionContinuous Subcutaneous Infusion
Key Pharmacokinetic Advantage Faster absorption, less inter-patient variabilityStable plasma concentrationsStable plasma concentrations
tmax (Time to max concentration) Tended to be shorter than standard levodopaNot applicable (continuous infusion)Not applicable (continuous infusion)
Plasma Fluctuation Reduced compared to standard levodopaMinimizedMinimized

Safety and Tolerability

The safety profiles of these delivery systems are a crucial consideration.

This compound/Carbidopa has been shown to have a safety profile comparable to standard levodopa/carbidopa, with no unexpected adverse events reported in clinical trials.

The most common adverse events associated with ND0612 and foslevodopa/foscarbidopa are infusion site reactions, such as erythema, pain, and nodules. In the BouNDless trial for ND0612, infusion site reactions were the most common adverse events, though most were mild. Similarly, for foslevodopa/foscarbidopa, infusion site adverse events were frequent but mostly non-serious and of mild-to-moderate severity.

Table 3: Comparative Safety Data

Adverse Event ProfileThis compound/Carbidopa (V1512)ND0612Foslevodopa/Foscarbidopa (Vyalev™)
Common Adverse Events Similar to standard levodopa/carbidopaInfusion site reactions (e.g., nodules, erythema)Infusion site reactions (erythema, pain, cellulitis, edema), hallucinations, dyskinesia
Discontinuation due to Adverse Events 1.3% (2 patients)5%22%

Experimental Protocols

This compound/Carbidopa (V1512) vs. Standard-Release Levodopa/Carbidopa Pharmacokinetic Study

This was a single-center, randomized, double-blind, double-dummy, two-period crossover study. Twenty-five patients with fluctuating Parkinson's disease were enrolled. Patients were assigned to one of three cohorts receiving different dosing schedules over 24 or 12 hours. The treatments were this compound 100 mg/carbidopa 25 mg (V1512) or standard levodopa 100 mg/carbidopa 25 mg. In one cohort, the medications were given in combination with entacapone 200 mg. Blood samples were collected at specified time points to determine the plasma concentrations of levodopa and carbidopa. Pharmacokinetic parameters such as the area under the plasma-concentration time curve (AUC), maximum plasma concentration (Cmax), and time to Cmax (tmax) were calculated and compared between the two treatment groups.

ND0612 vs. Oral Levodopa/Carbidopa (BouNDless Phase 3 Trial)

This was a phase 3, randomized, double-blind, double-dummy, active-controlled, multicenter trial conducted at 117 sites in 16 countries. A total of 381 participants with Parkinson's disease and motor fluctuations were enrolled. After an open-label optimization phase with ND0612, 259 participants were randomly assigned to receive either subcutaneous ND0612 and oral placebo or oral immediate-release levodopa-carbidopa and a subcutaneous placebo infusion for 12 weeks. The primary efficacy endpoint was the change from baseline in total daily "on" time without troublesome dyskinesia, as recorded in patient diaries. Secondary endpoints included the change in daily "off" time. Safety and tolerability were also assessed.

Foslevodopa/Foscarbidopa vs. Oral Levodopa-Carbidopa (Phase 3 Trial)

This was a 12-week, randomized, double-blind, double-dummy, active-controlled study conducted at 65 centers in the USA and Australia. Patients with advanced Parkinson's disease and at least 2.5 hours of average daily "off" time were randomly assigned (1:1) to receive either a continuous subcutaneous infusion of foslevodopa-foscarbidopa and an oral placebo or a continuous subcutaneous placebo infusion and oral levodopa-carbidopa. The primary endpoint was the change from baseline in "on" time without troublesome dyskinesia. The key secondary endpoint was the change in "off" time. Adverse events were monitored throughout the study.

Visualizations

Melevodopa_Mechanism cluster_GI Gastrointestinal Tract cluster_Blood Bloodstream cluster_Brain Brain This compound This compound (Oral Effervescent Tablet) Dissolution Rapid Dissolution in Water This compound->Dissolution Soluble Prodrug Absorption Enhanced Absorption Dissolution->Absorption Hydrolysis Hydrolysis by Esterases Absorption->Hydrolysis Levodopa_Blood Levodopa Hydrolysis->Levodopa_Blood BBB Blood-Brain Barrier Levodopa_Blood->BBB Levodopa_Brain Levodopa BBB->Levodopa_Brain Dopamine Dopamine Levodopa_Brain->Dopamine Decarboxylation

This compound's mechanism of action and absorption pathway.

Clinical_Trial_Workflow cluster_Treatment Treatment Arms start Patient Screening (Inclusion/Exclusion Criteria) enrollment Enrollment & Informed Consent start->enrollment randomization Randomization enrollment->randomization armA Investigational Treatment (e.g., Subcutaneous Infusion) + Oral Placebo randomization->armA armB Active Comparator (e.g., Oral Levodopa) + Placebo Infusion randomization->armB followup Follow-up Period (e.g., 12 weeks) armA->followup armB->followup assessment Efficacy & Safety Assessments (Patient Diaries, UPDRS, Adverse Events) followup->assessment analysis Data Analysis assessment->analysis

A generalized workflow for a double-dummy clinical trial.

Conclusion

This compound and novel subcutaneous infusion systems like ND0612 and Vyalev™ represent significant advancements in levodopa delivery for Parkinson's disease. This compound offers a more reliable oral option with faster absorption compared to standard levodopa. The subcutaneous infusion systems provide a non-surgical means of achieving continuous levodopa delivery, leading to substantial improvements in "ON" time and reductions in "OFF" time for patients with advanced Parkinson's disease.

The choice between these therapies will depend on the individual patient's needs, the severity of their motor fluctuations, and their tolerance for an infusion pump. While infusion site reactions are a notable consideration for the subcutaneous systems, their efficacy in stabilizing motor control is a major advantage. Further research, including direct comparative studies, will be valuable in delineating the relative benefits of these different approaches to optimizing levodopa therapy.

References

Safety Operating Guide

Essential Guide to Melevodopa Disposal: Ensuring Laboratory Safety and Environmental Protection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Melevodopa, a methyl ester of levodopa used in pharmaceutical research, requires specific handling and disposal procedures to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, aligning with general best practices for laboratory chemical waste management.

This compound Waste Characterization

Based on available safety data, this compound hydrochloride is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. This characteristic of aquatic toxicity is a primary determinant for its classification as a hazardous waste. While this compound may not be explicitly listed as a P- or U-series hazardous waste by the U.S. Environmental Protection Agency (EPA), its environmental hazards necessitate that it be managed as a hazardous waste. Laboratory personnel should always consult their institution's Environmental Health and Safety (EHS) department for definitive waste characterization and assignment of the appropriate waste codes.

Quantitative Data Summary

The following table summarizes key quantitative data related to the hazardous properties of this compound and the related compound, levodopa. This information is essential for risk assessment and proper waste management.

ParameterValueCompoundSource
GHS Hazard Statement H410: Very toxic to aquatic life with long lasting effectsThis compound Hydrochloride[1]
GHS Hazard Statement H302: Harmful if swallowedThis compound Hydrochloride[1]
GHS Aquatic Toxicity Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)This compound Hydrochloride[1]
Oral LD50 (Rat) 1780 mg/kgLevodopa[2]

Standard Operating Procedure for this compound Disposal

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure the following PPE is worn:

  • Safety goggles with side-shields

  • Chemical-resistant gloves (e.g., nitrile)

  • Impervious laboratory coat

Waste Segregation and Collection
  • Do not mix this compound waste with non-hazardous trash.

  • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, compatible hazardous waste container.

  • For liquid waste containing this compound, use a separate, leak-proof, and chemically compatible container.

  • Avoid mixing this compound waste with other incompatible chemical wastes.

Waste Container Labeling

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" or "this compound Hydrochloride"

  • The specific concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name and contact information of the generating researcher or laboratory

Storage of this compound Waste
  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.

  • Keep the container closed except when adding waste.

Scheduling Waste Pickup
  • Once the waste container is full, or in accordance with your institution's waste accumulation time limits, contact your EHS department to schedule a waste pickup.

  • Do not attempt to dispose of this compound waste down the drain or in the regular trash.

Spill Management

In the event of a this compound spill:

  • Evacuate the immediate area and ensure proper ventilation.

  • Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.

  • Collect the contaminated absorbent material and place it in the designated this compound hazardous waste container.

  • Decontaminate the spill area with an appropriate cleaning agent.

  • Report the spill to your laboratory supervisor and EHS department.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.

cluster_0 This compound Waste Disposal Workflow start Start: this compound Waste Generated waste_char Characterize Waste: Consult SDS and EHS (Hazardous due to Aquatic Toxicity) start->waste_char ppe Don Appropriate PPE waste_char->ppe segregate Segregate Waste into Designated Hazardous Waste Container ppe->segregate label_container Label Container with 'Hazardous Waste' and Chemical Details segregate->label_container store_waste Store Sealed Container in Satellite Accumulation Area label_container->store_waste schedule_pickup Contact EHS for Waste Pickup store_waste->schedule_pickup end End: Proper Disposal schedule_pickup->end

Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound waste in a laboratory setting.

cluster_1 This compound Spill Response spill This compound Spill Occurs evacuate Evacuate Area & Ensure Ventilation spill->evacuate ppe Wear Appropriate PPE evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Contaminated Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report Spill to Supervisor and EHS decontaminate->report end Spill Managed report->end

Caption: A logical flow diagram outlining the immediate actions to take in the event of a this compound spill.

References

Essential Safety and Logistical Information for Handling Melevodopa

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial procedural guidance for the safe handling and disposal of Melevodopa, a potent pharmaceutical compound. Adherence to these protocols is essential to minimize exposure and ensure a safe laboratory environment.

Quantitative Data Summary

Due to the limited availability of specific quantitative safety data for this compound, a conservative approach based on handling potent pharmaceutical compounds is recommended.

ParameterValueSource/Comment
Occupational Exposure Limit (OEL) Not EstablishedSafety Data Sheets for this compound and Levodopa indicate no established OELs.[1][2][3][4] It is prudent to handle this compound as a potent compound with a low exposure potential.
LD50 (Oral) Data not available for this compound.For Levodopa, acute toxicity is noted, and it is harmful if swallowed.[5]
Glove Breakthrough Time Not SpecifiedUse chemotherapy-rated nitrile or neoprene gloves and employ a double-gloving technique. Change the outer glove immediately upon contamination or at regular intervals.

Experimental Protocols: Safe Handling of this compound

The following procedures are based on best practices for handling potent and cytotoxic compounds in a laboratory setting.

Engineering Controls
  • Primary Containment: All handling of this compound powder (e.g., weighing, aliquoting, and preparing solutions) should be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Access Control: Restrict access to areas where this compound is being handled to trained personnel only.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to create an effective barrier against exposure.

  • Respiratory Protection: A fit-tested N95 or higher-level respirator is required when handling the powder outside of a primary containment control. For high-energy operations that may generate aerosols, a Powered Air-Purifying Respirator (PAPR) is recommended.

  • Hand Protection: Double-gloving with chemotherapy-tested nitrile or neoprene gloves is required. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.

  • Body Protection: A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated) is required. Gowns should have long sleeves with tight-fitting elastic or knit cuffs.

  • Eye and Face Protection: Chemical splash goggles are mandatory. A full-face shield should be worn over the goggles to provide additional protection against splashes.

  • Foot Protection: Disposable shoe covers should be worn over laboratory-dedicated footwear.

Procedural Steps for Handling this compound
  • Preparation:

    • Designate a specific area for handling this compound.

    • Cover the work surface with a disposable, plastic-backed absorbent pad.

    • Assemble all necessary materials and equipment before starting.

    • Ensure a clearly labeled cytotoxic waste container is within reach.

  • Donning PPE: Follow a strict sequence to ensure proper protection.

    • Perform hand hygiene.

    • Don inner shoe covers.

    • Don a hair cover and beard cover (if applicable).

    • Don a fit-tested N95 respirator or PAPR.

    • Don safety goggles and a face shield.

    • Perform hand hygiene.

    • Don the disposable gown, ensuring it is securely closed in the back.

    • Don the first pair of gloves (inner pair), tucking the cuffs under the gown sleeves.

    • Don the second pair of gloves (outer pair), pulling the cuffs over the gown sleeves.

  • Handling:

    • Weighing: Use a ventilated balance enclosure. If not available, perform in a fume hood with careful technique to minimize dust generation.

    • Solution Preparation: Add the solvent to the this compound powder slowly to prevent splashing. Keep containers closed whenever possible.

  • Decontamination and Clean-up:

    • Wipe down all surfaces and equipment with a suitable deactivating agent (e.g., a high-pH solution or a commercial product for cytotoxic drug decontamination), followed by a rinse with 70% ethanol or another appropriate solvent.

    • Dispose of all disposable materials used in the handling and clean-up process as cytotoxic waste.

  • Doffing PPE: This is a critical step to prevent self-contamination.

    • Remove the outer pair of gloves and dispose of them in the cytotoxic waste container.

    • Remove the disposable gown by rolling it inward and away from the body. Dispose of it in the cytotoxic waste container.

    • Perform hand hygiene.

    • Exit the immediate handling area.

    • Remove the face shield and goggles.

    • Remove the respirator.

    • Remove the hair/beard cover and shoe covers.

    • Remove the inner pair of gloves.

    • Perform thorough hand hygiene with soap and water.

Mandatory Visualizations

PPE_Workflow start_end start_end decision decision process process io io ppe ppe Start Start: Handling this compound Risk_Assessment Assess Risk of Exposure (Aerosolization, Splashing) Start->Risk_Assessment Engineering_Controls Utilize Engineering Controls (Fume Hood, Ventilated Enclosure) Risk_Assessment->Engineering_Controls All Scenarios Select_PPE Select Appropriate PPE Engineering_Controls->Select_PPE Don_PPE Don PPE in Correct Sequence Select_PPE->Don_PPE PPE_List Required PPE: - Double Gloves (Chemo-rated) - Disposable Gown - Goggles & Face Shield - N95 Respirator (or PAPR) - Shoe Covers Select_PPE->PPE_List Handle_Compound Perform Handling Procedure Don_PPE->Handle_Compound Doff_PPE Doff PPE in Correct Sequence Handle_Compound->Doff_PPE End End: Procedure Complete Doff_PPE->End

Caption: Workflow for PPE selection and use when handling this compound.

Disposal_Plan start_end start_end process process waste waste decision decision Start Start: Waste Generation Identify_Waste Identify this compound-Contaminated Waste Start->Identify_Waste Waste_Type Sharps or Non-Sharps? Identify_Waste->Waste_Type Sharps_Container Place in Puncture-Proof, Labeled Cytotoxic Sharps Container Waste_Type->Sharps_Container Sharps NonSharps_Container Place in Labeled, Leak-Proof Cytotoxic Waste Bag/Container Waste_Type->NonSharps_Container Non-Sharps Store_Waste Store in Designated Hazardous Waste Accumulation Area Sharps_Container->Store_Waste NonSharps_Container->Store_Waste Dispose Dispose via Certified Hazardous Waste Contractor Store_Waste->Dispose End End: Disposal Complete Dispose->End

Caption: Disposal plan for this compound-contaminated waste.

Disposal Plan

All materials contaminated with this compound must be treated as cytotoxic/hazardous waste and disposed of in accordance with institutional policies and local, state, and federal regulations.

  • Waste Segregation:

    • Sharps: Needles, syringes, and glass vials contaminated with this compound must be placed directly into a designated, puncture-proof, and clearly labeled cytotoxic sharps container.

    • Non-Sharps Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other disposable materials should be placed in a designated, leak-proof container or bag that is clearly labeled as "Cytotoxic Waste." These containers are often color-coded (e.g., yellow with a purple lid or red) for easy identification.

    • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of them down the drain.

  • Storage: All cytotoxic waste containers must be sealed when not in use and stored in a designated, secure hazardous waste accumulation area away from general laboratory traffic.

  • Final Disposal: The collected waste must be disposed of through a certified hazardous waste management contractor. This typically involves high-temperature incineration. Ensure all required waste manifests and documentation are completed accurately.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Melevodopa
Reactant of Route 2
Reactant of Route 2
Melevodopa

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.